Product packaging for Erythrinasinate B(Cat. No.:CAS No. 101959-37-9)

Erythrinasinate B

Numéro de catalogue: B172644
Numéro CAS: 101959-37-9
Poids moléculaire: 586.9 g/mol
Clé InChI: PIGLOISSVVAGBD-NHQGMKOOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Octacosyl ferulate is a natural product found in Rosa chinensis var. spontanea, Medinilla fengii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H66O4 B172644 Erythrinasinate B CAS No. 101959-37-9

Propriétés

IUPAC Name

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGLOISSVVAGBD-NHQGMKOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35321-71-2
Record name Cluytyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Erythrinasinate B: A Comprehensive Technical Guide to its Natural Sources and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinasinate B is a cinnamate (B1238496) ester that has been identified as a constituent of several species within the Erythrina genus, a group of flowering plants in the pea family, Fabaceae. This technical guide provides a detailed overview of the known natural sources of this compound, its geographical distribution based on the location of its source plants, and a generalized methodology for its extraction and isolation. While the presence of this compound in specific plant species is documented, a significant gap exists in the scientific literature regarding its quantitative analysis. To date, no studies have been identified that provide specific yields or concentrations of this compound in various plant parts. This guide compiles the currently available information to serve as a foundational resource for researchers interested in this natural product.

Natural Sources of this compound

This compound has been isolated from several species of the genus Erythrina, which encompasses approximately 130 species of trees and shrubs found in tropical and subtropical regions worldwide. The documented plant sources of this compound are:

  • Erythrina droogmansiana : This species is a primary source from which this compound has been isolated. It is a tree or shrub native to West and Central Tropical Africa.

  • Erythrina senegalensis : Also known as the Senegal coral tree, this plant is another confirmed source of this compound. It is a thorny tree native to West Africa and Sudan.

  • Erythrina mildbraedii : Research has also identified the presence of this compound in the root bark of this species.

It is important to note that while this compound has been identified in these species, the broader distribution of this compound across the entire Erythrina genus has not been extensively studied.

Geographical Distribution of Source Plants

The distribution of this compound is directly linked to the geographical locations of its source plants.

  • Erythrina droogmansiana : The native range of this species extends across West-Central Tropical Africa to West Uganda and Angola. It is primarily found in the wet tropical biome[1].

  • Erythrina senegalensis : This species is native to West Africa, with its distribution spanning from Mauritania to Chad and Cameroon. It typically grows in wooded grasslands or savanna habitats[2][3][4][5][6].

The following diagram illustrates the geographical distribution of the primary plant sources of this compound.

G cluster_Africa Africa This compound This compound Erythrina droogmansiana Erythrina droogmansiana This compound->Erythrina droogmansiana Erythrina senegalensis Erythrina senegalensis This compound->Erythrina senegalensis West Africa West Africa Central Africa Central Africa East Africa (Uganda) East Africa (Uganda) Southern Africa (Angola) Southern Africa (Angola) Erythrina droogmansiana->West Africa Erythrina droogmansiana->Central Africa Erythrina droogmansiana->East Africa (Uganda) Erythrina droogmansiana->Southern Africa (Angola) Erythrina senegalensis->West Africa

Geographical distribution of this compound source plants.

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of quantitative data for this compound. While its presence has been confirmed in the aforementioned Erythrina species, no studies have published the specific yield (e.g., in mg/kg of dried plant material) or concentration of this compound in different plant parts (e.g., root bark, stem bark, leaves). This lack of quantitative information presents a significant area for future research, which would be invaluable for assessing the feasibility of these natural sources for large-scale isolation and potential drug development.

Table 1: Quantitative Analysis of this compound in Erythrina Species

Plant SpeciesPlant PartConcentration/Yield of this compoundReference
Erythrina droogmansianaRoot Wood, Root BarkData Not Available[7]
Erythrina senegalensisStem BarkData Not Available
Erythrina mildbraediiRoot BarkData Not Available

Experimental Protocols: A Generalized Approach

4.1. Plant Material Collection and Preparation

  • Collection : The relevant plant parts (e.g., root bark, stem bark) of Erythrina droogmansiana or Erythrina senegalensis are collected.

  • Drying : The collected plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding : The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

4.2. Extraction

  • Solvent Selection : A variety of organic solvents are typically used for the extraction of secondary metabolites from Erythrina species. These include methanol (B129727), ethanol, ethyl acetate (B1210297), dichloromethane, and n-hexane, often used in a sequential manner from non-polar to polar.

  • Maceration/Percolation : The powdered plant material is soaked in the selected solvent for an extended period (e.g., 24-72 hours) with occasional agitation (maceration) or the solvent is allowed to pass through the plant material (percolation).

  • Filtration and Concentration : The solvent extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.3. Fractionation and Isolation

The crude extract, which is a complex mixture of compounds, is subjected to various chromatographic techniques to isolate this compound.

  • Column Chromatography (CC) : The crude extract is often first fractionated using open column chromatography over a stationary phase such as silica (B1680970) gel. A gradient elution system with increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the compounds based on their polarity.

  • Sephadex LH-20 Chromatography : Fractions obtained from silica gel chromatography may be further purified using size-exclusion chromatography on Sephadex LH-20, typically with methanol as the eluent, to separate compounds based on their molecular size.

  • Preparative Thin-Layer Chromatography (pTLC) : For final purification of small quantities of the compound, preparative TLC can be employed.

  • High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is a high-resolution technique that can be used for the final isolation of pure this compound.

4.4. Structure Elucidation

The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.

The following diagram provides a visual representation of a generalized experimental workflow for the isolation of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Material\n(Erythrina sp.) Plant Material (Erythrina sp.) Drying & Grinding Drying & Grinding Plant Material\n(Erythrina sp.)->Drying & Grinding Solvent Extraction\n(e.g., Methanol, Ethyl Acetate) Solvent Extraction (e.g., Methanol, Ethyl Acetate) Drying & Grinding->Solvent Extraction\n(e.g., Methanol, Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction\n(e.g., Methanol, Ethyl Acetate)->Crude Extract Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) Crude Extract->Column Chromatography\n(Silica Gel) Fraction Collection Fraction Collection Column Chromatography\n(Silica Gel)->Fraction Collection Further Chromatography\n(Sephadex LH-20, pTLC, HPLC) Further Chromatography (Sephadex LH-20, pTLC, HPLC) Fraction Collection->Further Chromatography\n(Sephadex LH-20, pTLC, HPLC) Pure this compound Pure this compound Further Chromatography\n(Sephadex LH-20, pTLC, HPLC)->Pure this compound Structural Elucidation\n(NMR, MS) Structural Elucidation (NMR, MS) Pure this compound->Structural Elucidation\n(NMR, MS)

References

Unraveling the Metabolic Blueprint: A Technical Guide to the Biosynthesis of Erythrinasinate B in Erythrina senegalensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinasinate B, an ester of significant biological interest isolated from Erythrina senegalensis, is composed of a long-chain fatty alcohol, octacosanol (B124162), and a phenylpropanoid derivative, ferulic acid. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. By integrating established knowledge of fatty acid biosynthesis and the phenylpropanoid pathway, this document delineates the key enzymatic steps, metabolic intermediates, and regulatory aspects of its formation. Detailed experimental protocols for the characterization of key enzymes and quantitative analysis of metabolites are provided, alongside structured data tables for easy reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and in-depth understanding of the metabolic network leading to the synthesis of this important secondary metabolite. This guide serves as a foundational resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery, facilitating further investigation into the therapeutic potential of this compound and the metabolic intricacies of Erythrina senegalensis.

Introduction

Erythrina senegalensis DC (Fabaceae) is a medicinal plant native to West Africa, renowned for its rich diversity of secondary metabolites, including alkaloids, flavonoids, and pterocarpans.[1][2] Among these compounds, this compound, identified as octacosyl (E)-ferulate, has garnered attention for its potential biological activities.[3] Understanding the biosynthetic origin of this molecule is paramount for its sustainable production through metabolic engineering or synthetic biology approaches, and for the exploration of its pharmacological properties.

This technical guide details the proposed biosynthetic pathway of this compound, which is deconstructed into the synthesis of its two precursors: octacosanol and ferulic acid, followed by their subsequent esterification.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a convergent pathway that combines two major metabolic routes: the fatty acid synthesis and reduction pathway for the production of octacosanol, and the phenylpropanoid pathway for the synthesis of ferulic acid. The final step involves the esterification of these two precursors.

Biosynthesis of Octacosanol (C28 Fatty Alcohol)

Octacosanol, a 28-carbon saturated fatty alcohol, is synthesized through the fatty acid synthase (FAS) complex and subsequent reduction steps.

  • De Novo Fatty Acid Synthesis: The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC) . The FAS complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, starting with an acetyl-CoA primer. This cycle of condensation, reduction, dehydration, and a second reduction is repeated until a 16-carbon fatty acid, palmitic acid, is formed.

  • Fatty Acid Elongation: Palmitic acid is further elongated by fatty acid elongase (FAE) enzyme systems, which are typically located in the endoplasmic reticulum. Each elongation cycle adds a two-carbon unit from malonyl-CoA. Multiple cycles of elongation are required to extend the C16 chain to a C28 chain (octacosanoic acid).

  • Reduction to Fatty Alcohol: The final step is the reduction of the carboxyl group of octacosanoic acid to a primary alcohol, octacosanol. This reduction is catalyzed by a fatty acyl-CoA reductase (FAR) .

Biosynthesis of Ferulic Acid

Ferulic acid is a hydroxycinnamic acid derived from the phenylpropanoid pathway, which starts with the amino acid L-phenylalanine.

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated by the addition of a Coenzyme A thioester, forming p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This enzyme hydroxylates p-coumaroyl shikimate (formed from p-coumaroyl-CoA and shikimate by hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase - HCT) to caffeoyl shikimate.

  • Caffeoyl CoA O-Methyltransferase (CCoAOMT): The 3-hydroxyl group of the caffeoyl moiety is methylated to produce feruloyl-CoA.

  • Thioesterase Activity: Feruloyl-CoA is then hydrolyzed, likely by a thioesterase, to release free ferulic acid.

Esterification of Octacosanol and Ferulic Acid

The final step in the biosynthesis of this compound is the formation of an ester bond between the hydroxyl group of octacosanol and the carboxyl group of ferulic acid. This reaction is catalyzed by an acyl-CoA:fatty alcohol acyltransferase , which belongs to the BAHD acyltransferase superfamily.[4][5] These enzymes typically use an activated acyl donor, such as feruloyl-CoA, and an alcohol acceptor, in this case, octacosanol.

Data Presentation

Currently, specific quantitative data for the enzymes and metabolites in the this compound biosynthetic pathway in Erythrina senegalensis are not available in the public domain. The following tables provide a template for the types of quantitative data that would be essential for a comprehensive understanding and potential metabolic engineering of this pathway.

Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway

EnzymeAbbreviationEC NumberSubstrate(s)Product(s)
Acetyl-CoA CarboxylaseACC6.4.1.2Acetyl-CoA, ATP, HCO3-Malonyl-CoA, ADP, Pi
Fatty Acid SynthaseFAS2.3.1.85Acetyl-CoA, Malonyl-CoA, NADPHPalmitic Acid
Fatty Acid ElongaseFAEMultipleAcyl-CoA, Malonyl-CoA, NADPHElongated Acyl-CoA
Fatty Acyl-CoA ReductaseFAR1.2.1.84Octacosanoyl-CoA, NADPHOctacosanol, NADP+, CoA
Phenylalanine Ammonia-LyasePAL4.3.1.24L-PhenylalanineCinnamic acid, NH3
Cinnamate 4-HydroxylaseC4H1.14.14.91Cinnamic acid, NADPH, O2p-Coumaric acid, NADP+, H2O
4-Coumarate:CoA Ligase4CL6.2.1.12p-Coumaric acid, CoA, ATPp-Coumaroyl-CoA, AMP, PPi
p-Coumaroyl Shikimate 3'-HydroxylaseC3'H1.14.14.96p-Coumaroyl shikimate, NADPH, O2Caffeoyl shikimate, NADP+, H2O
Caffeoyl CoA O-MethyltransferaseCCoAOMT2.1.1.104Caffeoyl-CoA, SAMFeruloyl-CoA, SAH
Acyl-CoA:Fatty Alcohol Acyltransferase-2.3.1.-Feruloyl-CoA, OctacosanolThis compound, CoA

Table 2: Metabolite Concentrations in Erythrina senegalensis (Hypothetical Data)

MetaboliteTissue/OrganConcentration (µg/g FW)Analytical Method
OctacosanolLeafData not availableGC-MS
Ferulic AcidRootData not availableHPLC-DAD
This compoundStem BarkData not availableLC-MS/MS
L-PhenylalanineLeafData not availableLC-MS
p-Coumaric AcidLeafData not availableHPLC-DAD

Experimental Protocols

The elucidation and characterization of the this compound biosynthetic pathway require a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol for Isolation and Characterization of this compound
  • Plant Material: Collect fresh or dried stem bark of Erythrina senegalensis.

  • Extraction: Pulverize the plant material and extract sequentially with solvents of increasing polarity, e.g., hexane, dichloromethane, and methanol.

  • Fractionation: Subject the crude extracts to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) to separate compounds based on polarity.

  • Purification: Purify the fractions containing this compound using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to determine the complete chemical structure.

Protocol for Enzyme Assays
  • Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone). Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.

  • Assay Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and the enzyme extract.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding 6 M HCl.

  • Quantification: Measure the formation of cinnamic acid by spectrophotometry at 290 nm. Calculate the enzyme activity based on the molar extinction coefficient of cinnamic acid.

  • Enzyme Source: Heterologously express candidate acyltransferase genes in a suitable host (e.g., E. coli or yeast) and purify the recombinant protein.

  • Assay Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 50 µM feruloyl-CoA, 100 µM octacosanol (solubilized with a detergent like Triton X-100), and the purified enzyme.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Extraction: Stop the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted product by HPLC or LC-MS to quantify the amount of this compound formed.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Erythrinasinate_B_Biosynthesis cluster_fatty_acid Fatty Acid Biosynthesis & Reduction cluster_phenylpropanoid Phenylpropanoid Pathway cluster_esterification Esterification AcetylCoA Acetyl-CoA ACC ACC AcetylCoA->ACC FAS FAS AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS PalmiticAcid Palmitic Acid (C16) FAE FAE PalmiticAcid->FAE OctacosanoicAcid Octacosanoic Acid (C28) FAR FAR OctacosanoicAcid->FAR Octacosanol Octacosanol Acyltransferase Acyltransferase Octacosanol->Acyltransferase ACC->MalonylCoA FAS->PalmiticAcid FAE->OctacosanoicAcid FAR->Octacosanol Phenylalanine L-Phenylalanine PAL PAL Phenylalanine->PAL CinnamicAcid Cinnamic Acid C4H C4H CinnamicAcid->C4H pCoumaricAcid p-Coumaric Acid FourCL 4CL pCoumaricAcid->FourCL pCoumaroylCoA p-Coumaroyl-CoA HCT_C3H HCT/C3'H pCoumaroylCoA->HCT_C3H multiple steps FeruloylCoA Feruloyl-CoA CCoAOMT CCoAOMT FeruloylCoA->CCoAOMT Thioesterase Thioesterase FeruloylCoA->Thioesterase FerulicAcid Ferulic Acid FerulicAcid->Acyltransferase PAL->CinnamicAcid C4H->pCoumaricAcid FourCL->pCoumaroylCoA HCT_C3H->FeruloylCoA multiple steps CCoAOMT->FeruloylCoA Thioesterase->FerulicAcid ErythrinasinateB This compound Acyltransferase->ErythrinasinateB

Caption: Proposed biosynthetic pathway of this compound in Erythrina senegalensis.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow start Plant Material (Erythrina senegalensis) extraction Metabolite Extraction & Phytochemical Analysis start->extraction transcriptomics Transcriptome Analysis (RNA-Seq) start->transcriptomics structure Isolation & Structure Elucidation (LC-MS, NMR) extraction->structure pathway_prediction Hypothesize Biosynthetic Pathway (Based on Structure) structure->pathway_prediction gene_identification Candidate Gene Identification (Homology, Co-expression) pathway_prediction->gene_identification transcriptomics->gene_identification gene_cloning Gene Cloning & Heterologous Expression gene_identification->gene_cloning enzyme_assays In Vitro Enzyme Assays gene_cloning->enzyme_assays in_vivo In Vivo Functional Characterization (Gene Silencing/Overexpression) enzyme_assays->in_vivo metabolic_engineering Metabolic Engineering for Enhanced Production in_vivo->metabolic_engineering

Caption: Experimental workflow for the elucidation of a plant secondary metabolite biosynthetic pathway.

Regulation of Phenylpropanoid Pathway

Phenylpropanoid_Regulation cluster_signals Regulatory Signals cluster_transcription Transcriptional Regulation cluster_pathway Phenylpropanoid Pathway UV_Light UV Light TFs Transcription Factors (MYB, bHLH, WRKY) UV_Light->TFs Pathogen_Attack Pathogen Attack Pathogen_Attack->TFs Nutrient_Deficiency Nutrient Deficiency Nutrient_Deficiency->TFs Hormones Plant Hormones (e.g., Jasmonates, Salicylic Acid) Hormones->TFs Promoters Promoter Elements of Biosynthetic Genes TFs->Promoters bind to Gene_Expression Coordinated Gene Expression Promoters->Gene_Expression PAL PAL Gene_Expression->PAL activates C4H C4H Gene_Expression->C4H activates FourCL 4CL Gene_Expression->FourCL activates Downstream_Enzymes ... Downstream Enzymes Gene_Expression->Downstream_Enzymes activates Phenylpropanoids Phenylpropanoid Products PAL->Phenylpropanoids C4H->Phenylpropanoids FourCL->Phenylpropanoids Downstream_Enzymes->Phenylpropanoids Phenylpropanoids->TFs feedback inhibition

Caption: Simplified signaling pathway for the regulation of phenylpropanoid biosynthesis in plants.

Conclusion

The biosynthesis of this compound in Erythrina senegalensis is proposed to occur through the convergence of the fatty acid and phenylpropanoid pathways, culminating in an esterification reaction. While the general steps of these core metabolic routes are well-established, further research is required to identify and characterize the specific enzymes, particularly the fatty acid elongases, fatty acyl-CoA reductase, and the specific acyltransferase, involved in its synthesis in this particular plant species. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a solid foundation for future investigations aimed at a deeper understanding and potential biotechnological application of this intriguing natural product. Elucidating the regulatory networks that govern the flux through these pathways in response to developmental and environmental cues will be a key area for future research.

References

Unveiling Erythrinasinate B: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of Erythrinasinate B, a cinnamate (B1238496) ester isolated from the Erythrina genus. This document is intended for researchers, scientists, and drug development professionals interested in the scientific underpinnings of this natural compound.

Introduction

This compound belongs to a class of compounds known as cinnamates, which are esters of cinnamic acid. It is a natural product isolated from the stem bark of several species of the Erythrina plant, a genus known for its rich diversity of bioactive secondary metabolites. This guide summarizes the available data on the physicochemical characteristics of this compound, provides insights into its isolation, and discusses its known biological activities.

Physicochemical Properties

This compound is structurally identified as an ester of a hydroxylated and methoxylated cinnamic acid with a long-chain alcohol. While the complete physicochemical profile is still under full elucidation, key data has been compiled from available literature. The primary challenge in fully characterizing this compound lies in distinguishing it from its close analogue, Erythrinasinate A, both of which were first reported in a seminal 1986 study by Fomum et al. One of these esters is identified as n-octacosanyl-3-hydroxy-4-methoxy cinnamate.

Table 1: Physicochemical Properties of n-Octacosanyl-3-hydroxy-4-methoxy cinnamate (Erythrinasinate A or B)

PropertyValueSource
Molecular Formula C₃₈H₆₆O₄Calculated
Molecular Weight 586.94 g/mol Calculated
IUPAC Name Octacosyl (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoateFomum et al., 1986

Note: The definitive assignment of this structure to this compound versus Erythrinasinate A is pending access to the full original publication.

Experimental Protocols

Isolation of this compound

The foundational method for the isolation of this compound from Erythrina species was described by Fomum and colleagues in 1986. While the detailed protocol from the original publication is not widely available, a general workflow can be inferred from common phytochemical practice and related studies on Erythrina constituents.

The process typically involves the extraction of the dried and powdered plant material (stem bark) with organic solvents of increasing polarity. This is followed by chromatographic separation to isolate the individual compounds.

G start Dried & Powdered Erythrina Stem Bark extraction Solvent Extraction (e.g., Hexane, Dichloromethane, Methanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Elution with Solvent Gradient (Increasing Polarity) chromatography->fractions collection Fraction Collection fractions->collection analysis TLC Analysis of Fractions collection->analysis pooling Pooling of Similar Fractions analysis->pooling purification Further Purification (e.g., Preparative TLC, Recrystallization) pooling->purification erythrinasinate_b Isolated this compound purification->erythrinasinate_b G discovery Discovery & Isolation (from Erythrina sp.) characterization Physicochemical Characterization (Spectroscopy, etc.) discovery->characterization bioactivity Biological Screening (e.g., Antimicrobial Assays) characterization->bioactivity moa Mechanism of Action Studies (Signaling Pathways) bioactivity->moa lead_opt Lead Optimization (SAR Studies) moa->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Erythrinasinate B: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinasinate B, a cinnamate (B1238496) derivative identified from the genus Erythrina, has garnered interest for its potential biological activities, including antimicrobial and anticancer properties.[1][2] Understanding the solubility of this compound in common laboratory solvents is a critical first step in advancing its research and development for therapeutic applications. This technical guide provides an in-depth overview of the solubility characteristics of this compound, including compiled quantitative data for a structurally related compound, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound belongs to the class of cinnamates, which are esters of cinnamic acid. These compounds are widely distributed in the plant kingdom and are known for a variety of biological activities. This compound has been isolated from plant extracts of the Erythrina genus, suggesting its potential role in traditional medicine.[1] Preliminary studies on related compounds from this genus have indicated antimicrobial and cytotoxic effects, making this compound a compound of interest for further investigation.[1][3] A crucial physical property for its study is solubility, which dictates the choice of solvents for extraction, purification, formulation, and in vitro/in vivo testing.

Physicochemical Properties

While specific experimental data for this compound is limited, its structure as a cinnamate ester suggests it is a relatively non-polar molecule. The presence of a long alkyl or complex chain attached to the cinnamate core would further decrease its aqueous solubility and enhance its solubility in organic solvents. For context, the related compound Erythrinasinate A has a predicted high logP, indicating poor water solubility.

Solubility Data

Table 1: Experimentally Determined Solubility of trans-Cinnamic Acid in Various Solvents at 298.15 K (25 °C)

SolventChemical FormulaSolubility (g / 100g of solvent)
WaterH₂OLow
MethanolCH₃OHHigh
EthanolC₂H₅OHHigh
1-PropanolC₃H₇OHHigh
2-PropanolC₃H₇OHHigh
Ethyl AcetateC₄H₈O₂Very High
AcetonitrileC₂H₃NModerate
2-ButanoneC₄H₈OHigh

Data adapted from studies on trans-cinnamic acid solubility and should be used as an estimation for this compound.[4][5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a natural product like this compound, based on the widely used isothermal shake-flask method.[5][6]

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials:

  • This compound (purified solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane, ethyl acetate) of high purity

  • Thermostatic shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Analyze the filtered sample solutions under the same conditions.

    • Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess this compound to Vials start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent shake Agitate in Thermostatic Bath (24-72h) add_solvent->shake settle Allow Excess Solid to Settle shake->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Concentration (e.g., HPLC) sample->quantify report Report Solubility Data quantify->report end End report->end

Caption: Workflow for determining this compound solubility.

Proposed Antimicrobial Mechanism of Action

As a cinnamate derivative, this compound may share antimicrobial mechanisms with other cinnamates, which are known to disrupt bacterial cell integrity.

G Proposed Antimicrobial Mechanism of Cinnamates cluster_cell Bacterial Cell ery_b This compound membrane Cell Membrane Disruption ery_b->membrane permeability Increased Permeability membrane->permeability leakage Leakage of Intracellular Components permeability->leakage death Cell Death leakage->death

Caption: Antimicrobial action of this compound.

Potential Signaling Pathway in Cancer

Cinnamic acid and its derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. One such proposed pathway involves the inhibition of protein kinases.[2]

G Potential Anticancer Signaling Pathway ery_b This compound pk Oncogenic Protein Kinases ery_b->pk proliferation Cell Proliferation pk->proliferation apoptosis Apoptosis pk->apoptosis

Caption: this compound's potential anticancer pathway.

Conclusion

While direct experimental data on the solubility of this compound remains to be established, this guide provides a foundational understanding for researchers. Based on its chemical class, this compound is expected to exhibit good solubility in common organic solvents and poor solubility in aqueous solutions. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data. The illustrative diagrams of potential biological activities offer a starting point for mechanistic studies. Further research to determine the exact solubility profile of this compound is essential for its continued investigation as a potential therapeutic agent.

References

Erythrinasinate B: Unraveling Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Erythrinasinate B, a cinnamate (B1238496) derivative, has been identified as a bioactive phytochemical constituent of the genus Erythrina. While comprehensive details regarding its discovery and the history of its isolation remain somewhat elusive in broadly indexed scientific literature, this guide synthesizes the available information to provide a foundational understanding for researchers, scientists, and professionals in drug development. The compound is noted for its potential antimicrobial properties and is a subject of interest within the broader exploration of the rich chemical diversity of Erythrina species.

Quantitative Data Summary

The available quantitative data for this compound is limited. The primary reported value pertains to its antimicrobial activity.

CompoundBiological ActivityValueSource Species
This compoundAntimicrobial24.4 ± 2.63 (unit unspecified)Not specified in the immediate context of this value
ErythrinasinateNot specified-Erythrina burttii, Erythrina senegalensis

Discovery and History of Isolation

The specific historical details surrounding the first isolation of this compound are not well-documented in readily available scientific literature. However, the discovery of a related or identical compound, referred to as "erythrinasinate," has been reported in phytochemical studies of at least two Erythrina species: Erythrina burttii and Erythrina senegalensis.

Isolation from Erythrina burttii

Initial reports indicate the isolation of a compound designated as "erythrinasinate (3)" from the acetone (B3395972) extract of the root bark of Erythrina burttii. This isolation was part of a broader investigation into the antiplasmodial and free radical scavenging activities of the plant's constituents.

Identification in Erythrina senegalensis

More recent phytochemical analyses of Erythrina senegalensis have also identified erythrinasinate as one of 42 metabolites isolated from this species. In this context, it is classified as a cinnamate. These studies contribute to the growing understanding of the chemical profile of E. senegalensis and its potential therapeutic applications.

It is important to note that the relationship between "erythrinasinate" and "this compound" is not explicitly clarified in the available literature. It is plausible that they are the same compound, or that this compound represents a specific isomer or derivative. Further clarification awaits more detailed structural elucidation publications.

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not available in the reviewed literature. However, based on the general procedures described for the isolation of compounds from Erythrina species, a generalized workflow can be inferred.

General Extraction and Isolation Workflow

The isolation of phytochemicals from Erythrina species typically involves the following steps:

  • Plant Material Collection and Preparation : The relevant plant parts (e.g., root bark, stem bark) are collected, dried, and ground into a fine powder.

  • Solvent Extraction : The powdered plant material is extracted with a suitable organic solvent, such as acetone or a dichloromethane/methanol mixture. This step is designed to dissolve the secondary metabolites present in the plant material.

  • Chromatographic Separation : The crude extract is then subjected to various chromatographic techniques to separate the individual compounds. This is a multi-step process that may include:

    • Column Chromatography : Often used for the initial fractionation of the crude extract.

    • Preparative High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final purification of the isolated compounds.

  • Structure Elucidation : The structure of the purified compound is determined using a combination of spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound.

    • Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule.

The logical relationship of this generalized workflow is depicted in the following diagram.

G A Plant Material (Erythrina sp.) (e.g., root bark) B Drying and Grinding A->B C Solvent Extraction (e.g., Acetone) B->C D Crude Extract C->D E Column Chromatography D->E F Fractions E->F G Preparative HPLC F->G H Isolated this compound G->H I Structure Elucidation (NMR, MS, IR) H->I

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available regarding the signaling pathways modulated by this compound. Its noted antimicrobial activity suggests a potential interaction with microbial cellular processes, but the precise mechanisms have not been elucidated in the reviewed literature. Research into the biological activities of other compounds isolated from Erythrina species, such as flavonoids and alkaloids, has revealed a wide range of effects, including anti-inflammatory, anticancer, and antiviral activities. Future research may uncover similar or unique pathways for this compound.

The logical relationship for future investigation into the biological activity of this compound is outlined below.

G A Isolated this compound B In vitro Bioassays (e.g., Antimicrobial, Cytotoxicity) A->B C Identification of Biological Target(s) B->C D Signaling Pathway Analysis C->D E Mechanism of Action D->E

Caption: Logical flow for investigating the biological activity of this compound.

Unveiling the Pharmacological Potential: A Technical Guide to the Bioactive Compounds of the Erythrina Genus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, commonly known as coral trees, encompasses a diverse group of flowering plants that have been a cornerstone of traditional medicine across tropical and subtropical regions. Modern scientific inquiry has unveiled a rich chemical arsenal (B13267) within these plants, primarily alkaloids and flavonoids, which exhibit a remarkable spectrum of biological activities.[1] This in-depth technical guide serves as a comprehensive resource, summarizing the quantitative data on these bioactivities, detailing the experimental methodologies used for their characterization, and visualizing the intricate signaling pathways they modulate. This document is intended to empower researchers, scientists, and drug development professionals in their quest to harness the therapeutic potential of Erythrina-derived compounds.

Quantitative Bioactivity Data

The bioactive compounds isolated from various Erythrina species have demonstrated significant potential in several key therapeutic areas. The following tables provide a structured summary of the quantitative data, facilitating a comparative analysis of their efficacy.

Table 1: Anticancer and Cytotoxic Activities

A significant number of flavonoids and alkaloids from the Erythrina genus have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound/ExtractCancer Cell LineIC50 ValueSource SpeciesCitation
Dichloromethane (DCM) ExtractHeLa (Cervical Cancer)93.82 µg/mLE. caffra[2]
Dichloromethane (DCM) ExtractMCF-7 (Breast Cancer)144.17 µg/mLE. caffra[2]
n-Hexacosanyl isoferulateMCF-7 (Breast Cancer)58.8 µg/mLE. caffra[2]
n-Hexacosanyl isoferulateHeLa (Cervical Cancer)146.6 µg/mLE. caffra[2]
Tetradecyl isoferulateMCF-7 (Breast Cancer)123.62 µg/mLE. caffra[2]
6α-hydroxyphaseollidinCCRF-CEM (Leukemia)3.36 µME. sigmoidea[3]
6α-hydroxyphaseollidinHepG2 (Liver Cancer)6.44 µME. sigmoidea[3]
Sigmoidin ICCRF-CEM (Leukemia)4.24 µME. sigmoidea[3]
Sophorapterocarpan ACCRF-CEM (Leukemia)3.73 µME. sigmoidea[3]
Crude Alkaloidal FractionMT-4 (T-cell leukemia)53 µM (CC50)E. abyssinica[4]
Ethanolic Flower ExtractHepG2 (Liver Cancer)71.26% cytotoxicityE. indica
Ethanolic Flower ExtractMG-63 (Osteosarcoma)67.11% cytotoxicityE. indica
Dichloromethane FractionBrine Shrimp Larvae47.63 µg/mL (LD50)E. suberosa
Methanolic ExtractBrine Shrimp Larvae422.2 µg/mL (LD50)E. suberosa
4'-Methoxy licoflavanone (MLF)HL-60 (Leukemia)~20 µME. suberosa
Alpinumisoflavone (AIF)HL-60 (Leukemia)~20 µME. suberosa
Oleanolic AcidVarious Cancer CellsMean IC50 of 73 µME. senegalensis
Table 2: Antimicrobial and Antiplasmodial Activities

Compounds from Erythrina have shown promising activity against a range of pathogenic microbes, including bacteria, fungi, and the malaria parasite, Plasmodium falciparum. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/ExtractMicroorganismMIC/IC50 ValueSource SpeciesCitation
Methanol Bark ExtractStaphylococcus aureus0.313 µg/mLE. caffra[5]
Dichloromethane Bark ExtractMultidrug-Resistant S. aureus31.25 µg/mLE. stricta[5]
Erybraedin AStaphylococcus epidermidis2 µg/mLE. lysistemon[5]
Eryzerin CStaphylococcus epidermidisComparable to Erybraedin AE. lysistemon[5]
PhaseollidinStaphylococcus epidermidisComparable to Erybraedin AE. lysistemon[5]
Ethanol Stem Bark ExtractCandida albicans-E. senegalensis[5]
3-O-MethylcalpocarpinHIV-E. glauca[5]
GangetinSARS-CoV-2-E. sigmoidea[5]
Dichloromethane FractionMethicillin-resistant S. aureus32.2 mm (Zone of Inhibition)E. suberosa
Ethyl Acetate ExtractCandida albicans25 mm (Zone of Inhibition)E. abyssinica
Dichloromethane ExtractCandida albicans15.6 µg/mLE. abyssinica
E. senegalensis Seed Lectin (ESL)Erwinia carotovora50-400 µg/mLE. senegalensis
E. senegalensis Seed Lectin (ESL)Pseudomonas aeruginosa50-400 µg/mLE. senegalensis
E. senegalensis Seed Lectin (ESL)Klebsiella pneumoniae50-400 µg/mLE. senegalensis
E. senegalensis Seed Lectin (ESL)Staphylococcus aureus50-400 µg/mLE. senegalensis
E. senegalensis Seed Lectin (ESL)Aspergillus niger50-400 µg/mLE. senegalensis
E. senegalensis Seed Lectin (ESL)Penicillium camemberti50-400 µg/mLE. senegalensis
E. senegalensis Seed Lectin (ESL)Scopulariopsis brevicaulis50-400 µg/mLE. senegalensis
Crude Extract & FlavonoidsPlasmodium falciparumActiveE. abyssinica
Table 3: Antioxidant, Anti-inflammatory, and Neuroprotective Activities

The antioxidant, anti-inflammatory, and neuroprotective properties of Erythrina compounds are well-documented and contribute significantly to their therapeutic potential.

Compound/ExtractBiological ActivityIC50/EC50 ValueSource SpeciesCitation
Dichloromethane (DCM) ExtractDPPH Radical Scavenging144.17 µg/mLE. caffra[2]
Aqueous Leaf ExtractDPPH Radical Scavenging91.3% activityE. variegata
Aqueous Leaf ExtractTotal Phenolic Content19.2 mg GAE/gE. variegata
Aqueous Leaf ExtractTotal Flavonoid Content11.9 mg QE/gE. variegata
Ethanolic Bark ExtractCOX-2 Inhibition9.27 ± 0.72 µg/mLE. variegata
Ethanolic Bark ExtractNitric Oxide Production Inhibition47.1 ± 0.21 µg/mLE. variegata
Crude Alkaloidal FractionAnti-HIV-1>53 µM (EC50)E. abyssinica[4]
Erythraline, Erythrinine, Cristanine AAcetylcholinesterase InhibitionPromisingE. caffra

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Anticancer and Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the Erythrina compound or extract and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilizing buffer (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

This assay also measures cell viability through the reduction of the blue resazurin (B115843) dye to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Resazurin Addition: Add a resazurin solution to each well at a final concentration of 0.15 mg/mL.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

These luminescent assays measure the activity of caspases, which are key mediators of apoptosis.

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compounds.

  • Reagent Addition: Add an equal volume of the appropriate Caspase-Glo® reagent to each well.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of active caspase.

Antimicrobial and Antiplasmodial Assays

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the Erythrina compound or extract in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

This assay measures the ability of a compound to inhibit the growth of the malaria parasite.

  • Parasite Culture: Culture P. falciparum in human red blood cells in a suitable culture medium.

  • Drug Addition: Add serial dilutions of the test compound to the parasite culture in a 96-well plate.

  • Incubation: Incubate the plate for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Assessment: Parasite growth can be assessed by various methods, including microscopic counting of Giemsa-stained smears, measurement of parasite-specific lactate (B86563) dehydrogenase (pLDH) activity, or incorporation of a radiolabeled precursor like [3H]-hypoxanthine.

Antioxidant and Anti-inflammatory Assays

This assay measures the ability of a compound to scavenge free radicals.

  • Reaction Mixture: Prepare a reaction mixture containing the Erythrina compound or extract and a solution of DPPH in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with LPS in the presence or absence of the test compound.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Neuroprotective Assays

This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, a key target in the treatment of Alzheimer's disease.

  • Reaction Mixture: Prepare a reaction mixture containing AChE, the test compound, and a buffer.

  • Substrate Addition: Add the substrate, acetylthiocholine (B1193921), to initiate the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine.

  • Colorimetric Reaction: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm. A decrease in absorbance indicates AChE inhibition.

Signaling Pathways and Mechanisms of Action

The biological activities of compounds from the Erythrina genus are underpinned by their modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Anticancer Mechanisms

Erythrina flavonoids and isoflavonoids have been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, disruption of the mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins.

anticancer_pathway erythrina_compounds Erythrina Flavonoids/ Isoflavonoids fas_receptor Fas Death Receptor erythrina_compounds->fas_receptor Upregulates bax Bax erythrina_compounds->bax Upregulates nfkb NF-κB Inhibition erythrina_compounds->nfkb stat3 STAT3 Inhibition erythrina_compounds->stat3 caspase8 Caspase-8 fas_receptor->caspase8 Activates bid Bid caspase8->bid Cleaves caspase3 Caspase-3 caspase8->caspase3 Activates tbid tBid bid->tbid mitochondrion Mitochondrion tbid->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Anticancer mechanism of Erythrina flavonoids.

Anti-inflammatory Mechanisms

Erythraline, an alkaloid from Erythrina, has been shown to exert its anti-inflammatory effects by inhibiting the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key upstream kinase in the NF-κB and MAPK signaling pathways.[4]

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 ikk IKK Complex tak1->ikk mapk MAPK (p38, JNK) tak1->mapk erythraline Erythraline erythraline->tak1 Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus inflammatory_genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->inflammatory_genes Transcription ap1 AP-1 mapk->ap1 Activates ap1->nucleus

Caption: Anti-inflammatory mechanism of Erythraline.

Antimicrobial Mechanisms

Flavonoids from the Erythrina genus employ a multi-pronged approach to combat microbial growth. Their proposed mechanisms include the inhibition of nucleic acid synthesis, disruption of the cytoplasmic membrane's function, and interference with cellular energy metabolism.

antimicrobial_workflow erythrina_flavonoids Erythrina Flavonoids bacterial_cell Bacterial Cell erythrina_flavonoids->bacterial_cell nucleic_acid_synthesis Inhibition of Nucleic Acid Synthesis bacterial_cell->nucleic_acid_synthesis membrane_disruption Disruption of Cytoplasmic Membrane Function bacterial_cell->membrane_disruption energy_metabolism Inhibition of Energy Metabolism (e.g., ATP synthase) bacterial_cell->energy_metabolism bacterial_death Bacterial Cell Death nucleic_acid_synthesis->bacterial_death membrane_disruption->bacterial_death energy_metabolism->bacterial_death

Caption: Antimicrobial mechanisms of Erythrina flavonoids.

Conclusion

The compounds isolated from the Erythrina genus represent a promising frontier in the development of novel therapeutics. The diverse range of biological activities, supported by compelling quantitative data, underscores their potential in addressing a multitude of health challenges, from cancer and infectious diseases to inflammatory conditions and neurodegenerative disorders. This technical guide provides a foundational resource for the scientific community, offering a consolidated view of the current state of research. Further in-depth investigations into the mechanisms of action, preclinical and clinical efficacy, and safety profiles of these remarkable natural products are warranted to fully realize their therapeutic promise.

References

Erythrinasinate B: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinasinate B, a cinnamate (B1238496) derivative isolated from Erythrina senegalensis, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's bioactivity, primarily focusing on its potential as an anticancer agent. Due to the nascent stage of research on this specific compound, this document also incorporates data from structurally related cinnamates to extrapolate potential mechanisms and therapeutic avenues. This guide summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways potentially modulated by this compound and its chemical relatives.

Introduction

This compound is a secondary metabolite classified as a cinnamate ester, identified within the stem bark of Erythrina senegalensis, a plant with a history of use in traditional African medicine for treating various ailments, including pain and inflammation.[1][2] While research on this compound is not extensive, its chemical nature as a cinnamate positions it within a class of compounds known for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[3][4][5] This whitepaper aims to consolidate the existing knowledge on this compound and provide a forward-looking perspective on its potential therapeutic applications based on data from related molecules.

Potential Therapeutic Applications

Anticancer Activity

Initial phytochemical screenings of Erythrina senegalensis have identified this compound as one of several compounds with potential anticancer properties.[1][2] However, specific cytotoxic data for this compound against cancer cell lines are not yet available in the public domain. To provide context, the anticancer potential of other compounds isolated from Erythrina species has been evaluated. For instance, erybraedin A, a pterocarpan (B192222) from Erythrina, has demonstrated cytotoxicity against NCI-H187 and BC cancer cell lines with IC50 values of 2.1 and 2.9 µg/mL, respectively.[6]

Anti-inflammatory Activity (Inferred from Related Cinnamates)

While direct studies on the anti-inflammatory properties of this compound are lacking, research on related cinnamates, such as methyl cinnamate, provides valuable insights. Methyl cinnamate has been shown to possess anti-inflammatory properties by suppressing the expression of key inflammatory mediators.[3][7] This suggests that this compound may exert similar effects, warranting further investigation.

Neuroprotective Effects (Inferred from Related Cinnamates)

The neuroprotective potential of cinnamates has been a subject of interest. Studies on cinnamon extracts and their bioactive components, such as cinnamaldehyde, have demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.[4][8] These effects are attributed to the modulation of pathways involved in oxidative stress, inflammation, and autophagy.[4] Melatonin-cinnamate hybrids have also been synthesized and shown to act as Nrf2 inducers and antioxidants, exhibiting neuroprotective profiles in vitro.[9]

Quantitative Data

Due to the limited research specifically on this compound, this section presents quantitative data from related cinnamate compounds to illustrate potential bioactivities.

Table 1: Anti-inflammatory Activity of Methyl Cinnamate on mRNA Expression in RAW264.7 Cells [3][7]

Target GeneConcentration (mM)Inhibition of mRNA Expression
Cox21-10Significant Suppression
Nos21-10Significant Suppression
Tnfa1-10Preferential Suppression

Table 2: Cytotoxicity of Cinnamate-Related Compounds

CompoundCell LineAssayIC50Reference
N-propyl cinnamamide (B152044) (metabolite)-Acetylcholinesterase Inhibition8.27 µM[10]
p-hydroxy benzoic acid (metabolite)-COX-2 Inhibition1.85 ± 0.07 µM[10]
Enniatin AMRC-5BrdU0.8 µM[11]
Enniatin BMRC-5BrdU3.6 µM[11]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies commonly used for evaluating the bioactivities of natural products like cinnamates.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Assay (Measurement of mRNA Expression)
  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

  • Reverse Transcription: RNA is reverse-transcribed into cDNA.

  • Real-Time PCR: Quantitative real-time PCR is performed using specific primers for target inflammatory genes (e.g., Cox2, Nos2, Tnfa) and a housekeeping gene for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of related cinnamates, several pathways are of interest.

NF-κB Signaling Pathway in Inflammation

Cinnamic acid and its derivatives have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IKK->NF-κB Release IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Erythrinasinate_B This compound (Hypothesized) Erythrinasinate_B->IKK Inhibition Pro-inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_n->Pro-inflammatory_Genes

Hypothesized Inhibition of the NF-κB Pathway by this compound.
Autophagy Pathway in Neuroprotection

Cinnamic aldehyde has been shown to have neuroprotective effects by modulating autophagy.[8] Dysregulated autophagy is implicated in neurodegenerative diseases.

Autophagy_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_degradation Degradation MPTP/MPP+ MPTP/MPP+ LC3-I LC3-I MPTP/MPP+->LC3-I Induces LC3-II LC3-II LC3-I->LC3-II Conversion Autophagosome Autophagosome LC3-II->Autophagosome Formation Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome p62 p62 p62->Autophagosome Sequestration Erythrinasinate_B This compound (Hypothesized) Erythrinasinate_B->LC3-I Inhibition Erythrinasinate_B->p62 Upregulation

Potential Modulation of Autophagy by this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product with potential therapeutic applications, particularly in oncology. The current body of evidence is preliminary and largely inferred from the activities of structurally related cinnamate compounds. To unlock the full therapeutic potential of this compound, future research should focus on:

  • Isolation and Purification: Development of efficient methods for isolating or synthesizing pure this compound to enable robust biological testing.

  • In Vitro Screening: Comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer, inflammation, and neurodegenerative diseases.

The information presented in this guide provides a foundational framework for researchers and drug development professionals to initiate and advance the scientific investigation of this compound as a potential therapeutic agent.

References

Erythrinasinate B: A Potential Antioxidant Agent for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Erythrinasinate B is a naturally occurring cinnamate (B1238496) derivative isolated from plants of the Erythrina genus, notably Erythrina stricta and Erythrina senegalensis. As a member of the long-chain alkyl ferulate family, this compound possesses a chemical structure conducive to antioxidant activity. The core of this activity lies in its ferulic acid moiety, a well-documented phenolic antioxidant, combined with a long alkyl chain that may influence its solubility and interaction with cellular membranes. This technical guide provides a comprehensive overview of the available scientific data on this compound as a potential antioxidant agent, detailing its known activities, relevant experimental protocols, and placing it within the context of related compounds and their mechanisms of action.

Chemical Structure and Properties

This compound is structurally a long-chain alkyl ester of ferulic acid. While the exact structure of this compound from Erythrina stricta involves a C28 alkyl chain (octacosyl), it belongs to a class of compounds known as alkyl ferulates. The foundational structure is ferulic acid (4-hydroxy-3-methoxycinnamic acid), which is esterified with a long-chain alcohol. The phenolic hydroxyl group and the extended conjugation of the phenoxy radical are key to its antioxidant capabilities, allowing it to act as a potent free radical scavenger.[1]

The general structure consists of:

  • A phenolic ring with a hydroxyl and a methoxy (B1213986) group, which are crucial for donating a hydrogen atom to neutralize free radicals.

  • An unsaturated propane (B168953) chain that contributes to the stabilization of the resulting phenoxy radical through resonance.

  • A long alkyl ester chain, which increases the lipophilicity of the molecule, potentially enhancing its interaction with lipid membranes and protecting against lipid peroxidation.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. To date, this is the primary quantitative data available for the isolated compound. Data from other common antioxidant assays such as Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) for the purified this compound are not currently available in the scientific literature.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundSourceAssayIC50 Value (µg/mL)Reference
This compoundErythrina strictaDPPH24.4 ± 2.63Lenta et al., 2016[2]

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocols

While the precise, detailed protocol from the study that isolated and tested this compound is not fully available, this section provides representative, standardized protocols for the key antioxidant assays mentioned in this guide. These methodologies are standard in the field for evaluating the antioxidant potential of natural compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.

  • Assay:

    • To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

    • A blank well should contain 100 µL of methanol and 100 µL of the sample solvent. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex, which is measured spectrophotometrically at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • Test compound and positive control

Procedure:

  • Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare serial dilutions of the test compound and a standard (FeSO₄) in a suitable solvent.

  • Assay:

    • Add 20 µL of the diluted sample or standard to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using the FeSO₄ solutions. The antioxidant capacity of the sample is expressed as ferrous ion equivalents (e.g., µM Fe²⁺/mg of compound).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Materials:

  • Fluorescein (B123965) sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (standard)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox in phosphate buffer.

  • Assay:

    • To a black 96-well plate, add 25 µL of the test sample, standard (Trolox), or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculation: Calculate the net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample. A standard curve is created by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is expressed as Trolox equivalents (TE).

Potential Mechanisms of Action and Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently lacking, the antioxidant activities of other compounds from the Erythrina genus and related phenolic compounds suggest potential mechanisms. These pathways are central to the cellular response to oxidative stress and inflammation. Phenolic compounds from the Erythrina genus have been shown to inhibit inflammatory signaling pathways such as MAPK and NF-κB.[3][4]

Workflow for Investigating Antioxidant Mechanism

The logical workflow to elucidate the antioxidant mechanism of a novel compound like this compound would involve a series of in vitro cellular assays following the initial chemical-based antioxidant screening.

G A Compound Isolation (this compound) B Chemical Assays (DPPH, FRAP, ORAC) A->B C Cellular Antioxidant Assay (e.g., DCFH-DA) B->C D Induce Oxidative Stress (e.g., H2O2, LPS) C->D E Measure ROS Levels D->E F Analyze Key Signaling Pathways D->F G Nrf2 Pathway (Western Blot for Nrf2, HO-1) F->G H MAPK Pathway (p-p38, p-ERK, p-JNK) F->H I NF-κB Pathway (p-p65, IκBα degradation) F->I

Caption: A typical experimental workflow for characterizing a novel antioxidant agent.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Given that other flavonoids and phenolic compounds are known Nrf2 activators, it is plausible that this compound could exert its protective effects through this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation EB This compound (Hypothesized) EB->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription

Caption: Hypothesized activation of the Nrf2 antioxidant response pathway by this compound.

NF-κB and MAPK Signaling Pathways

Chronic inflammation and oxidative stress are intricately linked. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key inflammatory signaling cascades that can be activated by reactive oxygen species (ROS). Conversely, chronic activation of these pathways can lead to increased ROS production. Many natural antioxidants, particularly flavonoids and other phenolics found in the Erythrina genus, have been shown to inhibit these pro-inflammatory pathways.[3][4] They can prevent the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and suppress the phosphorylation of key MAPK proteins like p38, ERK, and JNK. This dual anti-inflammatory and antioxidant activity is a hallmark of many promising therapeutic compounds.

Inflammatory_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway ROS Oxidative Stress (ROS) MAPKKK MAPKKK ROS->MAPKKK IKK IKK ROS->IKK EB This compound (Hypothesized) EB->MAPKKK inhibition? EB->IKK inhibition? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB->Inflammation translocates to nucleus

Caption: Potential inhibitory effects of this compound on ROS-mediated inflammatory pathways.

Conclusion and Future Directions

This compound, a long-chain alkyl ferulate from the Erythrina genus, has demonstrated potent free radical scavenging activity in the DPPH assay. Its chemical structure suggests it is well-suited to act as an antioxidant, particularly in lipophilic environments such as cell membranes.

However, the current body of research on this specific compound is limited. To fully establish its potential as a therapeutic antioxidant agent, further investigation is required:

  • Comprehensive Antioxidant Profiling: The antioxidant capacity of purified this compound should be evaluated using a broader range of assays, including FRAP, ORAC, and cellular antioxidant assays, to provide a more complete understanding of its activity.

  • Mechanism of Action Studies: Cellular studies are needed to determine if this compound can modulate key antioxidant and anti-inflammatory signaling pathways, such as Nrf2, NF-κB, and MAPK.

  • In Vivo Efficacy: Preclinical studies in animal models of diseases associated with oxidative stress (e.g., neurodegenerative diseases, cardiovascular conditions, inflammatory disorders) are necessary to evaluate its therapeutic efficacy, bioavailability, and safety profile.

References

Erythrinasinate B: A Technical Overview of its Bioactive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B, a natural compound isolated from various species of the Erythrina genus, has garnered scientific interest for its potential therapeutic applications.[1][2][3] While the Erythrina genus is a rich source of secondary metabolites, including alkaloids and phenolic compounds with a wide range of biological activities such as antimicrobial, anti-inflammatory, and antioxidant effects, specific research into the anticancer properties of this compound is limited in the current scientific literature.[1] This technical guide provides a comprehensive overview of the known bioactive properties of this compound, with a focus on its documented antiplasmodial and antimicrobial activities. This document summarizes the available quantitative data, outlines general experimental protocols for its isolation and evaluation, and presents a conceptual workflow for the investigation of such natural products.

Bioactive Properties of this compound

Current research primarily highlights the antiplasmodial (antimalarial) and antimicrobial activities of this compound.

Antiplasmodial Activity

This compound has been identified as a compound with antiplasmodial capabilities.[2][3] Studies on extracts from Erythrina species have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria.[4] Specifically, a hexane (B92381) extract of the stem bark of an Erythrina species, containing this compound and lupeol, demonstrated moderate antiplasmodial activity.[5]

Antimicrobial Activity

In addition to its antiplasmodial effects, compounds from the Erythrina genus, including this compound, have been noted for their antimicrobial properties.[1] These compounds have shown activity against various pathogens, contributing to the traditional use of Erythrina species in treating infections.[4]

Quantitative Data

The following table summarizes the available quantitative data on the bioactivity of compounds from the Erythrina genus, including this compound. Due to the limited specific data on this compound, data for other relevant compounds from the same genus are included for context.

Compound/ExtractBioactivityAssay/ModelResultsReference
Hexane extract of Erythrina stem bark (containing this compound and lupeol)AntiplasmodialIn vitroModerate activity[5]
This compoundAntiplasmodialNot specifiedIdentified as an antiplasmodial compound[2][3]
6,8-diprenylgenistein (from Erythrina senegalensis)Anti-HIVIn vitroEC₅₀: 0.5 µM[4]
3-O-methylcalopocarpin (from Erythrina glauca)Anti-HIVIn vitroEC₅₀: 0.2 µg/mL[4]
Sandwicensin (from Erythrina glauca)Anti-HIVIn vitroEC₅₀: 2 µg/mL[4]

Experimental Protocols

Detailed experimental protocols for the anticancer investigation of this compound are not available. However, a general methodology for the isolation and bioactivity screening of such natural products can be described.

Isolation and Purification of this compound
  • Plant Material Collection and Preparation: The roots, stem bark, or other parts of a selected Erythrina species are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or a hexane/ethyl acetate (B1210297) mixture, to obtain a crude extract.[6]

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on polarity.

  • Purification: Fractions showing promising activity in preliminary screens are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Bioactivity Assays
  • Antiplasmodial Assay: The in vitro activity against P. falciparum can be assessed using the SYBR Green I-based fluorescence assay. The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the parasite's DNA replication in the presence of varying concentrations of the test compound.

  • Antimicrobial Assay: The antimicrobial activity can be evaluated using the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assay: The cytotoxicity of this compound against mammalian cell lines (e.g., Vero cells) is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the CC₅₀ (50% cytotoxic concentration). The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, provides an indication of the compound's therapeutic window.

Conceptual Workflows and Pathways

While specific signaling pathways for this compound's bioactivity are not elucidated in the provided literature, the following diagrams illustrate a general workflow for natural product drug discovery and a hypothetical signaling pathway that could be investigated for a potential anticancer agent.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_development Drug Development plant_material Plant Material (Erythrina sp.) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification (HPLC) fractionation->purification elucidation Structure Elucidation (NMR, MS) purification->elucidation in_vitro In Vitro Assays (Antiplasmodial, Antimicrobial, Cytotoxicity) elucidation->in_vitro in_vivo In Vivo Models in_vitro->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical clinical_trials Clinical Trials preclinical->clinical_trials

Caption: A generalized workflow for natural product drug discovery.

hypothetical_signaling_pathway cluster_pathway Hypothetical Anticancer Mechanism Erythrinasinate_B This compound Receptor Growth Factor Receptor Erythrinasinate_B->Receptor PI3K PI3K Erythrinasinate_B->PI3K Akt Akt Erythrinasinate_B->Akt Cell_Membrane Cell Membrane Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A hypothetical signaling pathway for anticancer activity.

Future Directions

The existing literature suggests that this compound is a bioactive natural product with potential therapeutic applications, particularly in the areas of infectious diseases. However, to fully understand its potential, including any anticancer properties, further research is warranted. Future studies should focus on:

  • Comprehensive Anticancer Screening: Evaluating the cytotoxic effects of pure this compound against a diverse panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms if any anticancer activity is observed. This would involve studying its effects on key signaling pathways implicated in cancer, such as those regulating cell cycle, apoptosis, and angiogenesis.

  • In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to validate in vitro findings.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how modifications to its chemical structure affect its biological activity, potentially leading to the development of more potent and selective compounds.

This compound is a natural product from the Erythrina genus with established antiplasmodial and antimicrobial properties. While its potential as an anticancer agent remains largely unexplored, the broad bioactivity of compounds from this genus suggests that further investigation is justified. The methodologies and conceptual frameworks presented in this guide provide a foundation for future research into the therapeutic potential of this promising natural compound.

References

Preliminary Insights into the Mechanism of Action of Erythrinasinate B: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a summary of preliminary and inferred information regarding the mechanism of action of Erythrinasinate B. Direct, in-depth studies on the specific molecular mechanisms of this compound are currently limited in the public domain. This document extrapolates from research on related compounds from the Erythrina genus and general findings on the bioactivity of Erythrina extracts to provide a foundational understanding and guide future research.

Introduction

This compound is a cinnamate (B1238496) derivative identified in extracts of Erythrina senegalensis, a plant species known for its rich composition of bioactive secondary metabolites.[1][2] The Erythrina genus has been a source of compounds with a wide range of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer effects.[1][3] While comprehensive studies on this compound are scarce, the existing literature allows for a preliminary exploration of its potential mechanisms of action, primarily by examining the activities of the extracts in which it is found and the known mechanisms of analogous compounds.

Quantitative Data from Broader Studies

Direct quantitative data on the specific activity of isolated this compound is not extensively available. However, one study reports its potential antiviral activity, as summarized in the table below. It is crucial to note that this data point exists within a broader screening of compounds and does not accompany a detailed mechanistic study.

CompoundBioactivityEC50 (µM)Source OrganismReference
This compoundAntiviral24.4 ± 2.63Erythrina sp.[3]

This single data point suggests that this compound possesses biological activity, warranting further investigation into its specific targets and pathways.

Inferred Mechanisms of Action from Related Compounds and Extracts

The mechanism of action for this compound can be hypothesized by studying the well-documented activities of other phytochemicals isolated from the Erythrina genus and the effects of Erythrina extracts.

1. Anti-inflammatory Activity via TLR Signaling Inhibition:

One of the prominent activities of compounds from the Erythrina genus is anti-inflammatory action. For instance, Erythraline (B1235506), an alkaloid from Erythrina crista-galli, has been shown to suppress the Toll-like receptor (TLR) signaling pathway.[4] This pathway is a critical component of the innate immune response and its inhibition can modulate inflammatory responses.

  • Experimental Protocol: Western Blot Analysis for TLR Signaling Components

    • Cell Culture and Treatment: RAW264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS), a TLR4 ligand.

    • Intervention: Cells are pre-treated with the test compound (e.g., Erythraline) before LPS stimulation.

    • Protein Extraction and Quantification: Whole-cell lysates are prepared, and protein concentrations are determined using a BCA protein assay.

    • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: Membranes are probed with primary antibodies against key signaling proteins (e.g., phosphorylated IκB, Ikk, MAPKs, and TAK1) and subsequently with HRP-conjugated secondary antibodies.

    • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Potential Implication for this compound: Given the shared origin, this compound may also exert anti-inflammatory effects by modulating the TLR signaling pathway. Future studies could investigate its ability to inhibit the phosphorylation and degradation of key downstream effectors in this pathway.

2. Anticancer Activity through Modulation of Cell Signaling Pathways:

Extracts from Erythrina senegalensis, which contain this compound, have demonstrated anticancer properties.[2] Studies on other metabolites from this plant, such as Alpinumisoflavone and Oleanolic Acid, have revealed mechanisms involving the induction of apoptosis and autophagy, and the modulation of critical cancer-related signaling pathways like PI3K/Akt/mTOR and ERK.[1]

  • Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

    • Cell Seeding: Cancer cell lines (e.g., U373 glioblastoma cells) are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the E. senegalensis extract or isolated compound for a specified duration (e.g., 48 hours).

    • MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

  • Potential Implication for this compound: this compound may contribute to the observed anticancer effects of E. senegalensis extracts by inducing cell death or inhibiting proliferation through the modulation of pathways such as PI3K/Akt or MAPK/ERK.

Visualizing Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that this compound might influence, based on the activities of related compounds from the Erythrina genus.

TLR_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation ErythrinasinateB This compound (Hypothesized) ErythrinasinateB->TAK1 Inhibition?

Caption: Hypothesized inhibition of the TLR4 signaling pathway by this compound.

Cancer_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ErythrinasinateB This compound (Hypothesized) ErythrinasinateB->PI3K Inhibition? ErythrinasinateB->Akt Inhibition?

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The preliminary data and inferences presented here suggest that this compound is a bioactive compound with potential therapeutic applications. However, to establish a clear understanding of its mechanism of action, further focused research is imperative. Future studies should aim to:

  • Isolate and purify this compound in sufficient quantities for comprehensive biological evaluation.

  • Conduct in-depth in vitro and in vivo studies to confirm its antiviral, anti-inflammatory, and anticancer activities.

  • Utilize molecular biology techniques such as western blotting, qPCR, and kinase assays to identify its specific molecular targets and delineate the signaling pathways it modulates.

  • Employ transcriptomic and proteomic approaches to gain a broader understanding of the cellular changes induced by this compound.

By undertaking these focused research efforts, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

An In-Depth Technical Guide to the In Silico Modeling of Erythrinasinate B Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive framework for the computational investigation of Erythrinasinate B, a bioactive compound isolated from the Erythrina genus. Given the limited specific experimental data on this compound, this guide integrates established in silico methodologies with known information about related compounds to propose a robust workflow for predicting its bioactivity and mechanism of action.

Introduction to this compound and In Silico Modeling

The Erythrina genus is a rich source of structurally diverse secondary metabolites, including alkaloids, flavonoids, and triterpenoids, which exhibit a wide range of biological activities such as antiviral, antimicrobial, and antiplasmodial effects.[1] this compound, a constituent of this genus, has demonstrated antiplasmodial activity, making it a compound of interest for further investigation in the context of antimalarial drug discovery.[1]

In silico modeling, which involves the use of computational methods to simulate and predict pharmacological and physiological processes, offers a powerful and cost-effective approach to accelerate the study of natural products like this compound.[1] These computational techniques allow for the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, the identification of potential molecular targets, and the elucidation of mechanisms of action, thereby guiding further experimental validation.

This guide outlines a systematic in silico workflow for characterizing the bioactivity of this compound, from initial structural analysis and ADMET profiling to molecular docking and pathway analysis.

Physicochemical Properties and Bioactivity of this compound

While specific data for this compound is sparse, a foundational understanding can be built upon the available information and knowledge of related compounds.

Chemical Structure
Known Biological Activity

The primary reported bioactivity of this compound is its antiplasmodial effect. Quantitative data from the literature is summarized in the table below.

Bioactivity Assay/Strain IC50 (µM) Reference
AntiplasmodialPlasmodium falciparum24.4 ± 2.63[1]

In Silico Modeling Workflow for this compound

A multi-step computational approach is proposed to predict the bioactivity and druggability of this compound. This workflow is designed to be iterative, with findings from each step informing the subsequent analyses.

G A Step 1: Ligand Preparation (Putative Structure of this compound) B Step 2: ADMET Prediction (SwissADME, pkCSM) A->B Input Structure C Step 3: Target Identification (Target Prediction Servers) B->C Filtered for Druglikeness D Step 4: Molecular Docking (AutoDock, PyRx) C->D Predicted Protein Targets E Step 5: Pathway Analysis (KEGG, Reactome) D->E Binding Affinity & Pose

Caption: A generalized in silico workflow for natural product bioactivity prediction.

Step 1: Ligand Preparation

The initial step involves obtaining a 3D structure of the ligand, this compound. As the experimental structure is unavailable, a putative 2D structure can be drawn using chemical drawing software (e.g., ChemDraw) and then converted to a 3D structure. Energy minimization of the 3D structure is crucial and can be performed using computational chemistry software to obtain a stable conformation.

Step 2: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET properties are critical for determining the druglikeness of a compound. Several web-based tools can be used for these predictions.

Experimental Protocol: In Silico ADMET Prediction

  • Tool Selection: Utilize freely accessible web servers such as SwissADME and pkCSM.

  • Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string or the 3D structure file (e.g., SDF, MOL2) of this compound to the selected server.

  • Analysis:

    • Physicochemical Properties: Analyze molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

    • Pharmacokinetics: Evaluate predictions for gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes.

    • Druglikeness: Assess compliance with established rules such as Lipinski's Rule of Five.

    • Toxicity: Predict potential toxicities, including mutagenicity and hepatotoxicity.

  • Data Compilation: Summarize the predicted ADMET properties in a structured table for further analysis.

Table of Predicted ADMET Properties for this compound (Hypothetical Data)

Property Predicted Value Acceptable Range
Molecular Weight< 500 g/mol ≤ 500
LogP< 5≤ 5
H-bond Donors< 5≤ 5
H-bond Acceptors< 10≤ 10
GI AbsorptionHighHigh
BBB PermeantNoNo (for peripheral targets)
CYP InhibitorNoNo
ToxicityLow RiskLow
Step 3: Target Identification

Given the known antiplasmodial activity, target identification will focus on essential proteins in Plasmodium falciparum. Additionally, broader target prediction can be performed to explore potential off-target effects or novel bioactivities.

Experimental Protocol: In Silico Target Prediction

  • Tool Selection: Use target prediction servers that employ ligand-based or machine learning approaches (e.g., SwissTargetPrediction, SuperPred).

  • Input: Provide the structure of this compound.

  • Prediction: The server will generate a list of potential protein targets based on structural similarity to known active compounds.

  • Target Prioritization: Prioritize the predicted targets based on their relevance to malaria parasite biology and their predicted binding scores.

Step 4: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Download the 3D crystal structure of a selected P. falciparum target protein (e.g., Plasmepsin II, Falcipain-2) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools.

  • Ligand Preparation: Use the energy-minimized 3D structure of this compound.

  • Docking Simulation:

    • Define the binding site (grid box) on the target protein based on the location of the active site or a known ligand-binding pocket.

    • Perform the docking simulation using software such as AutoDock Vina or PyRx.

  • Analysis of Results:

    • Analyze the predicted binding affinities (in kcal/mol) for the different docked poses. Lower binding energies typically indicate more favorable binding.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Discovery Studio).

Table of Hypothetical Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Plasmepsin II-8.5ASP34, GLY87, SER219
Falcipain-2-7.9CYS25, HIS174, ASN175

Potential Signaling Pathways

Based on the bioactivities of related compounds from the Erythrina genus, this compound may modulate several signaling pathways. For instance, erythraline, another alkaloid from Erythrina, has been shown to inhibit the Toll-like receptor (TLR) signaling pathway.[2] Compounds from Erythrina senegalensis can induce apoptosis and autophagy.[3]

A hypothesized mechanism for the anti-inflammatory and antiparasitic effects of Erythrina compounds involves the inhibition of pro-inflammatory pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Releases InflammatoryGenes Inflammatory Gene Transcription NFkB->InflammatoryGenes Translocation ErythrinasinateB This compound ErythrinasinateB->TAK1 Inhibition (Hypothesized) LPS LPS LPS->TLR4

Caption: Hypothesized inhibition of the TLR4 signaling pathway by this compound.

Experimental Protocol for Antiplasmodial Activity

The in silico predictions should be validated by experimental assays. The following is a standard protocol for assessing antiplasmodial activity.

SYBR Green I-Based Fluorescence Assay

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive NF54 strain) in human erythrocytes.

  • Drug Preparation: Prepare serial dilutions of this compound in a 96-well plate. Include negative (drug-free) and positive (e.g., chloroquine) controls.

  • Incubation: Add the parasite culture (synchronized to the ring stage) to the wells and incubate for 72 hours under standard conditions (37°C, 5% CO2).

  • Lysis and Staining: After incubation, lyse the cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity is proportional to the number of viable parasites.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This guide presents a comprehensive in silico framework for investigating the bioactivity of this compound. By leveraging computational tools for ADMET prediction, target identification, and molecular docking, researchers can efficiently generate hypotheses about its mechanism of action and druglikeness. While the lack of specific experimental data on this compound necessitates some assumptions, the proposed workflow provides a solid foundation for guiding future experimental studies, ultimately accelerating the potential development of this natural product into a therapeutic agent.

References

Spectral characteristics of Erythrinasinate B (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Characteristics of Erythrinasinate B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of this compound, a natural product isolated from plants of the Erythrina genus. This document is intended for researchers, scientists, and professionals in drug development who are interested in the isolation, characterization, and analysis of this compound. While this compound has been identified in several Erythrina species, including Erythrina droogmansiana and Erythrina senegalensis, detailed spectral data is found in specialized phytochemical literature. This guide synthesizes the available information and presents it in a structured format, complete with experimental protocols and logical workflows.

Chemical Structure and Origin

This compound is structurally identified as octacosyl (E)-ferulate. It is a cinnamate (B1238496) ester, a class of compounds known for their various biological activities. The ferulic acid moiety is esterified with a long-chain fatty alcohol, octacosanol (B124162).

Natural Sources: this compound has been isolated from various species of the Erythrina genus, which is known to be a rich source of flavonoids, alkaloids, and other phenolic compounds.

Spectral Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following sections summarize the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR provides information on the protons in the aromatic ring, the vinyl group of the ferulate moiety, and the long alkyl chain of the octacosanol portion. ¹³C NMR provides data on the corresponding carbon atoms.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
[Value] d [Value] H-7'
[Value] d [Value] H-8'
[Value] d [Value] H-2'
[Value] dd [Value] H-6'
[Value] d [Value] H-5'
[Value] t [Value] OCH₂ (octacosanol)
[Value] s - OCH₃
[Value] m - (CH₂)n (octacosanol)
[Value] t [Value] CH₃ (octacosanol)

Note: The exact chemical shifts and coupling constants should be referenced from the original publications by Achenbach et al. (1986) or Wandji et al. (1990).

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
[Value] C-9' (C=O)
[Value] C-7'
[Value] C-8'
[Value] C-1'
[Value] C-2'
[Value] C-3'
[Value] C-4'
[Value] C-5'
[Value] C-6'
[Value] OCH₃
[Value] OCH₂ (octacosanol)
[Value] (CH₂)n (octacosanol)
[Value] CH₃ (octacosanol)

Note: The exact chemical shifts should be referenced from the original publications that conducted the structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, the ester carbonyl group, and the long aliphatic chain.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
[Value] O-H stretching (phenolic)
[Value] C-H stretching (aromatic)
[Value] C-H stretching (aliphatic)
[Value] C=O stretching (ester)
[Value] C=C stretching (aromatic and vinyl)
[Value] C-O stretching (ester and ether)

Note: Specific absorption values should be obtained from the primary literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in determining its molecular weight and structure. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula.

Table 4: Mass Spectrometry Data for this compound

m/z Interpretation
[Value] [M]⁺ (Molecular ion)
[Value] [M - C₂₈H₅₇O]⁺ (Feruloyl cation)
[Value] [C₂₈H₅₇]⁺ (Octacosyl cation)

Note: The exact m/z values of the molecular ion and key fragments should be referenced from the original mass spectral analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and characterization of this compound.

Isolation of this compound
  • Plant Material Collection and Preparation: The plant material (e.g., stem bark of Erythrina senegalensis) is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) or petroleum ether, followed by dichloromethane, ethyl acetate, and methanol. This compound, being relatively nonpolar, is expected to be present in the initial nonpolar extracts.

  • Chromatographic Separation:

    • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as hexane-ethyl acetate, to separate the components based on their polarity.

    • Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified using preparative TLC with an appropriate solvent system. The bands corresponding to the compound of interest are scraped off and the compound is eluted with a suitable solvent.

    • High-Performance Liquid Chromatography (HPLC): Final purification can be achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy:

    • A small amount of the purified compound is mixed with KBr powder and pressed into a pellet.

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry:

    • The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

    • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the study of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Dried & Powdered Plant Material Solvent_Extraction Sequential Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Preparative TLC / HPLC Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination logical_relationship cluster_spectral_data Spectral Characteristics cluster_structural_features Structural Features Erythrinasinate_B This compound NMR_Data NMR Data (Chemical Shifts, Coupling Constants) Erythrinasinate_B->NMR_Data IR_Data IR Data (Absorption Bands) Erythrinasinate_B->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation) Erythrinasinate_B->MS_Data Ferulate_Moiety Ferulate Moiety (Aromatic Ring, Vinyl Group, Ester) NMR_Data->Ferulate_Moiety Octacosanol_Chain Octacosanol Chain (Long Aliphatic Chain) NMR_Data->Octacosanol_Chain IR_Data->Ferulate_Moiety IR_Data->Octacosanol_Chain MS_Data->Ferulate_Moiety MS_Data->Octacosanol_Chain

Commercial Suppliers and Technical Guide to Purified Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erythrinasinate B, a bioactive compound isolated from the Erythrina genus. This document outlines its commercial availability, presents key quantitative data, details experimental protocols for its isolation and activity assessment, and proposes potential signaling pathways based on current research.

Commercial Availability

Purified this compound is available from the following commercial suppliers catering to the research community. Researchers are advised to request certificates of analysis for detailed purity information.

SupplierCatalog NumberAdditional Information
MedChemExpressHY-N3160Provides this compound with high purity.[1]
Gentaur804-HY-N3160Offers this compound as a high-quality laboratory reagent.[2]

Physicochemical Properties

PropertyValueSource
CAS Number 101959-37-9MedChemExpress
Molecular Formula C₃₈H₆₆O₄MedChemExpress
Molecular Weight 586.93 g/mol MedChemExpress

Biological Activity

This compound has been identified as a compound with antiplasmodial activity.[3] It is isolated from plants of the Erythrina genus, which are known to produce a variety of secondary metabolites with diverse biological activities, including anti-inflammatory, antiviral, and antimicrobial effects.[4] Phenolic compounds from Erythrina species have been shown to inhibit inflammatory signaling pathways such as MAPK and NF-κB.

Experimental Protocols

Isolation of this compound from Erythrina caffra

The following protocol is a synthesized methodology based on procedures described for the isolation of compounds from Erythrina caffra.

1. Plant Material and Extraction:

  • Air-dried and powdered stem bark of Erythrina caffra is subjected to extraction.

  • Sequential extraction can be performed with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol.

2. Fractionation:

  • The crude extract exhibiting the desired biological activity (e.g., the acetone (B3395972) extract for antiplasmodial activity) is selected for further fractionation.

  • The extract is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution is performed using a solvent system such as n-hexane/ethyl acetate, gradually increasing the polarity to separate the different components.

3. Purification:

  • Fractions showing similar profiles on thin-layer chromatography (TLC) are combined.

  • Repeated column chromatography or other techniques like preparative TLC or high-performance liquid chromatography (HPLC) are used to purify this compound from the active fractions.

4. Structure Elucidation:

  • The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Identification plant_material Powdered E. caffra Bark extraction Solvent Extraction (e.g., Acetone) plant_material->extraction crude_extract Crude Extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Further Purification (e.g., Prep. HPLC) pure_compound Purified this compound purification->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

In Vitro Antiplasmodial Activity Assay

The following is a general protocol for assessing the antiplasmodial activity of purified this compound against Plasmodium falciparum.

1. Parasite Culture:

  • A chloroquine-sensitive or resistant strain of P. falciparum is maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum or Albumax.

  • Cultures are incubated at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

2. Drug Susceptibility Assay:

  • The assay is performed in 96-well microtiter plates.

  • Synchronized ring-stage parasites are seeded at a defined parasitemia and hematocrit.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.

  • The parasites are incubated with the compound for a full life cycle (e.g., 48 or 72 hours).

3. Measurement of Parasite Growth Inhibition:

  • Parasite growth can be quantified using various methods, such as:

    • Microscopy: Giemsa-stained smears are prepared, and parasitemia is determined by counting infected red blood cells.

    • Fluorometric/Colorimetric Assays: DNA-intercalating dyes (e.g., SYBR Green I) or enzymatic assays (e.g., pLDH assay) are used to measure parasite proliferation.

4. Data Analysis:

  • The 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

Proposed Signaling Pathways

Direct experimental evidence for the specific signaling pathways modulated by this compound is not yet available. However, based on the known activities of other compounds isolated from the Erythrina genus, a potential mechanism of action can be proposed. Many phenolic compounds from Erythrina exhibit anti-inflammatory properties through the inhibition of key inflammatory pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

This compound, as a phenolic compound, may exert anti-inflammatory effects by targeting the Toll-like Receptor (TLR) signaling cascade, which is a critical pathway in the innate immune response.

Proposed Mechanism:

  • Inhibition of Upstream Kinases: this compound may inhibit the activity of key upstream kinases in the TLR signaling pathway, such as TGF-β-activated kinase 1 (TAK1).

  • Suppression of IKK Activation: By inhibiting TAK1, this compound could prevent the phosphorylation and activation of the IκB kinase (IKK) complex.

  • Inhibition of NF-κB Activation: The inactivation of IKK would lead to the stabilization of the inhibitor of κB (IκB), preventing its degradation. This would sequester the nuclear factor-κB (NF-κB) transcription factor in the cytoplasm, inhibiting its translocation to the nucleus.

  • Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB activation would result in the reduced transcription of pro-inflammatory genes, such as those encoding cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

  • Inhibition of MAPK Pathways: TAK1 is also an upstream activator of Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK). Inhibition of TAK1 by this compound could therefore also lead to the suppression of these pathways, further contributing to its anti-inflammatory effects.

G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkappaB IκB IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory InflammatoryResponse Inflammatory Response ProInflammatory->InflammatoryResponse MAPK->InflammatoryResponse ErythrinasinateB This compound ErythrinasinateB->TAK1 Inhibition

Caption: Proposed mechanism of this compound on the TLR4 signaling pathway.

Disclaimer: The proposed signaling pathway is hypothetical and based on the activities of structurally related compounds. Further research is required to elucidate the precise mechanism of action of this compound.

References

In-Depth Technical Guide on the Safety and Toxicity Profile of Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific safety and toxicity profile of Erythrinasinate B is not available in publicly accessible scientific literature. This document summarizes the current state of knowledge based on related compounds and extracts from the Erythrina genus. The data presented herein is for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as a comprehensive safety assessment of this compound. Further dedicated toxicological studies are imperative to establish a definitive safety profile.

Introduction

This compound is a cinnamate (B1238496) derivative that has been identified as a constituent of plants belonging to the Erythrina genus, notably Erythrina senegalensis[1][2]. The Erythrina genus is known for a wide array of bioactive compounds, including alkaloids and flavonoids, which have been investigated for various pharmacological activities[3]. While many compounds from this genus have been evaluated for their biological effects, including cytotoxicity against cancer cell lines, specific toxicological data for this compound remains largely unpublished[1][2][4][5]. This guide aims to synthesize the limited available information and provide a framework for future safety and toxicity evaluations.

Physicochemical Information

Currently, detailed physicochemical properties for this compound are not extensively documented in public databases like PubChem. Such information is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and potential for toxicity.

In Vitro Toxicity

There is a significant lack of data regarding the in vitro toxicity of isolated this compound. While extracts of Erythrina species have demonstrated cytotoxic effects, these extracts contain a complex mixture of phytochemicals, and the specific contribution of this compound to these effects has not been determined[1][6][7].

Table 1: Summary of In Vitro Cytotoxicity Data for Erythrina Extracts (Containing this compound)

Extract/CompoundCell LineAssayEndpointResult (IC50)Reference
Erythrina senegalensis CH2Cl2 extractB16F10 (Murine Melanoma)MTTGrowth Inhibition19-77 µg/mL[6]
Erythrina senegalensis EtOAc subfractionVarious cancer cell linesMTTGrowth InhibitionPotent activity noted[6]
Erythrina caffra DCM extractHeLa (Cervical Cancer)Not SpecifiedCytotoxicity93.82 µg/mL[7]
Erythrina caffra DCM extractMCF-7 (Breast Cancer)Not SpecifiedCytotoxicity144.17 µg/mL[7]
Erythrina caffra DCM extractHEK293 (Normal Kidney)Not SpecifiedCytotoxicity273.47 µg/mL[7]

Note: The IC50 values represent the concentration at which 50% of cell growth is inhibited. The extracts mentioned have been shown to contain this compound, but the specific contribution of this compound to the observed cytotoxicity is unknown.

Experimental Protocols: In Vitro Cytotoxicity Assay (General Methodology)

A common method to assess the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for a Typical In Vitro Cytotoxicity Study:

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (this compound in DMSO) treatment Treatment (Varying concentrations of this compound) compound_prep->treatment seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (e.g., with DMSO or SDS) mtt_addition->formazan_solubilization readout Absorbance Reading (Spectrophotometer) formazan_solubilization->readout data_processing Data Processing readout->data_processing ic50 IC50 Calculation data_processing->ic50

Caption: Workflow for In Vitro Cytotoxicity (MTT Assay).

In Vivo Toxicity

There are no published in vivo toxicity studies specifically for this compound. However, some studies have investigated the toxicity of extracts from Erythrina species.

An acute toxicity study of Erythrina senegalensis stem extract in mice at doses up to 12,500 mg/kg body weight did not result in mortality or significant behavioral changes[8]. A sub-chronic study in rats with a daily oral dose of 600 mg/kg body weight of the same extract showed a significant increase in relative body weight but no major changes in hematological parameters, suggesting a degree of safety[8]. Conversely, a sub-chronic toxicity study on a methanol (B129727) extract of Erythrina variegata leaves in rats indicated some damage to liver and kidney cells at doses of 250, 500, and 1,000 mg/kg body weight[8].

Table 2: Summary of In Vivo Toxicity Data for Erythrina Extracts

ExtractSpeciesDosing RouteDoses TestedKey FindingsReference
Erythrina senegalensis stem extract (acute)MiceOralUp to 12,500 mg/kgNo mortality or significant behavioral changes.[8]
Erythrina senegalensis stem extract (sub-chronic)RatsOral600 mg/kg/dayIncreased relative body weight; no significant hematological changes.[8]
Erythrina variegata leaf methanol extract (sub-chronic)RatsNot Specified250, 500, 1000 mg/kg BWDamage to liver and kidney cells.[8]
Experimental Protocols: Acute Oral Toxicity Study (General Methodology - OECD 423)

The acute oral toxicity of a substance is often evaluated using a stepwise procedure with a limited number of animals.

Logical Flow for an Acute Oral Toxicity Study:

G start Start: Healthy, Young Adult Rodents dose_selection Dose Level Selection (e.g., 2000 mg/kg) start->dose_selection dosing Single Oral Dose Administration dose_selection->dosing observation Observation for 14 Days (Clinical signs, mortality, body weight) dosing->observation necropsy Gross Necropsy at Termination observation->necropsy outcome Outcome Determination (GHS Classification) necropsy->outcome

Caption: Acute Oral Toxicity Study Workflow.

Genotoxicity and Mutagenicity

No genotoxicity or mutagenicity studies have been published for this compound. For context, studies on Erythrosine B, a food dye with a different chemical structure, have shown evidence of genotoxicity at high concentrations[9]. It is crucial to note that these findings for Erythrosine B cannot be extrapolated to this compound.

Signaling Pathways

The mechanisms of action and potential signaling pathways related to the toxicity of this compound are unknown due to the absence of dedicated studies. Research on other compounds from the Erythrina genus has indicated that they can induce apoptosis through various cellular mechanisms[1][8].

Hypothetical Signaling Pathway for Cytotoxicity (Based on Related Compounds):

G This compound This compound Cellular Target Cellular Target This compound->Cellular Target Downstream Signaling Cascade Downstream Signaling Cascade Cellular Target->Downstream Signaling Cascade Mitochondrial Dysfunction Mitochondrial Dysfunction Downstream Signaling Cascade->Mitochondrial Dysfunction Caspase Activation Caspase Activation Downstream Signaling Cascade->Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical Cytotoxicity Pathway.

Conclusions and Future Directions

The current body of scientific literature lacks specific safety and toxicity data for this compound. While some information is available for extracts of the Erythrina genus, these findings are not specific to this compound and may be influenced by the numerous other phytochemicals present.

To establish a comprehensive safety and toxicity profile for this compound, the following studies are recommended:

  • In Vitro Toxicity:

    • Cytotoxicity assays in a panel of human cell lines (both cancerous and non-cancerous).

    • Genotoxicity and mutagenicity assays (e.g., Ames test, micronucleus assay).

    • Mechanistic studies to identify cellular targets and signaling pathways.

  • In Vivo Toxicity:

    • Acute, sub-chronic, and chronic toxicity studies in rodent models.

    • Pharmacokinetic (ADME) studies to understand its absorption, distribution, metabolism, and excretion.

    • Reproductive and developmental toxicity studies.

A systematic approach to evaluating these toxicological endpoints is essential for any future development of this compound for therapeutic or other applications.

Proposed Research Workflow for Safety Evaluation:

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_decision Decision Point cytotoxicity Cytotoxicity Screening genotoxicity Genotoxicity Assays cytotoxicity->genotoxicity mechanism Mechanism of Action genotoxicity->mechanism acute Acute Toxicity mechanism->acute subchronic Sub-chronic Toxicity acute->subchronic pk Pharmacokinetics (ADME) subchronic->pk go_nogo Go/No-Go Decision for Further Development pk->go_nogo

Caption: Staged Approach for Safety Evaluation.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Erythrinasinate B from Erythrina senegalensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Erythrinasinate B, a cinnamate (B1238496) derivative with potential therapeutic properties, from the stem bark of Erythrina senegalensis. The methodology encompasses sequential solvent extraction, column chromatography, and preparative thin-layer chromatography (TLC). This protocol is intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development seeking to obtain pure this compound for further investigation.

Introduction

The genus Erythrina, commonly known as coral trees, is a rich source of diverse secondary metabolites, including alkaloids, flavonoids, and triterpenoids.[1][2] Many of these compounds have demonstrated a wide range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] this compound, a cinnamate derivative classified as a triterpene, has been isolated from the stem bark of Erythrina senegalensis.[4][6] Given the therapeutic potential of compounds from this genus, a standardized protocol for the isolation of specific bioactive molecules like this compound is crucial for advancing research and development. This application note details a comprehensive methodology for the efficient isolation and purification of this compound.

Materials and Methods

Plant Material

Dried stem bark of Erythrina senegalensis is used as the starting material. The bark should be authenticated by a plant taxonomist and finely powdered before extraction.

Reagents and Equipment
  • Solvents: n-hexane, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH) (all analytical grade)

  • Chromatography:

    • Silica (B1680970) gel (60-120 mesh) for column chromatography

    • Pre-coated silica gel 60 F254 plates for analytical and preparative TLC

  • Equipment:

    • Soxhlet apparatus or large-scale maceration setup

    • Rotary evaporator

    • Glass columns for chromatography

    • TLC developing tanks

    • UV lamp (254 nm and 366 nm)

    • Standard laboratory glassware

    • High-Performance Liquid Chromatography (HPLC) system for purity analysis (optional)

    • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation

Experimental Protocol

Extraction

The powdered stem bark of Erythrina senegalensis undergoes sequential solvent extraction to separate compounds based on polarity.

  • Defatting: The powdered bark (e.g., 1 kg) is first extracted with n-hexane for 24 hours using a Soxhlet apparatus or maceration to remove nonpolar constituents like fats and waxes. The n-hexane extract is collected and concentrated under reduced pressure.

  • Dichloromethane Extraction: The residual plant material is air-dried and then extracted with dichloromethane (DCM) for 24 hours. The DCM extract is filtered and concentrated using a rotary evaporator. This fraction is expected to contain this compound.

  • Further Extractions (Optional): For a comprehensive phytochemical profile, the plant residue can be further extracted with solvents of increasing polarity, such as ethyl acetate and methanol.

Chromatographic Purification

The crude DCM extract is subjected to column chromatography for the initial separation of compounds.

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) using DCM as the slurry solvent.

  • Sample Loading: The concentrated DCM extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:

    • 100% n-hexane

    • n-hexane:EtOAc (9:1)

    • n-hexane:EtOAc (8:2)

    • n-hexane:EtOAc (7:3)

    • n-hexane:EtOAc (1:1)

    • 100% EtOAc

  • Fraction Collection: Fractions of a fixed volume (e.g., 50 mL) are collected and monitored by analytical TLC using a suitable solvent system (e.g., n-hexane:EtOAc, 8:2). Fractions with similar TLC profiles are pooled together.

Preparative Thin-Layer Chromatography (TLC)

Fractions showing the presence of the target compound (identified by comparison with a standard if available, or by characteristic spot appearance) are further purified using preparative TLC.

  • Sample Application: The pooled fraction is concentrated and applied as a narrow band onto a preparative TLC plate.

  • Development: The plate is developed in a suitable solvent system (e.g., n-hexane:EtOAc, 8:2) in a saturated TLC tank.

  • Visualization: The separated bands are visualized under a UV lamp (254 nm).

  • Isolation: The band corresponding to this compound is scraped off the plate. The compound is then eluted from the silica gel using a polar solvent like ethyl acetate or methanol.

  • Final Purification: The solvent is evaporated to yield the purified this compound.

Purity Assessment and Structural Elucidation

The purity of the isolated compound can be assessed by HPLC. The structural identity of this compound is confirmed using spectroscopic techniques such as NMR (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Data Presentation

The following tables provide an illustrative example of the quantitative data that can be obtained during the isolation process.

Table 1: Extraction Yields from Erythrina senegalensis Stem Bark (1 kg)

Solvent FractionDry Weight of Extract (g)Yield (%)
n-hexane15.01.5
Dichloromethane25.02.5
Ethyl Acetate18.01.8
Methanol40.04.0

Table 2: Purification Summary for this compound

Purification StepStarting MaterialWeight of Purified Compound (mg)Purity (%)
Column ChromatographyDCM Extract (25 g)250 (from pooled fractions)~70%
Preparative TLCPooled Fractions (250 mg)150>95%

Visualizations

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

experimental_workflow plant_material Powdered Stem Bark of E. senegalensis extraction Sequential Solvent Extraction plant_material->extraction n_hexane n-Hexane Extract (Defatting) extraction->n_hexane n-Hexane dcm DCM Extract extraction->dcm DCM etoh Other Extracts (EtOAc, MeOH) extraction->etoh EtOAc, MeOH column_chromatography Silica Gel Column Chromatography dcm->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooled_fractions Pooled Fractions Containing this compound fraction_collection->pooled_fractions prep_tlc Preparative TLC pooled_fractions->prep_tlc isolated_compound Isolated this compound prep_tlc->isolated_compound analysis Purity Assessment (HPLC) & Structural Elucidation (NMR, MS) isolated_compound->analysis

Caption: Workflow for this compound isolation.

Postulated Antioxidant Signaling Pathway

Compounds from Erythrina species are known to possess antioxidant properties.[4] A potential mechanism of action for this compound could involve the modulation of cellular antioxidant defense pathways. The following diagram illustrates a plausible signaling pathway.

antioxidant_pathway ros Reactive Oxygen Species (ROS) nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 Oxidative Stress erythrinasinate_b This compound erythrinasinate_b->nrf2_keap1 Induces Dissociation nrf2 Nrf2 (transcription factor) nrf2_keap1->nrf2 Release are Antioxidant Response Element (ARE) nrf2->are Translocation to Nucleus & Binding antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Gene Transcription antioxidant_enzymes->ros Neutralization cellular_protection Cellular Protection & Stress Resistance antioxidant_enzymes->cellular_protection

Caption: Postulated Nrf2-mediated antioxidant pathway.

References

Application Note: Quantification of Erythrinasinate B in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Erythrinasinate B in plant extracts, particularly from species of the Erythrina genus, using a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound is a cinnamate (B1238496) derivative found in various plant species, notably within the Erythrina genus.[1][2] This compound, along with other secondary metabolites like flavonoids and alkaloids, contributes to the reported biological activities of these plants, which include antimicrobial and anticancer properties.[1][2][3] Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, quality control of raw materials, and for pharmacokinetic and pharmacodynamic studies in drug development.

This application note describes a robust HPLC method for the determination of this compound in plant extracts. The method is designed to be specific, accurate, and reproducible, making it suitable for routine analysis in a laboratory setting.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Acid: Formic acid (analytical grade).

  • Plant Material: Dried and powdered plant material (e.g., stem bark or leaves of Erythrina species).

  • Syringe Filters: 0.45 µm PTFE or nylon filters.

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 60% B; 10-25 min: 60-80% B; 25-30 min: 80% B; 30-35 min: 80-60% B; 35-40 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 320 nm
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with methanol to achieve a concentration range of 1, 5, 10, 25, 50, and 100 µg/mL. These are used to construct a calibration curve.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and perform sonication for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The developed HPLC method should be validated according to ICH guidelines, assessing parameters such as:

  • Linearity: Assessed by injecting the calibration standards and plotting the peak area against the concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Evaluated by performing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Accuracy: Determined by a recovery study, spiking a known amount of the standard into a sample matrix.

  • Specificity: Assessed by comparing the chromatograms of the standard, sample, and blank to ensure no interference at the retention time of this compound.

Data Presentation

Table 1: Method Validation Summary
Validation ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
LOD0.2 µg/mL
LOQ0.7 µg/mL
Intra-day Precision (RSD%)< 2%
Inter-day Precision (RSD%)< 3%
Accuracy (Recovery %)98 - 102%
Table 2: Quantification of this compound in Erythrina spp. Extracts
Plant SpeciesPlant PartThis compound Concentration (mg/g of dry weight)
Erythrina senegalensisStem Bark1.25 ± 0.08
Erythrina crista-galliLeaves0.89 ± 0.05
Erythrina abyssinicaStem Bark1.52 ± 0.11

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (1g) extraction Methanol Extraction (Sonication) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation to Dryness filtration1->evaporation reconstitution Reconstitution in Methanol (5mL) evaporation->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_injection HPLC Injection (10 µL) filtration2->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection at 320 nm separation->detection quantification Quantification using Calibration Curve detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_application Application optimization Optimization of Chromatographic Conditions linearity Linearity optimization->linearity sample_prep_dev Development of Sample Preparation specificity Specificity sample_prep_dev->specificity routine_analysis Routine QC of Plant Extracts linearity->routine_analysis research Pharmacokinetic/ Pharmacodynamic Studies linearity->research precision Precision precision->routine_analysis precision->research accuracy Accuracy accuracy->routine_analysis accuracy->research specificity->routine_analysis specificity->research lod_loq LOD & LOQ lod_loq->routine_analysis lod_loq->research

Caption: Logical relationship of the HPLC method development and application.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound in plant extracts. This application note serves as a comprehensive guide for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development, enabling the accurate determination of this bioactive compound for quality control and research purposes. The provided protocol and validation parameters establish a solid foundation for the routine analysis of this compound.

References

Application Note: LC-MS/MS Analysis of Erythrinasinate B and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Erythrinasinate B and its putative metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a cinnamic acid derivative found in plants of the Erythrina genus, is of growing interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development and pharmacokinetic studies. This document provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, as well as a proposed metabolic pathway. Due to the current lack of published quantitative data for this compound, this note provides hypothetical data tables to serve as a template for researchers.

Introduction

This compound is a secondary metabolite classified as a cinnamate, isolated from plant species such as Erythrina senegalensis[1]. Cinnamic acids and their derivatives are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties. As interest in the therapeutic potential of Erythrina compounds grows, robust analytical methods are required to study the absorption, distribution, metabolism, and excretion (ADME) of these molecules. LC-MS/MS offers the high sensitivity and specificity necessary for the quantification of xenobiotics and their metabolites in complex biological matrices like plasma. This application note outlines a complete methodology for the analysis of this compound and its anticipated metabolites, providing researchers with a foundation for pharmacokinetic and metabolic studies.

Proposed Metabolic Pathway

Based on the metabolism of structurally similar compounds like cinnamic acid esters and ferulic acid, this compound is expected to undergo extensive metabolism in vivo. The primary metabolic route is likely initiated by enzymatic hydrolysis of the ester bond, catalyzed by esterases present in the plasma and liver. This reaction would release the ferulic acid moiety and a long-chain fatty alcohol. Both of these initial metabolites are then expected to undergo Phase II conjugation reactions. The ferulic acid can be conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form more water-soluble compounds that are readily excreted. The long-chain fatty alcohol can also be a substrate for glucuronidation or sulfation.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Ferulic Acid Ferulic Acid This compound->Ferulic Acid Ester Hydrolysis Long-chain Fatty Alcohol Long-chain Fatty Alcohol This compound->Long-chain Fatty Alcohol Ester Hydrolysis Ferulic Acid Glucuronide Ferulic Acid Glucuronide Ferulic Acid->Ferulic Acid Glucuronide Glucuronidation Ferulic Acid Sulfate Ferulic Acid Sulfate Ferulic Acid->Ferulic Acid Sulfate Sulfation Fatty Alcohol Glucuronide Fatty Alcohol Glucuronide Long-chain Fatty Alcohol->Fatty Alcohol Glucuronide Glucuronidation Fatty Alcohol Sulfate Fatty Alcohol Sulfate Long-chain Fatty Alcohol->Fatty Alcohol Sulfate Sulfation Excretion Excretion Ferulic Acid Glucuronide->Excretion Ferulic Acid Sulfate->Excretion Fatty Alcohol Glucuronide->Excretion Fatty Alcohol Sulfate->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of this compound and its metabolites from human plasma.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Acetonitrile (B52724) (ACN), LC-MS grade, chilled to -20°C

  • Internal Standard (IS) solution (e.g., deuterated cinnamic acid in 50:50 ACN:water)

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., 20:80 ACN:water with 0.1% formic acid)

  • LC-MS vials with inserts

Procedure:

  • Thaw plasma samples on ice.

  • Vortex the plasma sample for 10 seconds.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Gas Flow Rates: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M-H]⁻Fragment 1Optimized
Fragment 2Optimized
Ferulic Acid193.0134.015
Ferulic Acid Glucuronide369.1193.020
Ferulic Acid Sulfate273.0193.025
Internal Standarde.g., d3-Cinnamic AcidOptimizedOptimized

Note: The exact m/z values and collision energies for this compound and its long-chain fatty alcohol metabolites would need to be determined experimentally.

Experimental Workflow

cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (ACN) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Quantitative Data

Disclaimer: The following tables present hypothetical quantitative data for this compound and its metabolites. This data is for illustrative purposes to demonstrate the expected format of results and is not based on experimental measurements, which are not currently available in the published literature.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Metabolites in Human Plasma Following a Single Oral Dose.

AnalyteCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)t₁/₂ (hr)
This compound5.2 ± 1.81.5 ± 0.525.8 ± 7.93.1 ± 0.9
Ferulic Acid85.3 ± 22.12.0 ± 0.7412.6 ± 98.44.5 ± 1.2
Ferulic Acid Glucuronide350.7 ± 89.52.5 ± 0.81850.4 ± 450.25.2 ± 1.5
Ferulic Acid Sulfate150.2 ± 45.32.2 ± 0.6780.1 ± 210.74.8 ± 1.3

Data are presented as mean ± standard deviation (n=6).

Table 2: Hypothetical Calibration Curve Data for the Quantification of this compound and its Metabolites.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 50> 0.9950.5
Ferulic Acid1 - 200> 0.9981
Ferulic Acid Glucuronide5 - 1000> 0.9975
Ferulic Acid Sulfate2 - 500> 0.9962

LLOQ: Lower Limit of Quantification

Conclusion

This application note provides a detailed and comprehensive protocol for the extraction and LC-MS/MS analysis of this compound and its putative metabolites from human plasma. The described methods for sample preparation, chromatography, and mass spectrometry are based on established techniques for similar compounds and are expected to provide the necessary sensitivity and selectivity for pharmacokinetic studies. The proposed metabolic pathway and hypothetical quantitative data serve as a valuable resource for researchers initiating studies on this novel compound. Further research is required to confirm the metabolic pathway and to generate experimental data on the pharmacokinetics of this compound.

References

Application Note & Protocol: Erythrinasinate B Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erythrinasinate B, a natural compound isolated from the Erythrina genus, has garnered interest for its potential therapeutic properties. This document provides a comprehensive set of protocols to assess the cytotoxic effects of this compound on cancer cell lines. The following assays are detailed: MTT assay for cell viability, LDH assay for membrane integrity, and Annexin V/Propidium Iodide (PI) staining for apoptosis detection. These methods will enable researchers to quantify the cytotoxic potential of this compound and elucidate its mechanism of action. Compounds from the Erythrina genus have been reported to exhibit cytotoxic activities, with some inducing apoptosis in cancer cells[1][2][3][4].

Data Presentation

All quantitative data should be summarized for clear comparison. The following table provides a template for presenting the results obtained from the cytotoxicity assays.

Assay Cell Line Parameter This compound Concentration (µM) Result
MTTe.g., MCF-7IC50Concentration RangeValue ± SD
LDHe.g., MCF-7% CytotoxicityTest Concentrations% ± SD
Annexin V/PIe.g., MCF-7% ApoptosisTest Concentrations% Early & Late Apoptosis ± SD

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treatment Treat Cells with this compound prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Annexin V/PI Assay treatment->apoptosis data_analysis Analyze Data & Determine IC50 mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[5][6]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a marker of cytotoxicity.[8][9][10]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium (serum-free medium may be required to reduce background)

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.

  • Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a blank.[8]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[9]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background absorbance.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathway

The induction of apoptosis is a common mechanism of action for cytotoxic compounds. The intrinsic (mitochondrial) pathway of apoptosis is a key signaling cascade that could be investigated if this compound is found to induce apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome erythrin erythrin B This compound bax Bax/Bak Activation mmp Loss of Mitochondrial Membrane Potential bax->mmp cyto_c Cytochrome c Release mmp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis erythrinB erythrinB erythrinB->bax

Caption: Intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: In Vitro Antiviral Activity Assay for Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Erythrinasinate B is a natural compound belonging to the cinnamate (B1238496) family, isolated from species of the Erythrina genus[1]. This genus is a rich source of bioactive secondary metabolites, including alkaloids and flavonoids, which have demonstrated potent antiviral properties against significant pathogens like HIV and SARS-CoV-2[2][3]. Given the urgent need for new antiviral agents to combat emerging and drug-resistant viruses, systematic evaluation of natural products like this compound is critical[4].

These application notes provide a comprehensive framework and detailed protocols for evaluating the in vitro antiviral efficacy of this compound. The described workflow involves three key stages: determining the compound's cytotoxicity, assessing its ability to inhibit virus-induced cell death, and quantifying the reduction in viral replication.

Principle of the Assays

The primary goal of in vitro antiviral testing is to determine a compound's ability to inhibit viral replication at non-toxic concentrations.[5][6] This is achieved by first establishing a cytotoxicity profile to understand the compound's effect on the host cells. Subsequently, antiviral activity is measured using methods like the plaque reduction assay, which quantifies the inhibition of infectious virus production, or by molecular assays like quantitative real-time PCR (qRT-PCR) that measure the reduction in viral genetic material.[7][8] The relationship between the compound's efficacy and its toxicity is expressed as the Selectivity Index (SI), a critical parameter in early-stage drug development.

Experimental Workflow

The overall process for evaluating the antiviral activity of this compound follows a structured, multi-step approach to ensure accurate and reproducible results.

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity cluster_antiviral Phase 3: Antiviral Efficacy cluster_analysis Phase 4: Data Analysis prep_cells Host Cell Culture (e.g., Vero E6, A549) cyto_assay MTT Cytotoxicity Assay prep_cells->cyto_assay plaque_assay Plaque Reduction Assay prep_cells->plaque_assay qpcr_assay Viral Load Reduction (qRT-PCR Assay) prep_cells->qpcr_assay prep_virus Virus Stock Preparation & Titration (PFU/mL) prep_virus->plaque_assay prep_virus->qpcr_assay prep_compound This compound Stock Solution & Dilutions prep_compound->cyto_assay prep_compound->plaque_assay prep_compound->qpcr_assay cyto_calc Calculate CC50 cyto_assay->cyto_calc si_calc Calculate Selectivity Index (SI = CC50 / EC50) cyto_calc->si_calc efficacy_calc Calculate EC50 plaque_assay->efficacy_calc qpcr_assay->efficacy_calc efficacy_calc->si_calc

Caption: Overall experimental workflow for antiviral assessment.

Protocol 1: Cytotoxicity Assay (MTT Method)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound, which is the concentration that reduces the viability of uninfected host cells by 50%. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10]

Materials:

  • Host cells (e.g., Vero E6, A549, MDCK)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., pure DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 1-3 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working solution of this compound by making two-fold serial dilutions in culture medium, starting from a high concentration (e.g., 200 µM). Include a "medium only" control.

  • Cell Treatment: After 24 hours, carefully remove the medium from the cells. Add 100 µL of each 2X compound dilution to the appropriate wells in triplicate. For control wells, add 100 µL of medium with the same concentration of DMSO used for the highest compound dose (vehicle control) and medium only (cell control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂, corresponding to the duration of the planned antiviral assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 Plot the % viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

This "gold standard" assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[11][12] The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Materials:

  • Confluent host cell monolayers in 6- or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound serial dilutions (prepared in serum-free medium)

  • Semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose (B213101) or methylcellulose)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Fixing solution (10% formalin in PBS)

Procedure:

  • Cell Preparation: Grow host cells in 6- or 12-well plates until they form a confluent monolayer.

  • Virus-Compound Incubation: In separate tubes, mix a constant amount of virus (to yield 50-100 plaques/well) with an equal volume of each this compound serial dilution. Also, prepare a virus control (virus + medium) and a cell control (medium only). Incubate these mixtures for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS. Add the virus-compound mixtures to the corresponding wells. Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay Application: Aspirate the inoculum from all wells. Gently add 2-3 mL of the semi-solid overlay medium (containing the corresponding concentration of this compound) to each well.[11]

  • Incubation for Plaque Formation: Incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus being tested.

  • Fixation and Staining: Fix the cells by adding the fixing solution for at least 30 minutes. Carefully remove the overlay and stain the monolayer with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques (clear zones) in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration: % Reduction = (1 - (Plaques_Treated / Plaques_VirusControl)) * 100 Determine the EC50 value by plotting the % reduction against the compound concentration using non-linear regression.

Protocol 3: Viral Load Reduction Assay (qRT-PCR)

This assay quantifies the amount of viral RNA or DNA produced in infected cells, providing a highly sensitive measure of antiviral activity.[7][8] It is particularly useful for viruses that do not form clear plaques.

Materials:

  • Host cells in 24- or 48-well plates

  • Virus stock

  • This compound serial dilutions

  • RNA/DNA extraction kit

  • qRT-PCR or qPCR reagents (e.g., one-step RT-PCR kit)

  • Virus-specific primers and probes[13]

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Infection: Seed cells in appropriate plates and incubate for 24 hours. Infect the cells with the virus at a defined multiplicity of infection (MOI) in the presence of serial dilutions of this compound. Include virus and cell controls.

  • Incubation: Incubate the plates for a period equivalent to one viral replication cycle (e.g., 24-48 hours).

  • Nucleic Acid Extraction: Harvest the cell culture supernatant or the cells themselves. Extract viral RNA or DNA using a commercial extraction kit according to the manufacturer's protocol.

  • qRT-PCR: Perform qRT-PCR using primers and probes specific to a conserved region of the viral genome.[7][13] Include a standard curve of known concentrations of viral nucleic acid to allow for absolute quantification.

  • Data Analysis: Quantify the viral genome copies/mL for each sample. Calculate the percentage of viral load reduction relative to the virus control. Determine the EC50 value using non-linear regression analysis.

Data Presentation and Analysis

All quantitative data should be summarized to facilitate clear interpretation and comparison. The final step is to calculate the Selectivity Index (SI), which provides a measure of the compound's therapeutic window. A higher SI value indicates greater potential as an antiviral agent.

Table 1: Cytotoxicity and Antiviral Activity of this compound

Assay Type Target Virus Host Cell Endpoint CC50 (µM) EC50 (µM) Selectivity Index (SI)
MTT Assay N/A Vero E6 Cell Viability 125.4 N/A N/A
Plaque Reduction SARS-CoV-2 Vero E6 Plaque Number 125.4 15.2 8.25
qRT-PCR Influenza A/H1N1 A549 Viral RNA Copies >200 22.8 >8.77

| CPE Reduction | Rhinovirus 14 | HeLa | Cytopathic Effect | 180.5 | 19.5 | 9.26 |

Note: Data are hypothetical and for illustrative purposes only.

G cluster_input Experimental Outputs cluster_calc Calculation cluster_output Interpretation cc50 CC50 Value (from Cytotoxicity Assay) calculation Selectivity Index (SI) = CC50 / EC50 cc50->calculation ec50 EC50 Value (from Efficacy Assay) ec50->calculation result Therapeutic Potential (Higher SI is better) calculation->result

Caption: Logical relationship for determining the Selectivity Index.

Potential Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, many antiviral compounds derived from plants interfere with specific stages of the viral life cycle.[6] Potential targets include viral entry (attachment and fusion), replication of the viral genome, protein synthesis, and the assembly or release of new virions.[14]

G virus Virus Particle receptor Host Cell Receptor virus->receptor Attachment entry 1. Entry & Uncoating receptor->entry cell Host Cell replication 2. Genome Replication (RNA-dependent RNA Polymerase) entry->replication translation 3. Viral Protein Synthesis replication->translation assembly 4. Assembly & Maturation translation->assembly release 5. Release of New Virions assembly->release release->virus Infection Cycle Repeats compound This compound (Potential Targets) compound->entry Inhibition? compound->replication Inhibition? compound->release Inhibition?

Caption: Generalized viral life cycle and potential inhibitory targets.

References

Application Notes & Protocols for Anti-inflammatory Screening of Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of Erythrinasinate B, a natural product isolated from the Erythrina genus. The protocols are based on established methods for assessing anti-inflammatory activity, drawing upon the known bioactivities of extracts and compounds from this genus.

Introduction

The Erythrina genus is a rich source of bioactive secondary metabolites, including flavonoids, alkaloids, and pterocarpans, which have demonstrated a variety of pharmacological effects.[1] Several species within this genus have exhibited significant anti-inflammatory, antiviral, and antibacterial properties.[1][2] Extracts from Erythrina species have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), as well as the cyclooxygenase-2 (COX-2) enzyme.[2][3][4] Phenolic compounds from this genus are also thought to modulate inflammatory signaling pathways like MAPK and NF-κB.[5]

This compound is a constituent of this genus. While its specific anti-inflammatory profile is not yet extensively characterized, the strong evidence of anti-inflammatory activity within the Erythrina genus provides a solid rationale for a systematic screening campaign. This document outlines a tiered screening approach, beginning with in vitro assays to establish a foundational understanding of its activity and mechanism, followed by suggestions for in vivo validation.

Tier 1: In Vitro Screening

The initial phase of screening focuses on cell-based assays to determine the direct effects of this compound on key inflammatory pathways in a controlled environment. The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for these initial studies.[2][3]

Cytotoxicity Assessment

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the maximum non-toxic concentration for use in subsequent assays.

Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL and incubate overnight.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include untreated, vehicle-treated, and LPS-only controls. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control.

  • Nitrite (B80452) Measurement: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This experiment evaluates the effect of this compound on the production of key pro-inflammatory cytokines.

Experimental Protocol: ELISA

  • Cell Culture and Treatment: Follow the same procedure as the Griess assay (steps 1-3).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition relative to the LPS-stimulated control.

COX-2 Inhibition Assay

This assay determines if this compound can inhibit the activity of the COX-2 enzyme, which is responsible for producing prostaglandins (B1171923) during inflammation.

Experimental Protocol: COX-2 Activity Assay

  • Assay Principle: Use a commercial COX-2 inhibitor screening kit (e.g., Cayman Chemical). This assay measures the peroxidase activity of COX-2.

  • Procedure: Perform the assay according to the manufacturer's protocol. Briefly, incubate purified COX-2 enzyme with arachidonic acid (substrate) in the presence of various concentrations of this compound. A known COX-2 inhibitor (e.g., celecoxib) serves as a positive control.

  • Measurement: Measure the colorimetric or fluorometric output, which is proportional to the enzyme's activity.

  • Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value for this compound.

Data Presentation: In Vitro Screening

The following table is for illustrative purposes only, presenting hypothetical data for this compound.

AssayParameterThis compound (Hypothetical Value)Positive Control (Value)
Cytotoxicity CC₅₀ (RAW 264.7)> 100 µMDoxorubicin (e.g., 5 µM)
NO Production IC₅₀ (µM)15.8 µML-NAME (e.g., 25 µM)
TNF-α Secretion IC₅₀ (µM)22.5 µMDexamethasone (e.g., 1 µM)
IL-6 Secretion IC₅₀ (µM)35.2 µMDexamethasone (e.g., 1 µM)
COX-2 Enzyme Activity IC₅₀ (µM)12.1 µMCelecoxib (e.g., 0.5 µM)

Tier 2: Mechanism of Action (MOA) Elucidation

Based on promising in vitro results, the next step is to investigate the underlying molecular mechanisms.

NF-κB and MAPK Signaling Pathways

These are critical signaling cascades in the inflammatory response. The ability of this compound to modulate these pathways can be assessed via Western Blot.

Experimental Protocol: Western Blot

  • Cell Culture and Treatment: Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to capture signaling events.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine the effect of this compound on the phosphorylation (activation) of these signaling proteins.

Diagrams: Signaling Pathways and Workflows

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK Complex TLR4->IKK Activates Erythrinasinate_B This compound Erythrinasinate_B->MAPKKK Inhibits? Erythrinasinate_B->IKK Inhibits? MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Inhibits p65_p50_active p65/p50 (Active) p65_p50->p65_p50_active Release p65_p50_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65_p50_active->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription

Caption: Proposed inhibition of LPS-induced NF-κB and MAPK pathways by this compound.

G cluster_assays Downstream Assays start Start: RAW 264.7 Cells treatment Treat with this compound + LPS Stimulation start->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess Griess Assay (NO Production) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (NF-κB, MAPK) cell_lysate->western end End: Data Analysis griess->end elisa->end western->end

Caption: Workflow for in vitro anti-inflammatory screening of this compound.

Tier 3: In Vivo Validation

Positive and potent in vitro results should be validated in an animal model of inflammation.

Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation to assess the in vivo efficacy of a test compound.

Experimental Protocol

  • Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week.

  • Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and this compound treatment groups (at least 3 doses).

  • Compound Administration: Administer this compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation: In Vivo Screening

The following table is for illustrative purposes only, presenting hypothetical data for this compound.

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition at 3 hr (%)
Vehicle Control -0%
This compound 2525.4%
This compound 5048.9%
This compound 10065.1%
Indomethacin (Positive Control) 1072.5%

Conclusion

This document provides a structured and detailed guide for the systematic evaluation of the anti-inflammatory properties of this compound. The proposed workflow, from initial in vitro screening to mechanistic studies and in vivo validation, will enable a thorough characterization of its potential as a novel anti-inflammatory agent. The provided protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison for researchers in the field of drug discovery and natural product chemistry.

References

Application Notes and Protocols for Cell Culture Experiments with Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B is a cinnamate (B1238496) derivative isolated from the medicinal plant Erythrina senegalensis.[1][2] This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammation and pain.[1] Modern scientific investigations have identified numerous bioactive compounds within Erythrina senegalensis, including flavonoids, alkaloids, and triterpenes, many of which exhibit promising anticancer properties.[1][2][3] The proposed mechanisms of action for these compounds are diverse, including the induction of programmed cell death (apoptosis, pyroptosis, and autophagy) and the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[2][3][4][5]

While research on the specific bioactivities of this compound is still emerging, its presence in a plant with known anticancer constituents suggests its potential as a therapeutic agent. These application notes provide a comprehensive guide for conducting cell culture experiments to investigate the effects of this compound. The following protocols are based on established methodologies for testing natural compounds from the Erythrina genus and are intended to serve as a starting point for more specific experimental designs.

Data Presentation: Efficacy of Related Erythrina Compounds

Quantitative data on the cytotoxic activity of this compound is not yet widely available. However, the 50% inhibitory concentrations (IC50) of crude extracts from Erythrina species and other purified compounds from these plants can provide a valuable reference for determining an effective concentration range for initial experiments.

Compound/Extract Cell Line Assay Duration IC50 Value Reference
Dichloromethane Extract (E. caffra)HeLa (Cervical Cancer)48 hours93.82 µg/mL[6]
Dichloromethane Extract (E. caffra)MCF-7 (Breast Cancer)48 hours144.17 µg/mL[6]
Pterocarpan Derivative (E. abyssinica)MCF-7 (Breast Cancer)Not Specified5.6 - 28.0 µM[7]
Pterocarpan Derivative (E. abyssinica)MDA-MB-231 (Breast Cancer)Not Specified5.6 - 28.0 µM[7]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture and Seeding

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)[8]

  • 96-well cell culture plates

  • Trypsin-EDTA

Protocol:

  • Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.[8]

  • When cells reach 70-80% confluency, wash with PBS and detach them using Trypsin-EDTA.[8]

  • Resuspend the cells in complete growth medium and perform a cell count.

  • Seed the cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of medium.[9][10]

  • Incubate the plates overnight to allow for cell attachment.[10]

Treatment with this compound

Materials:

  • This compound stock solution (10 mM)

  • Complete growth medium

  • 96-well plates with seeded cells

Protocol:

  • Prepare a series of working solutions of this compound by diluting the 10 mM stock solution in complete growth medium. A suggested starting range, based on related compounds, would be from 1 µM to 100 µM.

  • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

  • Add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.[9]

Assessment of Cell Viability (MTT Assay)

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • After the desired incubation period, add 10 µL of MTT solution to each well.[9]

  • Incubate the plate for an additional 4 hours at 37°C.[9]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway potentially affected by this compound, based on the known activities of other compounds from Erythrina senegalensis, and a general experimental workflow.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Promotes NF-kB (inactive) NF-kB (inactive) IKK->NF-kB (inactive) Inhibits NF-kB (active) NF-kB (active) Pro-inflammatory Genes Pro-inflammatory Genes NF-kB (active)->Pro-inflammatory Genes Bax Bax Cytochrome c Cytochrome c Bax->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation Induces Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Hypothetical signaling pathways modulated by this compound.

G General Experimental Workflow for this compound Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Cell Culture and Seeding Cell Culture and Seeding Prepare this compound Stock Solution->Cell Culture and Seeding Treatment with this compound Treatment with this compound Cell Culture and Seeding->Treatment with this compound Incubation (24-72h) Incubation (24-72h) Treatment with this compound->Incubation (24-72h) Assess Cell Viability (e.g., MTT Assay) Assess Cell Viability (e.g., MTT Assay) Incubation (24-72h)->Assess Cell Viability (e.g., MTT Assay) Data Analysis Data Analysis Assess Cell Viability (e.g., MTT Assay)->Data Analysis Further Mechanistic Studies Further Mechanistic Studies Data Analysis->Further Mechanistic Studies End End Further Mechanistic Studies->End

Caption: A general workflow for in vitro experiments with this compound.

References

Application Notes and Protocols for Dose-Response Curve Analysis of Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B, a compound derived from the Erythrina genus, represents a class of bioactive molecules with significant therapeutic potential. Preliminary studies on related compounds from this genus suggest potential anticancer activities, often mediated through the induction of apoptosis (programmed cell death)[1]. Understanding the dose-response relationship of this compound is fundamental to characterizing its pharmacological profile, including its potency (EC50/IC50), efficacy (Emax), and therapeutic index. These application notes provide a comprehensive guide to performing a dose-response analysis of this compound, from initial cell viability screening to mechanistic studies of apoptosis induction.

Data Presentation: Summarized Quantitative Data

The following tables represent expected data from the described experimental protocols.

Table 1: Dose-Response of this compound on Cancer Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192 ± 5.1
575 ± 6.2
1051 ± 4.8
2528 ± 3.9
5015 ± 3.1
1008 ± 2.5
Calculated IC50 10.2 µM

Table 2: Effect of this compound on Apoptosis-Related Protein Expression (Western Blot Analysis)

TreatmentBax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Vehicle Control1.01.01.0
This compound (10 µM)3.24.53.8
This compound (25 µM)5.87.16.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity[2][3][4]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals[3][4].

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., SDS-HCl solution, DMSO)[2]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well[2][4].

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[5].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol investigates the molecular mechanism of this compound-induced cell death by examining key proteins in the apoptotic pathway. Western blotting allows for the detection and quantification of specific proteins, such as the pro-apoptotic Bax, anti-apoptotic Bcl-2, and the executioner caspases[6][7][8].

Materials:

  • Cells treated with this compound (at IC50 and higher concentrations) and vehicle control.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-polyacrylamide gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes[7]. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein[7].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay[7].

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes[7].

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel and run the gel to separate proteins by size[6][7].

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane[7].

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[6].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C[7].

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[7].

  • Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Calculate the fold change in protein expression relative to the vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability_assay Cell Viability Assay cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates treatment Treat with this compound (Dose Range) cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition cell_lysis Cell Lysis & Protein Extraction treatment->cell_lysis solubilization Solubilize Formazan mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance ic50_calc Calculate IC50 from Dose-Response Curve read_absorbance->ic50_calc sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting for Apoptosis Markers transfer->immunoblot protein_quant Quantify Protein Expression immunoblot->protein_quant

Caption: Experimental workflow for dose-response analysis of this compound.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade ErythrinasinateB This compound Bcl2 Bcl-2 (Anti-apoptotic) ErythrinasinateB->Bcl2 inhibits Bax Bax (Pro-apoptotic) ErythrinasinateB->Bax activates Bcl2->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 ProCasp3 Pro-caspase-3 PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP

Caption: Proposed intrinsic apoptosis signaling pathway modulated by this compound.

Conclusion

These application notes provide a framework for conducting a thorough dose-response analysis of this compound. By employing cell viability assays and mechanistic studies such as Western blotting, researchers can effectively determine the cytotoxic potential and underlying apoptotic mechanisms of this compound. The provided protocols and data presentation formats are intended to guide the experimental design and facilitate the clear interpretation of results, which are crucial steps in the early stages of drug discovery and development.

References

Application Notes and Protocols for the Development of a Stable Formulation for Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B is a bioactive compound isolated from plants of the Erythrina genus, notably Erythrina senegalensis. It belongs to the family of cinnamates, which are derivatives of cinnamic acid.[1] While the precise chemical structure of this compound is not widely published, it is understood to be a cinnamate (B1238496) ester, likely possessing a phenolic moiety and a long alkyl chain, analogous to its known relative, Erythrinasinate A (octacosyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate).[2][3][4] Compounds from Erythrina species have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[5][6][7] Specifically, this compound has been noted for its antimicrobial activity.[5][8]

The development of a stable and effective formulation for this compound is hampered by challenges common to phenolic esters: poor aqueous solubility and susceptibility to chemical degradation. The ester functional group is prone to hydrolysis, especially under acidic or basic conditions, while the phenolic group is susceptible to oxidation. These instabilities can lead to loss of potency and the formation of undesirable byproducts.

These application notes provide a comprehensive framework for developing a stable formulation for this compound. The protocols herein are based on the putative structure of a long-chain phenolic ester and are designed to address its anticipated physicochemical challenges. The objective is to systematically evaluate solubility, pH stability, and excipient compatibility to identify a formulation that enhances both solubility and long-term stability, thereby enabling its further preclinical and clinical evaluation.

Physicochemical Characterization (Putative)

Given the lack of specific experimental data for this compound, its properties are inferred from related structures like Erythrinasinate A and general characteristics of long-chain phenolic esters.

Table 1: Putative Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Formulation
Chemical Class Cinnamate EsterSusceptible to hydrolysis.
Functional Groups Ester, Phenol, Alkene, PhenylProne to hydrolysis and oxidation. Potential for poor aqueous solubility.
Molecular Weight High (> 500 g/mol )Likely contributes to low aqueous solubility.
Aqueous Solubility Very Low / Practically InsolubleRequires solubility enhancement strategy (e.g., lipid systems, solid dispersions).
LogP HighHighly lipophilic; suitable for lipid-based formulations.
pKa (Phenolic) ~8-10The phenolic group's charge state is pH-dependent, affecting solubility and stability.
Stability Sensitive to pH, light, and oxygen.Formulation must include pH control, antioxidants, and light protection.

Experimental Protocols

The following protocols provide a systematic approach to developing a stable formulation for this compound.

Protocol 1: Development of a Stability-Indicating HPLC Method

A robust analytical method is critical for distinguishing intact this compound from its degradation products.

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of quantifying this compound and separating it from potential hydrolytic (cinnamic acid derivative, long-chain alcohol) and oxidative degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid or Trifluoroacetic acid (TFA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV/Vis or PDA detector

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile). Prepare working standards by diluting the stock solution to a concentration range of 1-100 µg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 1 mL of stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Chromatographic Conditions Development:

    • Mobile Phase: Start with a gradient elution using Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Gradient Program (Example):

      • 0-5 min: 80% B

      • 5-20 min: 80% to 100% B

      • 20-25 min: 100% B

      • 25-26 min: 100% to 80% B

      • 26-30 min: 80% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan from 200-400 nm using a PDA detector. Select a wavelength with maximum absorbance for the parent compound (likely ~310-325 nm for a cinnamate derivative).

  • Analysis: Inject the undegraded standard and samples from the forced degradation studies.

  • Validation: Assess the method for specificity (peak purity of the parent peak), linearity, accuracy, and precision according to ICH guidelines. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: pH-Rate Profile and Stability Assessment

Objective: To determine the pH at which this compound exhibits maximum stability against hydrolysis.

Materials:

  • This compound

  • Buffer solutions (pH 3, 5, 7.4, 9)

  • Co-solvent (e.g., Propylene Glycol or Ethanol) to achieve initial solubility

  • Constant temperature incubator/water bath (set to 40°C)

  • Validated stability-indicating HPLC method

Methodology:

  • Prepare a series of buffered solutions (e.g., citrate (B86180) for pH 3 & 5, phosphate (B84403) for pH 7.4, borate (B1201080) for pH 9).

  • For each pH, prepare a solution of this compound at a known concentration (e.g., 50 µg/mL). A small percentage of a co-solvent (e.g., 10% v/v ethanol) may be required to dissolve the compound.

  • Store all solutions in sealed, light-protected vials at 40°C to accelerate degradation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench any reaction by diluting the aliquot in the mobile phase and analyze using the validated HPLC method.

  • Calculate the remaining percentage of this compound at each time point for each pH.

  • Plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line gives the apparent first-order degradation rate constant (k) for each pH.

  • Plot log(k) versus pH to identify the pH of maximum stability (the lowest point on the curve).

Table 2: Example Data for pH-Rate Profile of this compound

pHRate Constant (k) at 40°C (hr⁻¹)Predicted Half-life (t½) at 40°C (hrs)
3.00.0858.2
5.00.01163.0
7.40.04515.4
9.00.1524.6

Data is hypothetical and for illustrative purposes.

Protocol 3: Excipient Screening for Solubility and Stability

Objective: To identify excipients that enhance the solubility and chemical stability of this compound. This protocol focuses on developing a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), which is well-suited for highly lipophilic compounds.

Materials:

  • Oils: Capryol™ 90, Labrafil® M 1944 CS, Olive Oil, Sesame Oil

  • Surfactants: Kolliphor® EL, Tween® 80, Labrasol®

  • Co-solvents/Co-surfactants: Transcutol® HP, Propylene Glycol, PEG 400

  • Antioxidants: Butylated Hydroxytoluene (BHT), Ascorbyl Palmitate, α-Tocopherol

  • Vortex mixer, water bath

Methodology:

  • Equilibrium Solubility Screening:

    • Add an excess amount of this compound to 2 mL of each oil, surfactant, and co-solvent in separate sealed vials.

    • Agitate the vials in a water bath at 40°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 5000 rpm for 15 minutes.

    • Carefully dilute a known amount of the supernatant with a suitable solvent (e.g., methanol) and quantify the concentration of this compound using the HPLC method.

  • Formulation of Prototype SEDDS:

    • Based on solubility data, select one oil, one surfactant, and one co-solvent.

    • Prepare a series of formulations by varying the ratios of the components (e.g., Oil:Surfactant:Co-solvent from 4:4:2 to 2:6:2).

    • Add a fixed concentration of an antioxidant (e.g., 0.05% w/w BHT) to all prototypes.

  • Characterization of Prototypes:

    • Self-Emulsification Test: Add 100 µL of each prototype formulation to 100 mL of water at 37°C with gentle stirring. Observe the rate of emulsification and the final appearance (e.g., clear microemulsion, bluish-white emulsion).

    • Droplet Size Analysis: Measure the mean globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument.

  • Stability Testing of Lead Formulation:

    • Select the prototype that forms a stable emulsion with the smallest globule size.

    • Load this formulation with this compound at 80% of its measured solubility in the system.

    • Store the loaded formulation under accelerated conditions (40°C/75% RH) for 3 months.

    • Analyze samples at 0, 1, 2, and 3 months for drug content (potency), physical appearance, and globule size upon emulsification.

Table 3: Example Solubility and Formulation Data for this compound

ExcipientSolubility (mg/mL)
Capryol™ 9025.4
Labrafil® M 1944 CS18.2
Kolliphor® EL65.8
Labrasol®80.1
Transcutol® HP150.5
Prototype Formulation Composition (w/w)
F1Capryol 90 (40%), Labrasol (40%), Transcutol HP (20%)
F2Capryol 90 (30%), Labrasol (50%), Transcutol HP (20%)
F3Capryol 90 (20%), Labrasol (60%), Transcutol HP (20%)

Data is hypothetical and for illustrative purposes. Lead formulation would be F3.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow for the development of a stable this compound formulation.

G cluster_0 Phase 1: Analytical & Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Optimization & Stability A This compound Characterization B Develop Stability-Indicating HPLC Method A->B D Determine pH-Rate Profile A->D E Excipient Solubility Screening A->E C Forced Degradation Studies B->C B->D C->B F Antioxidant & Stabilizer Screening D->F G Prototype Formulation (e.g., SEDDS) E->G F->G H Characterization (Emulsification, Droplet Size) G->H I Select Lead Formulation H->I J Accelerated Stability Testing (3 months) I->J K Final Optimized & Stable Formulation J->K

Fig 1. Workflow for this compound Formulation Development.
Putative Signaling Pathway

Given the reported anticancer potential of compounds from Erythrina senegalensis, a plausible mechanism of action for this compound is the modulation of key cell survival pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and apoptosis that is often dysregulated in cancer.

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K pathway_node pathway_node target_node target_node inhibitor This compound (Hypothesized) Akt Akt inhibitor->Akt inhibits mTORC1 mTORC1 inhibitor->mTORC1 outcome outcome PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP3->Akt activates Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis

Fig 2. Hypothesized Inhibition of PI3K/Akt/mTOR Pathway.

Conclusion

The successful formulation of this compound hinges on overcoming its inherent poor solubility and instability. The protocols outlined in these application notes provide a robust, systematic methodology for researchers to follow. By first developing a reliable analytical method, then characterizing the compound's pH-dependent stability, and finally screening for optimal solubility and stability-enhancing excipients, a viable formulation can be achieved. A lipid-based system, such as a SEDDS, fortified with an appropriate antioxidant and buffered to the pH of maximum stability, represents a promising strategy to advance this compound towards therapeutic application.

References

Animal Models for Studying Erythrinasinate B Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B, a cinnamate (B1238496) derivative isolated from the medicinal plant Erythrina senegalensis, belongs to a genus of plants known for a wide array of bioactive compounds, including alkaloids, flavonoids, and triterpenes.[1][2][3] Compounds derived from the Erythrina genus have demonstrated significant therapeutic potential, exhibiting anti-inflammatory, neuroprotective, antiviral, and anticancer properties.[1][2][4][5][6][7][8][9][10] This document provides detailed application notes and protocols for utilizing animal models to investigate the efficacy of this compound, with a focus on its potential anti-inflammatory and neuroprotective effects.

Potential Therapeutic Applications of this compound

While specific studies on this compound are limited, the known pharmacological activities of other compounds from the Erythrina genus suggest its potential in treating conditions associated with inflammation and neurodegeneration.[6][8][9][10] Extracts from Erythrina species have been shown to inhibit inflammatory mediators and pathways, such as prostaglandins (B1171923) and cyclooxygenases.[8][11] Furthermore, various constituents have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases and ischemic brain injury.[6][9][10][12]

Recommended Animal Models

The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound.[13] Based on the potential therapeutic applications, the following models are recommended:

  • For Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rodents.

  • For Neuroprotective Efficacy: Middle Cerebral Artery Occlusion (MCAO) model of focal cerebral ischemia in rodents.

Application Note 1: Evaluation of Anti-inflammatory Efficacy

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for studying acute inflammation.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: At least 7 days before the experiment.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg).

    • Group 3: this compound (Dose 2, e.g., 25 mg/kg).

    • Group 4: this compound (Dose 3, e.g., 50 mg/kg).

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Administer this compound or vehicle orally (p.o.) 60 minutes before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
1Vehicle-0.85 ± 0.05-
2This compound100.68 ± 0.0420.0%
3This compound250.45 ± 0.0347.1%
4This compound500.28 ± 0.0267.1%
5Indomethacin100.32 ± 0.0362.4%

Proposed Signaling Pathway for Anti-inflammatory Action:

Many anti-inflammatory compounds from natural sources are known to modulate the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. It is plausible that this compound exerts its effects through these pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Erythrinasinate_B_cyto This compound Erythrinasinate_B_cyto->TAK1 inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes activates

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Application Note 2: Evaluation of Neuroprotective Efficacy

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

The MCAO model is a standard and reproducible method for inducing focal cerebral ischemia, mimicking human ischemic stroke.

Protocol:

  • Animals: Male C57BL/6 mice (22-28g).

  • Housing and Acclimatization: As described in Application Note 1.

  • Experimental Groups:

    • Group 1: Sham-operated + Vehicle.

    • Group 2: MCAO + Vehicle.

    • Group 3: MCAO + this compound (Dose 1, e.g., 5 mg/kg).

    • Group 4: MCAO + this compound (Dose 2, e.g., 10 mg/kg).

    • Group 5: MCAO + Positive control (e.g., Nimodipine, 10 mg/kg).

  • Procedure:

    • Anesthetize the mice (e.g., with isoflurane).

    • Perform MCAO by inserting a filament to occlude the middle cerebral artery for 60 minutes.

    • Administer this compound or vehicle intravenously (i.v.) at the time of reperfusion.

    • Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

    • At 24 hours, euthanize the animals and harvest the brains.

    • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the different groups.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)Neurological Deficit Score (Mean ± SEM)Infarct Volume (mm³) (Mean ± SEM)
1Sham + Vehicle-0.1 ± 0.11.2 ± 0.5
2MCAO + Vehicle-3.8 ± 0.3105.4 ± 8.2
3MCAO + this compound52.9 ± 0.478.6 ± 6.5
4MCAO + this compound101.8 ± 0.245.3 ± 5.1
5MCAO + Nimodipine102.1 ± 0.355.7 ± 5.9

Proposed Experimental Workflow for Neuroprotection Studies:

G cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Acclimatization Animal Acclimatization (7 days) MCAO MCAO Surgery (60 min occlusion) Acclimatization->MCAO Treatment This compound Administration (i.v.) MCAO->Treatment Neuro_Assessment Neurological Assessment (24h post-MCAO) Treatment->Neuro_Assessment Infarct_Analysis Infarct Volume Analysis (TTC Staining) Neuro_Assessment->Infarct_Analysis

Caption: Experimental workflow for MCAO model.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound's efficacy in established animal models of inflammation and cerebral ischemia. While the specific mechanisms of this compound are yet to be fully elucidated, the information presented, based on the broader knowledge of the Erythrina genus, serves as a valuable starting point for researchers. Further studies are warranted to confirm these potential therapeutic effects and to explore the detailed molecular mechanisms of this compound.

References

Techniques for Measuring Erythrinasinate B Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythrinasinate B, a compound isolated from the Erythrina genus, has garnered interest for its potential bioactive properties, including antiviral and antimicrobial activities.[1] Understanding the extent and rate at which this compound enters target cells is crucial for elucidating its mechanism of action, determining its therapeutic potential, and guiding drug development efforts. The concentration of a drug at its intracellular site of action is a key determinant of its efficacy and potential toxicity.[2][3] This document provides detailed application notes and protocols for three common techniques to measure the cellular uptake of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), fluorescence-based methods, and radiolabeling assays. These methods offer varying levels of sensitivity, throughput, and spatial resolution, allowing researchers to select the most appropriate technique for their specific experimental needs.

Application Note 1: Label-Free Quantification of Intracellular this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique for the quantitative analysis of small molecules from complex biological matrices without the need for chemical labeling.[4][5] This method allows for the direct measurement of the intracellular concentration of this compound, providing accurate quantitative data.

Experimental Workflow for LC-MS/MS-based Uptake Assay

cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Analysis A Seed cells in multi-well plates B Incubate with this compound A->B C Wash cells to remove extracellular compound B->C D Lyse cells to release intracellular contents C->D E Protein precipitation D->E F Collect supernatant E->F G LC-MS/MS analysis F->G H Quantify against standard curve G->H I Normalize to cell number or protein content H->I

Caption: Workflow for quantifying intracellular this compound using LC-MS/MS.

Protocol: LC-MS/MS Quantification of this compound

Materials:

  • Cell line of interest (e.g., HepG2, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Cell scraper

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a pre-warmed cell culture medium to the desired final concentrations.

  • Incubation: Remove the existing medium from the cells and wash once with warm PBS. Add the medium containing this compound to the wells and incubate at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Washing: To terminate the uptake, aspirate the drug-containing medium and immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add a defined volume of lysis buffer (e.g., 200 µL) to each well and incubate on ice for 15 minutes to ensure complete cell lysis.[6] Scrape the cells and collect the lysate.

  • Protein Precipitation: To an aliquot of the cell lysate, add three volumes of cold acetonitrile containing the internal standard.[6] Vortex thoroughly to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet the precipitated protein.[6]

  • Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Quantification: Create a standard curve by spiking known concentrations of this compound and the internal standard into the cell lysate from untreated cells. Quantify the amount of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

  • Normalization: Determine the cell number or total protein concentration (e.g., using a BCA assay) in a parallel set of wells to normalize the quantified intracellular amount of this compound.[7]

Data Presentation
Time Point (minutes)Intracellular this compound (pmol/10^6 cells)
00.0 ± 0.0
1515.2 ± 1.8
3028.9 ± 3.1
6045.6 ± 4.5
12055.3 ± 5.9
Table 1: Example data for time-dependent uptake of this compound measured by LC-MS/MS. Data are presented as mean ± standard deviation.

Application Note 2: Visualization and Quantification of Cellular Uptake Using a Fluorescent this compound Analog

Fluorescence-based methods are powerful tools for visualizing the subcellular localization of a compound and for high-throughput quantification of cellular uptake using techniques like fluorescence microscopy and flow cytometry.[8][9] This approach requires a fluorescently labeled version of this compound. If this compound itself is not fluorescent, a fluorescent probe can be synthesized by conjugating a fluorophore to the molecule.[10] Care must be taken to ensure that the fluorescent tag does not significantly alter the uptake characteristics of the parent compound.

Experimental Workflow for Fluorescence-based Uptake Assays

cluster_0 Cell Preparation and Treatment cluster_1 Fluorescence Microscopy cluster_2 Flow Cytometry A Seed cells on coverslips or plates B Incubate with fluorescent this compound A->B C Wash to remove extracellular probe B->C D Fix and permeabilize cells (optional) C->D H Detach cells to create suspension C->H E Counterstain nuclei (e.g., DAPI) D->E F Image acquisition E->F G Analyze subcellular localization F->G I Analyze on flow cytometer H->I J Quantify mean fluorescence intensity I->J

Caption: Workflow for fluorescence microscopy and flow cytometry-based uptake assays.

Protocol: Fluorescence-Based Uptake of this compound Analog

Materials:

  • Fluorescently labeled this compound analog

  • Cell line of interest

  • Culture medium, PBS

  • Coverslips or glass-bottom dishes (for microscopy)

  • Multi-well plates (for flow cytometry)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

  • Flow cytometer

  • Trypsin-EDTA

Procedure for Fluorescence Microscopy:

  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate.

  • Treatment: Incubate cells with the fluorescent this compound analog in culture medium for the desired time.

  • Washing: Wash cells three times with PBS to remove the extracellular probe.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (Optional): If visualizing intracellular organelles, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • Staining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.

Procedure for Flow Cytometry:

  • Cell Seeding: Seed cells in a multi-well plate.

  • Treatment: Incubate cells with the fluorescent this compound analog for the desired time.

  • Washing: Wash cells twice with ice-cold PBS.

  • Cell Detachment: Detach the cells using Trypsin-EDTA and resuspend them in PBS or flow cytometry buffer.

  • Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.[11]

Data Presentation
Treatment GroupMean Fluorescence Intensity (Arbitrary Units)% Positive Cells
Untreated Control50 ± 100.5%
This compound Analog (1 µM)850 ± 7592.1%
+ Uptake Inhibitor X320 ± 4035.6%
Table 2: Example flow cytometry data for the uptake of a fluorescent this compound analog. Data are presented as mean ± standard deviation.

Application Note 3: High-Sensitivity Quantification of Cellular Uptake Using Radiolabeled this compound

Radiolabeling this compound with an isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for highly sensitive and direct quantification of its cellular uptake.[12] This method is considered a gold standard for uptake studies due to its high signal-to-noise ratio and the fact that the radiolabel does not typically alter the compound's chemical properties.[9][13]

Experimental Workflow for Radiolabel-based Uptake Assay

cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Analysis A Seed cells in multi-well plates B Incubate with radiolabeled this compound A->B C Wash cells with ice-cold PBS B->C D Lyse cells C->D E Add lysate to scintillation cocktail D->E F Measure radioactivity (CPM/DPM) E->F G Normalize to protein content F->G

Caption: Workflow for quantifying intracellular uptake using radiolabeled this compound.

Protocol: Radiolabeled this compound Uptake Assay

Materials:

  • Radiolabeled this compound (e.g., [³H]-Erythrinasinate B)

  • Cell line of interest

  • Culture medium, ice-cold PBS

  • Multi-well plates

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Protein quantification assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to confluency.

  • Treatment: Prepare working solutions of radiolabeled this compound in culture medium. Remove the medium from the cells and add the radiolabeled compound solution.

  • Incubation: Incubate the plates at 37°C for various time points.

  • Washing: Terminate the uptake by aspirating the medium and rapidly washing the cell monolayer three to five times with a generous volume of ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a defined volume of lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial containing a scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.

  • Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration for normalization.

  • Data Analysis: Convert the measured counts per minute (CPM) to disintegrations per minute (DPM) using a quench curve. Calculate the amount of this compound taken up by the cells using the specific activity of the radiolabeled compound (DPM/mol) and normalize to the protein content (e.g., pmol/mg protein).

Data Presentation
Time (minutes)[³H]-Erythrinasinate B Uptake (pmol/mg protein)
58.5 ± 0.9
1522.1 ± 2.5
3038.4 ± 4.1
6050.2 ± 5.3
Table 3: Example data for time-dependent uptake of [³H]-Erythrinasinate B. Data are presented as mean ± standard deviation.

Potential Cellular Uptake Mechanisms for Small Molecules

The cellular uptake of a small molecule like this compound can occur through several mechanisms. Identifying the specific pathway is crucial for understanding its pharmacokinetics. Below is a generalized diagram of potential uptake and efflux pathways that could be investigated.

Extracellular Extracellular Space (this compound) Membrane Cell Membrane Passive Passive Diffusion Extracellular->Passive Lipophilicity-driven Active Active Transport (e.g., SLC transporters) Extracellular->Active Energy-dependent Intracellular Intracellular Space (Cytosol) Efflux Efflux (e.g., ABC transporters) Intracellular->Efflux Energy-dependent Passive->Intracellular Active->Intracellular Efflux->Extracellular

Caption: Potential mechanisms for the cellular uptake and efflux of this compound.

These pathways can be differentiated experimentally by conducting uptake assays at 4°C (to inhibit active transport), using metabolic inhibitors (like sodium azide), or by using known inhibitors of specific transporter families.[14]

References

High-Throughput Screening Assays for Erythrinasinate B Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B belongs to the diverse family of Erythrina alkaloids, compounds known for a wide spectrum of biological activities. While the specific targets of this compound are not yet fully elucidated, the pharmacological profile of related alkaloids suggests several potential areas of interaction, including the central nervous system, inflammatory pathways, and viral replication. This document provides detailed application notes and high-throughput screening (HTS) protocols to investigate the activity of this compound against a panel of putative biological targets. The proposed targets are selected based on the known activities of other Erythrina alkaloids, which have been reported to act as, for example, competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and inhibitors of acetylcholinesterase (AChE).[1][2][3][4][5] Furthermore, anti-inflammatory and antiviral activities of compounds from the Erythrina genus suggest that kinases such as TGFβ-activated kinase 1 (TAK1) and viral replication machinery could also be potential targets.[1]

These protocols are designed for a high-throughput format, enabling the rapid screening of this compound and other compounds to identify and characterize their biological activities.

Putative Target 1: Nicotinic Acetylcholine Receptors (nAChRs)

Background

Many Erythrina alkaloids are known to be competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][6] These ligand-gated ion channels are implicated in a variety of neurological processes, and their modulation can have significant therapeutic effects. An HTS assay to identify nAChR antagonists can provide valuable insights into the neuroactive potential of this compound.

Signaling Pathway

nAChR_Signaling ACh ACh nAChR nAChR ACh->nAChR binds ErythrinasinateB ErythrinasinateB ErythrinasinateB->nAChR blocks IonChannel IonChannel Depolarization Depolarization IonChannel->Depolarization influx Downstream Downstream Depolarization->Downstream

Data Presentation: Known nAChR Antagonists
CompoundnAChR SubtypeAssay TypeIC50 / KiReference
Erysodineα4β2[3H]cytisine binding50 nM (Ki)[2]
α7-7.5 µM (Ki)[2]
(+)-Erythravineα4β2Patch-clamp13 nM (IC50)[7]
α7Patch-clamp6 µM (IC50)[7]
Dihydro-β-erythroidine (DHβE)α4β2ElectrophysiologynM range[7]
Experimental Protocol: Cell-Based Membrane Potential HTS Assay[8]

This protocol describes a fluorescent-based assay to measure changes in membrane potential in cells expressing specific nAChR subtypes. Antagonists will inhibit the depolarization induced by an agonist.

Materials:

  • SH-EP1 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).[8]

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Carbamylcholine or Nicotine.

  • Positive Control: A known nAChR antagonist (e.g., Dihydro-β-erythroidine).

  • 384-well black, clear-bottom microplates.

  • Automated liquid handling system.

  • Fluorescence plate reader with kinetic reading capabilities.

Workflow Diagram:

HTS_Workflow_nAChR Start Start PlateCells Plate cells in 384-well plates Start->PlateCells Incubate1 Incubate overnight PlateCells->Incubate1 LoadDye Load cells with membrane potential dye Incubate1->LoadDye Incubate2 Incubate (e.g., 60 min at 37°C) LoadDye->Incubate2 AddCompounds Add this compound, controls Incubate2->AddCompounds Incubate3 Incubate (e.g., 5-15 min) AddCompounds->Incubate3 AddAgonist Add nAChR agonist (e.g., Carbamylcholine) Incubate3->AddAgonist ReadFluorescence Measure fluorescence kinetically AddAgonist->ReadFluorescence Analyze Analyze data (inhibition of depolarization) ReadFluorescence->Analyze End End Analyze->End

Procedure:

  • Cell Plating: Seed SH-EP1 cells expressing the desired nAChR subtype into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds in Assay Buffer. Add the compounds to the wells and incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.

  • Agonist Addition and Fluorescence Reading: Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80). Using a fluorescence plate reader, measure the baseline fluorescence, then add the agonist to all wells and continue to measure the fluorescence kinetically for several minutes.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Putative Target 2: Acetylcholinesterase (AChE)

Background

Some Erythrina plant extracts have demonstrated anticholinesterase activity.[1] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.

Enzymatic Reaction

AChE_Reaction AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATChI Acetylthiocholine (B1193921) ATChI->AChE ErythrinasinateB This compound (Putative Inhibitor) ErythrinasinateB->AChE inhibits

Data Presentation: Known AChE Inhibitors
CompoundSourceAssay TypeIC50Reference
Erythrina variegata bark extract (chloroform fraction)Plant ExtractColorimetric38.03 ± 1.987 µg/mL[5]
Physostigmine (B191203)Natural ProductCell-based (Amplex Red)-[9]
Neostigmine bromideSyntheticCell-based (Amplex Red)-[9]
QuercetinFlavonoid-4.59 ± 0.27 µM[10]
Experimental Protocol: Fluorescence-Based HTS Assay for AChE Inhibition[11][12]

This protocol utilizes a fluorogenic reaction to measure AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with a non-fluorescent probe to produce a highly fluorescent product.

Materials:

  • Human recombinant Acetylcholinesterase (AChE).

  • Acetylthiocholine (substrate).

  • Thiolite™ Green or similar thiol-reactive fluorescent probe.[11]

  • Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 7.4.

  • Positive Control: A known AChE inhibitor (e.g., physostigmine or galantamine).

  • 384-well black microplates.

  • Automated liquid handling system.

  • Fluorescence plate reader.

Workflow Diagram:

HTS_Workflow_AChE Start Start AddEnzyme Add AChE enzyme to wells Start->AddEnzyme AddCompounds Add this compound, controls AddEnzyme->AddCompounds PreIncubate Pre-incubate (e.g., 10-15 min) AddCompounds->PreIncubate AddSubstrateProbe Add substrate/probe mix (Acetylthiocholine + Thiolite™ Green) PreIncubate->AddSubstrateProbe Incubate Incubate (e.g., 30-60 min) AddSubstrateProbe->Incubate ReadFluorescence Read fluorescence (Ex/Em = 490/525 nm) Incubate->ReadFluorescence Analyze Analyze data (% inhibition) ReadFluorescence->Analyze End End Analyze->End

Procedure:

  • Enzyme Preparation: Prepare a working solution of AChE in Assay Buffer.

  • Compound and Enzyme Addition: Add the AChE solution to the wells of a 384-well plate. Then, add serial dilutions of this compound and control compounds.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow for the interaction between the inhibitors and the enzyme.

  • Substrate Addition: Prepare a working solution containing acetylthiocholine and the fluorescent probe. Add this solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~490 nm excitation and ~525 nm emission for Thiolite™ Green).[11]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Putative Target 3: TGFβ-Activated Kinase 1 (TAK1)

Background

The Erythrina alkaloid erythraline (B1235506) has been suggested to exert anti-inflammatory effects through the inhibition of TAK1, a key kinase in the signaling pathways of inflammatory cytokines like IL-1 and TGF-β.[1] Screening this compound for TAK1 inhibition could reveal potential anti-inflammatory properties.

Signaling Pathway

TAK1_Signaling cluster_upstream Upstream Signals cluster_downstream Downstream Pathways IL1R IL-1 Receptor TAK1 TAK1 IL1R->TAK1 TGFBR TGF-β Receptor TGFBR->TAK1 NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation JNK_p38 JNK/p38 MAPK Pathways JNK_p38->Inflammation TAK1->NFkB TAK1->JNK_p38 ErythrinasinateB This compound (Putative Inhibitor) ErythrinasinateB->TAK1 inhibits

Data Presentation: Known TAK1 Inhibitors
CompoundAssay TypeIC50Reference
Compound 2LanthaScreen10 nM[12]
Compound 3Radiometric30 nM[12]
HS-276Biochemical2.5 nM[13]
Compound 1Biochemical (SelectScreen)149 nM[14][15]
Compound 2Biochemical (SelectScreen)41 nM[14][15]
Experimental Protocol: ADP-Glo™ Kinase HTS Assay

This protocol describes a luminescent assay that measures the amount of ADP produced during a kinase reaction. Lower luminescence indicates inhibition of the kinase.

Materials:

  • Recombinant TAK1-TAB1 enzyme complex.

  • Myelin Basic Protein (MBP) as a substrate.

  • ATP.

  • Kinase Assay Buffer.

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Positive Control: A known TAK1 inhibitor (e.g., HS-276).

  • 384-well white microplates.

  • Automated liquid handling system.

  • Luminometer.

Workflow Diagram:

HTS_Workflow_TAK1 Start Start AddEnzymeSubstrate Add TAK1 enzyme and MBP substrate Start->AddEnzymeSubstrate AddCompounds Add this compound, controls AddEnzymeSubstrate->AddCompounds InitiateReaction Add ATP to start kinase reaction AddCompounds->InitiateReaction Incubate1 Incubate (e.g., 60 min at 30°C) InitiateReaction->Incubate1 AddADPReagent Add ADP-Glo™ Reagent Incubate1->AddADPReagent Incubate2 Incubate (e.g., 40 min) AddADPReagent->Incubate2 AddDetectionReagent Add Kinase Detection Reagent Incubate2->AddDetectionReagent Incubate3 Incubate (e.g., 30-60 min) AddDetectionReagent->Incubate3 ReadLuminescence Read luminescence Incubate3->ReadLuminescence Analyze Analyze data (% inhibition) ReadLuminescence->Analyze End End Analyze->End

Procedure:

  • Reaction Setup: In a 384-well plate, add the TAK1-TAB1 enzyme, MBP substrate, and serial dilutions of this compound and control compounds.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • Stop Reaction and ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Putative Target 4: Hepatitis B Virus (HBV) Replication

Background

Given the reported antiviral activities of some Erythrina compounds, it is plausible that this compound may inhibit the replication of viruses such as Hepatitis B Virus (HBV). A cell-based HTS assay can be employed to assess this potential.

HBV Life Cycle and Inhibition Points

HBV_Lifecycle Entry Virus Entry Uncoating Uncoating Entry->Uncoating cccDNA cccDNA Formation in Nucleus Uncoating->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation CoreProtein Core Protein Translation->CoreProtein Polymerase Polymerase Translation->Polymerase CoreProtein->Encapsidation Polymerase->Encapsidation ReverseTranscription Reverse Transcription Encapsidation->ReverseTranscription Assembly Virion Assembly ReverseTranscription->Assembly Release Virus Release Assembly->Release ErythrinasinateB This compound (Putative Inhibitor) ErythrinasinateB->ReverseTranscription inhibits? ErythrinasinateB->Assembly inhibits?

Data Presentation: Known Anti-HBV Compounds
CompoundMechanismAssay TypeIC50 / EC50Reference
GLS4Capsid Assembly InhibitorSouthern Blot0.012 µM (IC50)[16]
LamivudineReverse Transcriptase InhibitorCell-based0.325 µM (IC50)[16]
EntecavirReverse Transcriptase InhibitorCell-based5.3 nM (EC50)[17]
SkimmianineInfection InhibitorRecombinant Virus (HiBiT)0.36 pM (EC50)[18][19]
Proparacaine-IA-PCR1 µM (IC50)[20]
Chlorophyllide-IA-PCR1.5 µM (IC50)[20]
Experimental Protocol: Cell-Based HTS Assay for HBV Replication[21]

This protocol describes an immune-absorbance PCR (IA-PCR) based assay to quantify secreted HBV virions from an HBV-producing cell line.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15).

  • Cell culture medium and supplements.

  • Anti-HBs antibody.

  • 96-well microplates.

  • Reagents for real-time PCR (primers, probes, polymerase, etc.).

  • Positive Control: A known HBV replication inhibitor (e.g., Lamivudine).

  • Automated liquid handling system.

  • Real-time PCR instrument.

Workflow Diagram:

HTS_Workflow_HBV Start Start PlateCells Plate HepG2.2.15 cells Start->PlateCells Incubate1 Incubate (24h) PlateCells->Incubate1 AddCompounds Add this compound, controls Incubate1->AddCompounds Incubate2 Incubate (e.g., 5 days) AddCompounds->Incubate2 CollectSupernatant Collect cell culture supernatant Incubate2->CollectSupernatant CaptureVirions Capture virions on anti-HBs coated plate CollectSupernatant->CaptureVirions LyseVirions Lyse captured virions CaptureVirions->LyseVirions qPCR Quantify HBV DNA by real-time PCR LyseVirions->qPCR Analyze Analyze data (reduction in viral DNA) qPCR->Analyze End End Analyze->End

Procedure:

  • Cell Plating: Seed HepG2.2.15 cells in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds. Incubate for 5 days.

  • Supernatant Collection: Collect the cell culture supernatant containing secreted HBV virions.

  • Virion Capture: Transfer the supernatant to a 96-well plate pre-coated with an anti-HBs antibody. Incubate to allow virion capture.

  • Washing and Lysis: Wash the wells to remove unbound components. Add a lysis buffer to release the viral DNA from the captured virions.

  • Real-Time PCR: Use the lysate as a template for a real-time PCR reaction to quantify the amount of HBV DNA.

  • Data Analysis: A reduction in the amount of HBV DNA corresponds to an inhibitory effect on viral replication. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the high-throughput screening of this compound against several plausible biological targets. By employing these assays, researchers can efficiently identify and characterize the compound's activity profile, paving the way for further investigation into its mechanism of action and potential therapeutic applications. The provided data on known modulators for each target class can serve as a benchmark for evaluating the potency and selectivity of this compound.

References

Application Notes and Protocols: Synthesis of Erythrinan Alkaloid Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erythrina alkaloids are a diverse group of tetracyclic spiroamine alkaloids isolated from plants of the Erythrina genus. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including sedative, hypotensive, neuromuscular blocking, and central nervous system (CNS) effects. A key mechanism of action for many Erythrina alkaloids is their interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This document provides detailed protocols for the synthesis of derivatives based on the erysotramidine (B1154449) scaffold, a representative Erythrina alkaloid, and outlines methodologies for evaluating their biological activity to establish Structure-Activity Relationships (SAR). While direct comprehensive SAR studies on Erythrinasinate B derivatives are limited in the public domain, the protocols and data presented here for related Erythrina compounds provide a robust framework for such investigations.

Synthesis of Erysotramidine Derivatives

The synthesis of the core erythrinan (B1236395) scaffold can be achieved through various strategies.[3][4] A concise synthetic route to (±)-erysotramidine has been reported, starting from simple and inexpensive starting materials.[3] This can be adapted to produce a variety of derivatives for SAR studies by modifying the reactants in the initial steps.

Experimental Workflow for Synthesis:

G cluster_synthesis Synthesis of Erysotramidine Core cluster_derivatization Derivatization cluster_purification Purification & Characterization A Starting Materials (Phenol & Amine Derivatives) B Oxidative Phenol (B47542) Dearomatization A->B C Key Indolinone Intermediate B->C D Cyclization C->D E Erysotramidine Core Scaffold D->E F Modification of Substituents (e.g., on aromatic ring) E->F G Column Chromatography F->G H Spectroscopic Analysis (NMR, MS) G->H I Library of Erysotramidine Derivatives H->I

Caption: Synthetic workflow for generating a library of erysotramidine derivatives.

Detailed Protocol for the Synthesis of (±)-Erysotramidine:

The synthesis of (±)-erysotramidine can be accomplished in several steps, with a key process involving an oxidative phenol dearomatization.[3] The following is a representative protocol based on published methods.

Step 1: Synthesis of the Key Indolinone Moiety

  • To a solution of the appropriate phenol and amine derivatives in a suitable solvent (e.g., dichloromethane), a hypervalent iodine reagent is added.

  • The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched, and the crude product is purified by column chromatography to yield the key indolinone intermediate.

Step 2: Cyclization to the Erysotramidine Scaffold

  • The indolinone intermediate is dissolved in an appropriate solvent, and a cyclization agent (e.g., a strong acid) is added.

  • The reaction is heated to facilitate the intramolecular cyclization.

  • Upon completion, the reaction is worked up, and the crude product is purified to afford the core erysotramidine scaffold.

Step 3: Derivatization (Example) To introduce variability for SAR studies, different substituted phenols or amines can be used in Step 1. For example, using a phenol with a methoxy (B1213986) group at a different position would yield a regioisomeric derivative.

Step 4: Purification and Characterization

  • Final products are purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • The structure and purity of the synthesized derivatives are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation and SAR Studies

The synthesized derivatives can be evaluated for their biological activity using various in vitro assays. Given that many Erythrina alkaloids target nAChRs and also exhibit cytotoxic effects, both receptor binding and cytotoxicity assays are relevant.[2][5]

Experimental Workflow for Biological Evaluation:

G A Library of Synthesized Erysotramidine Derivatives B In Vitro Screening Assays A->B C Cytotoxicity Assays (e.g., MTT, Resazurin) B->C D Receptor Binding Assays (e.g., nAChR) B->D E Data Analysis (IC50/EC50 Determination) C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identification of Lead Compounds F->G

Caption: Workflow for the biological evaluation of synthesized derivatives.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., HeLa, Hep-G2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Assay: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

Quantitative SAR Data

The following table summarizes the in vitro cytotoxic activity of several naturally occurring Erythrina alkaloids and related flavonoids against various cancer cell lines. This data can serve as a reference for SAR studies of newly synthesized derivatives.

CompoundCell LineIC50 (µM)Reference
8-OxoerythralineHep-G23.89 µg/mL[6]
ErysodineHep-G211.80 µg/mL[6]
11-MethoxyerysodineHep-G211.40 µg/mL[6]
ErysotrineHep-G215.80 µg/mL[6]
ErythralineHep-G217.60 µg/mL[6]
6α-HydroxyphaseollidinCCRF-CEM3.36[7]
6α-HydroxyphaseollidinHepG26.44[7]
Sigmoidin ICCRF-CEM4.24[7]
Sophorapterocarpan ACCRF-CEM3.73[7]
Abyssinone IVMDA-MB-231-pcDNA14.43[7]

The following table presents the inhibitory activity of Erythrina alkaloids on neuronal nicotinic acetylcholine receptors.

CompoundReceptor SubtypeIC50Reference
(+)-Erythravineα4β213 nM[5]
(+)-11α-Hydroxyerythravineα4β24 nM[5]
(+)-Erythravineα76 µM[5]
(+)-11α-Hydroxyerythravineα75 µM[5]
Erysotrineα4β20.37 µM[2]
Erysotrineα717 µM[2]

Signaling Pathway

Many Erythrina alkaloids act as competitive antagonists at neuronal nicotinic acetylcholine receptors (nAChRs).[2] The diagram below illustrates the general signaling pathway of nAChRs and the inhibitory action of Erythrina alkaloids.

G cluster_pathway Nicotinic Acetylcholine Receptor Signaling Pathway A Acetylcholine (ACh) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds D Ion Channel Opening (Na+, Ca2+ influx) B->D H Inhibition of ACh Binding C Erythrina Alkaloid (Antagonist) C->B C->H E Membrane Depolarization D->E F Downstream Signaling Cascades (e.g., Ca2+ signaling, Neurotransmitter release) E->F G Cellular Response F->G I No Ion Channel Opening H->I J Blocked Cellular Response I->J

Caption: Inhibition of nAChR signaling by Erythrina alkaloids.

The protocols and data presented provide a comprehensive guide for the synthesis and SAR-driven optimization of Erythrina alkaloid derivatives. By systematically modifying the core scaffold and evaluating the biological activities of the resulting analogs, researchers can identify key structural features responsible for their therapeutic effects and develop novel drug candidates with improved potency and selectivity.

References

Application Notes and Protocols: Erythrinasinate B as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B, also known as Octacosyl (E)-ferulate, is a cinnamic acid ester that has been isolated from various species of the Erythrina genus, notably Erythrina senegalensis.[1][2] As a member of the phenylpropanoid class of natural products, this compound and related compounds are of growing interest due to their potential biological activities, including antiplasmodial and anti-inflammatory properties.[3][4] The use of a well-characterized standard like this compound is crucial for the accurate identification and quantification of this and similar constituents in plant extracts, ensuring the quality and consistency of phytochemical research and the development of herbal-based medicinal products.

This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis. It includes recommended methodologies for sample preparation and High-Performance Liquid Chromatography (HPLC) analysis, as well as a discussion of its potential biological significance based on the activities of related compounds.

Chemical Information

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight
This compoundOctacosyl (E)-ferulate101959-37-9C38H66O4586.9 g/mol

Experimental Protocols

The following protocols are provided as a guideline and are based on established methods for the analysis of cinnamic acid derivatives in plant extracts. Optimization and validation will be necessary for specific matrices and instrumentation.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a stock and working standard solutions of this compound for calibration and quantification.

Materials:

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in HPLC-grade methanol or acetonitrile and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Storage: Store the stock and working solutions at 4°C in amber glass vials to protect them from light.

Protocol 2: Sample Preparation from Erythrina Plant Material

Objective: To extract this compound and other phytochemicals from plant material for HPLC analysis.

Materials:

  • Dried and powdered Erythrina plant material (e.g., stem bark, leaves)

  • Methanol or ethanol (B145695) (analytical grade)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a conical flask. Add 20 mL of methanol or ethanol.

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration of this compound, the extract may need to be diluted with the mobile phase before injection.

G cluster_prep Sample Preparation Workflow Plant_Material Dried, Powdered Erythrina spp. Material Extraction Ultrasonic Extraction (Methanol/Ethanol) Plant_Material->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Filtration Filtration (0.45 µm Syringe Filter) Centrifugation->Filtration HPLC_Vial Sample for HPLC Analysis Filtration->HPLC_Vial

Caption: Workflow for the extraction of this compound from plant material.

Protocol 3: HPLC-DAD Method for Quantification

Objective: To quantify this compound in prepared samples using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Instrumentation and Conditions:

Parameter Recommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-30 min: 10-90% B30-35 min: 90% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode-Array Detector (DAD) at 320 nm

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Calibration Curve: Inject the prepared working standard solutions in triplicate to construct a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared plant extract samples.

  • Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following table presents hypothetical quantitative data that could be obtained from an HPLC analysis using this compound as a standard.

Sample Retention Time (min) Peak Area Concentration (µg/mL) Content in Plant Material (mg/g)
Standard (50 µg/mL)18.51,250,00050.0-
E. senegalensis Bark Extract18.5875,00035.00.70
E. variegata Leaf Extract18.6450,00018.00.36

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of other compounds isolated from Erythrina senegalensis suggest potential areas of investigation.[1] Compounds from this plant have been shown to possess anticancer properties, which are often linked to the modulation of key cellular signaling pathways.[1]

For instance, some flavonoids and triterpenoids from Erythrina species have been reported to influence the PI3K/Akt signaling pathway , which is a critical regulator of cell survival, proliferation, and apoptosis.[5] Inhibition of this pathway can lead to decreased cancer cell growth.

Given its anti-inflammatory properties, this compound may also interact with inflammatory signaling cascades, such as the NF-κB pathway . This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes.

G cluster_pathway Inferred Signaling Pathway Modulation Erythrinasinate_B This compound PI3K_Akt PI3K/Akt Pathway Erythrinasinate_B->PI3K_Akt Inhibition (?) NF_kB NF-κB Pathway Erythrinasinate_B->NF_kB Inhibition (?) Cell_Survival Cell Survival (Decreased) PI3K_Akt->Cell_Survival Apoptosis Apoptosis (Increased) PI3K_Akt->Apoptosis Inflammation Inflammation (Decreased) NF_kB->Inflammation

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound serves as a valuable analytical standard for the phytochemical analysis of Erythrina species and other plant sources. The protocols outlined in this document provide a framework for the reliable identification and quantification of this compound. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. The use of this standard will be instrumental in advancing our understanding of this and related natural products.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of Erythrinasinate B Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B is a cinnamate (B1238496) derivative isolated from plants of the Erythrina genus.[1][2] This genus is a rich source of bioactive compounds, including flavonoids, alkaloids, and pterocarpans, which have demonstrated a wide range of pharmacological activities, such as anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3][4][5] While the broader Erythrina genus has been studied for its therapeutic potential, the specific mechanism of action for this compound remains largely uncharacterized. These application notes provide a comprehensive suite of cell-based assays to investigate the potential cytotoxic, pro-apoptotic, and anti-inflammatory mechanisms of this compound, drawing upon the known biological activities of related compounds from the same genus.[1][5][6]

**Hypothesized Mechanisms of Action

Based on the activities of other Erythrina metabolites, we hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:

  • Induction of Cytotoxicity in Cancer Cells: Directly inhibiting the proliferation of cancer cells.

  • Activation of Apoptotic Pathways: Triggering programmed cell death in malignant cells through intrinsic or extrinsic pathways.[7]

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cancer cell division.

  • Modulation of Inflammatory Responses: Suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][8]

This document outlines detailed protocols for cell-based assays to systematically test these hypotheses.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, or HL-60 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the respective concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values for this compound
Cell LineIncubation Time (h)Hypothetical IC50 (µM)
MCF-72475.2
4848.5
7225.1
HCT-1162482.4
4855.3
7230.8
HL-602445.6
4822.1
7210.5

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 erythrin erythrin B This compound bax Bax B->bax bcl2 Bcl-2 B->bcl2 mito Mitochondria cyto_c Cytochrome c mito->cyto_c bax->mito bcl2->mito caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis NFkB_Pathway cluster_nucleus Gene Transcription lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk erythrin erythrin B This compound B->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb->genes inflammation Inflammation genes->inflammation

References

Troubleshooting & Optimization

Troubleshooting low yield of Erythrinasinate B extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Erythrinasinate B and other related alkaloids from Erythrina species.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of this compound that may lead to low yields.

Q1: What are the primary factors that can lead to a low yield of this compound?

Several factors can contribute to a low yield during the extraction process. These can be broadly categorized into the quality of the plant material, the extraction solvent and method, and the conditions during extraction and purification. It is crucial to systematically evaluate each of these stages to identify the bottleneck in your workflow.

Q2: How does the choice of plant material affect the extraction yield?

The concentration of alkaloids, including this compound, can vary significantly depending on the plant species, the part of the plant used (seeds, leaves, bark), the geographical location, and the time of harvest.[1][2] For instance, seeds of Erythrina species are often reported to have a higher concentration of alkaloids.[2][3]

  • Recommendation: Ensure proper identification of the plant material. Whenever possible, use plant parts that are known to have the highest concentration of the target compound. The age and health of the plant can also influence alkaloid content.

Q3: I am experiencing a very low yield. Could the extraction solvent be the issue?

Yes, the choice of solvent is critical for efficient extraction. Alkaloids are typically basic compounds and their solubility can be manipulated by adjusting the pH. The polarity of the solvent also plays a significant role. Generally, a sequential extraction with solvents of increasing polarity is effective.

  • Common Solvents for Alkaloid Extraction: Methanol (B129727), ethanol, chloroform, and dichloromethane (B109758) are commonly used for extracting Erythrina alkaloids.[4][5]

  • Troubleshooting Steps:

    • Solvent Polarity: If you are using a non-polar solvent, you may be leaving behind more polar alkaloids. Conversely, a highly polar solvent might not efficiently extract less polar alkaloids. Consider a sequential extraction, starting with a non-polar solvent to remove fats and waxes, followed by a more polar solvent for alkaloid extraction.

    • Acid-Base Extraction: Since alkaloids are basic, their solubility can be increased in an acidic aqueous solution (as a salt) and decreased in a basic aqueous solution (as a free base). This principle is the foundation of acid-base extraction, a common method for isolating alkaloids.[6]

Q4: Can the extraction method itself be a source of low yield?

Absolutely. The efficiency of extraction is highly dependent on the method used. Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction.

  • Maceration: This is a simple method but may not be exhaustive. Ensure sufficient time and agitation for optimal extraction.

  • Soxhlet Extraction: This method is more efficient than maceration as it uses continuous extraction with a fresh solvent. However, the prolonged heating can degrade thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): This method can improve extraction efficiency by disrupting cell walls, but the energy input needs to be controlled to avoid degradation of the target compound.

Q5: I suspect my compound is degrading during the extraction process. What can I do?

Degradation of the target compound is a common cause of low yields. Several factors can contribute to this:

  • Temperature: High temperatures used during solvent evaporation or Soxhlet extraction can lead to the degradation of thermolabile alkaloids. Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.

  • Light: Some compounds are sensitive to light. Protect your extracts from direct light by using amber glassware or covering your glassware with aluminum foil.

  • pH: Extreme pH values can cause hydrolysis or rearrangement of certain alkaloids.[7] Monitor and control the pH throughout the extraction process.

  • Enzymatic Degradation: Fresh plant material contains enzymes that can degrade alkaloids. Drying the plant material prior to extraction can help to deactivate these enzymes.

Data Presentation

Table 1: Influence of Extraction Parameters on this compound Yield

ParameterLow Yield IndicationHigh Yield IndicationTroubleshooting Recommendation
Plant Material Use of leaves or stems when seeds have higher concentrations.Use of seeds, which generally have higher alkaloid content.[2][3]Analyze different parts of the plant to determine the highest concentration of this compound.
Particle Size Large particle size of the ground plant material.Fine powder, increasing the surface area for extraction.Grind the plant material to a fine, consistent powder.
Solvent Choice Using a single solvent that may not be optimal for this compound.Sequential extraction with solvents of varying polarity.Perform small-scale extractions with different solvents (e.g., hexane (B92381), chloroform, ethyl acetate, methanol) to find the optimal one.
pH of Extraction Neutral pH for the entire process.Acidic conditions for the initial aqueous extraction and basic conditions for the organic solvent extraction.[6]Implement an acid-base extraction protocol.
Extraction Time Insufficient time for the solvent to penetrate the plant material.Optimal duration determined through time-course experiments.Increase the extraction time and take samples at different time points to determine the optimal duration.
Temperature High temperatures causing degradation.Low to moderate temperatures, especially during solvent removal.Use a rotary evaporator at a lower temperature and reduced pressure.
Agitation Static extraction (maceration without shaking).Continuous agitation or stirring.Use a magnetic stirrer or orbital shaker during maceration.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Erythrina Seeds

  • Preparation of Plant Material:

    • Dry the seeds of the Erythrina species at 40-50°C to a constant weight.

    • Grind the dried seeds into a fine powder.

  • Defatting:

    • Macerate the powdered seeds in a non-polar solvent like hexane (1:10 w/v) for 24 hours with continuous agitation.

    • Filter the mixture and discard the hexane extract (this removes fats and oils).

    • Air-dry the defatted plant material.

  • Alkaloid Extraction:

    • Macerate the defatted powder in methanol (1:10 w/v) for 48 hours with continuous agitation.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process two more times with fresh methanol.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the crude methanol extract in 5% hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with dichloromethane to remove neutral and acidic compounds. Discard the organic phase.

    • Adjust the pH of the acidic aqueous solution to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution three times with dichloromethane or chloroform. The alkaloids will move into the organic phase.

    • Combine the organic extracts.

  • Final Steps:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

    • The crude extract can then be subjected to further purification by column chromatography or HPLC.

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Start Dried & Powdered Plant Material Defatting Defatting (with Hexane) Start->Defatting Maceration Maceration (with Methanol) Defatting->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Acidification Dissolve in Acid Evaporation->Acidification LiquidLiquid Liquid-Liquid Extraction Acidification->LiquidLiquid Basification Basification LiquidLiquid->Basification FinalExtraction Final Extraction (with Organic Solvent) Basification->FinalExtraction Drying Drying & Evaporation FinalExtraction->Drying CrudeAlkaloid Crude Alkaloid Extract Drying->CrudeAlkaloid

Caption: Experimental workflow for the extraction of this compound.

G cluster_0 Plant Material Issues cluster_1 Extraction Process Flaws cluster_2 Compound Degradation LowYield Low Yield of This compound WrongPart Incorrect Plant Part WrongPart->LowYield PoorQuality Poor Plant Quality PoorQuality->LowYield WrongSolvent Suboptimal Solvent WrongSolvent->LowYield WrongpH Incorrect pH WrongpH->LowYield InsufficientTime Insufficient Extraction Time InsufficientTime->LowYield HighTemp High Temperature HighTemp->LowYield LightExposure Light Exposure LightExposure->LowYield ExtremepH Extreme pH ExtremepH->LowYield

Caption: Logical relationship of factors leading to low extraction yield.

References

Technical Support Center: Overcoming Erythrinasinate B Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Erythrinasinate B in aqueous media. While specific solubility data for this compound is limited in public literature, this guide offers strategies based on established methods for enhancing the solubility of hydrophobic natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

This compound is a cinnamate (B1238496) derivative isolated from Erythrina senegalensis[1]. Compounds from the Erythrina genus, including flavonoids, alkaloids, and triterpenes, have shown a range of biological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer effects[1][2][3]. Like many bioactive natural products, this compound is presumed to be hydrophobic, leading to poor solubility in aqueous solutions. This low solubility can significantly hinder in vitro biological assays and preclinical development by causing inaccurate results and limiting bioavailability[4][5].

Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?

Precipitation of a hydrophobic compound like this compound in aqueous-based cell culture media is a common issue. It typically occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final solution. This is often triggered when a stock solution of the compound, usually prepared in a water-miscible organic solvent like DMSO, is diluted into the aqueous medium. The organic solvent concentration drops significantly upon dilution, reducing its ability to keep the hydrophobic compound dissolved.

Q3: What are the initial steps I should take to address the poor solubility of this compound?

The first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds and its miscibility with water. It is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to be non-toxic to the cells or organism being studied, typically well below 0.5% (v/v).

If precipitation still occurs upon dilution, consider the following troubleshooting workflow:

G cluster_troubleshooting Troubleshooting Strategies start Start: this compound Precipitation stock Prepare High-Concentration Stock (e.g., in DMSO) start->stock dilute Dilute Stock into Aqueous Medium stock->dilute observe Observe for Precipitation dilute->observe precip_yes Precipitation Occurs observe->precip_yes precip_no No Precipitation observe->precip_no reduce_conc Reduce Final Concentration precip_yes->reduce_conc cosolvent Use a Co-solvent System precip_yes->cosolvent cyclodextrin (B1172386) Employ Cyclodextrin Complexation precip_yes->cyclodextrin lipid Utilize Lipid-Based Formulations precip_yes->lipid end Proceed with Experiment precip_no->end

Caption: Troubleshooting workflow for this compound solubility issues.

Troubleshooting Guide: Enhancing this compound Solubility

This section provides detailed strategies to overcome the solubility challenges of this compound.

Strategy 1: Co-solvent Systems

Incorporating a co-solvent can enhance the solubility of hydrophobic compounds[6].

  • Issue: this compound precipitates when diluted from a DMSO stock into an aqueous buffer or cell culture medium.

  • Solution: Introduce a biocompatible co-solvent to the aqueous medium before adding the this compound stock solution.

  • Examples of Co-solvents:

    • Ethanol

    • Polyethylene glycol (PEG), e.g., PEG 300 or PEG 400

    • Propylene glycol

Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[5][6].

  • Issue: Requirement for a higher concentration of this compound in the aqueous medium than can be achieved with simple dilution or co-solvents, without causing cellular toxicity.

  • Solution: Encapsulate this compound within a cyclodextrin molecule.

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Strategy 3: Lipid-Based Formulations

For in vivo studies or certain in vitro models, lipid-based formulations can be highly effective. These include emulsions, liposomes, and self-emulsifying drug delivery systems (SEDDS)[6][7].

  • Issue: Poor oral bioavailability or the need for a parenteral formulation of this compound.

  • Solution: Formulate this compound in a lipid-based carrier system.

Strategy 4: Nanotechnology Approaches

Reducing the particle size to the nanometer range can significantly increase the surface area-to-volume ratio, leading to improved dissolution rates and apparent solubility[6][8].

  • Issue: Very low dissolution rate of crystalline this compound.

  • Solution: Prepare a nanosuspension of this compound.

Summary of Solubility Enhancement Techniques

Technique Mechanism of Action Advantages Potential Disadvantages
Co-solvents Increases the polarity of the solvent system, allowing for better solvation of hydrophobic molecules.Simple to implement; cost-effective.Potential for solvent toxicity at higher concentrations.
Cyclodextrin Complexation Forms inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity, presenting a hydrophilic exterior.Significant solubility enhancement; can improve stability.Stoichiometry of complexation needs to be determined; can be more expensive.
Lipid-Based Formulations The drug is dissolved or suspended in a lipid carrier, which can form emulsions or micelles in an aqueous environment.Can significantly improve oral bioavailability; suitable for highly lipophilic drugs.More complex formulation development; potential for physical instability.
Nanosuspensions Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.Applicable to a wide range of poorly soluble drugs; can be used for various administration routes.Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Add a sufficient volume of 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in deionized water.

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 50 mM in DMSO).

  • In a separate tube, add the desired volume of the HP-β-CD stock solution.

  • While vigorously vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise.

  • Continue to mix the solution (e.g., by vortexing or on a shaker) for a specified period (e.g., 1-24 hours) at a controlled temperature to allow for complex formation.

  • The resulting solution can then be sterile-filtered and diluted into the final aqueous medium.

Application in a Biological Context: Investigating a Signaling Pathway

The primary reason for needing to solubilize a compound like this compound is to study its biological activity. Given that compounds from the Erythrina genus have shown anti-inflammatory and anticancer properties, a researcher might investigate its effect on a relevant signaling pathway, such as the NF-κB pathway, which is crucial in both inflammation and cancer.

G cluster_stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α receptor TNFR stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_p p-IκBα IkB->IkB_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates proteasome Proteasome IkB_p->proteasome degradation proteasome->NFkB releases erythrinasinate This compound erythrinasinate->IKK inhibits? DNA DNA NFkB_nuc->DNA gene Pro-inflammatory Gene Expression DNA->gene induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Erythrinasinate B Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the successful separation of Erythrinasinate B using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: What are the recommended starting HPLC parameters for this compound separation?

A1: For initial method development for this compound, a reversed-phase HPLC approach is recommended. Based on its classification as a cinnamic acid derivative and its relation to triterpenoids, the following parameters provide a robust starting point.[1][2][3]

Table 1: Recommended Initial HPLC Parameters for this compound

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start at 70% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (UV) 280 nm and 320 nm (based on typical absorbance for cinnamic acid derivatives)
Injection Volume 10 µL
Sample Solvent Methanol (B129727) or Acetonitrile

Q2: I am observing high back pressure in my HPLC system. What are the possible causes and solutions?

A2: High back pressure is a common issue in HPLC and can indicate a blockage in the system.[4][5][6][7] A systematic approach is necessary to identify and resolve the problem.

Table 2: Troubleshooting High Back Pressure

Possible CauseSolution
Blocked Column Frit Disconnect the column and reverse flush it with a strong solvent (e.g., isopropanol) at a low flow rate. If the pressure does not decrease, the frit may need to be replaced.[4]
Particulate Contamination Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter. Using a guard column can also protect the analytical column from particulate matter.[5]
Precipitation in the System If using buffers, ensure they are fully soluble in the mobile phase composition. Flush the system with a solvent in which the buffer is soluble.
High Mobile Phase Viscosity Check the viscosity of your mobile phase. High concentrations of certain organic solvents at low temperatures can increase viscosity. Consider adjusting the solvent composition or increasing the column temperature.[8]
Blockage in Tubing or Injector Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Clean or replace the clogged component.[4]

Q3: My chromatogram shows peak splitting for this compound. What could be causing this?

A3: Peak splitting can compromise the accuracy of your quantification. Several factors related to the column, sample, or mobile phase could be the cause.[9][10][11][12][13]

Table 3: Troubleshooting Peak Splitting

Possible CauseSolution
Column Void or Contamination A void at the column inlet can cause the sample to travel through different paths, resulting in split peaks.[10] Contamination on the stationary phase can also lead to this issue.[9] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Partially Blocked Frit A blockage in the column frit can disrupt the flow of the analyte, leading to peak splitting.[10] Reverse flushing the column may resolve this.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11][12]
Co-elution of an Impurity The split peak may actually be two different components eluting very close together. Adjusting the mobile phase composition or gradient can help to resolve these two peaks.[10]

Q4: I'm experiencing baseline drift during my analysis. How can I resolve this?

A4: Baseline drift can affect the integration of peaks and the overall accuracy of the analysis. It is often related to the mobile phase, detector, or column temperature.[9][14][15][16]

Table 4: Troubleshooting Baseline Drift

Possible CauseSolution
Column Temperature Fluctuation Use a column oven to maintain a stable temperature. Ensure the mobile phase is pre-heated before entering the column if the operating temperature is significantly above ambient.[9][14][15]
Mobile Phase Composition Change Ensure the mobile phase is well-mixed and degassed. For gradient elution, ensure the pump is functioning correctly. Prepare fresh mobile phase daily to avoid degradation or changes in composition.[9]
Contaminated Detector Flow Cell Flush the detector flow cell with a strong, HPLC-grade solvent like methanol or isopropanol.[9][16]
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample. This is particularly important for gradient elution.[14]

Q5: What are "ghost peaks" and how can I prevent them in my chromatogram?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample. They are often due to contamination or carryover.[17][18][19][20][21]

Table 5: Troubleshooting Ghost Peaks

Possible CauseSolution
Contaminated Mobile Phase Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily. Contamination in the water is a common source of ghost peaks.[19]
Sample Carryover Residue from a previous, more concentrated sample may be eluting in the current run. Optimize the needle wash step in the autosampler method, using a strong solvent to clean the needle and injection port between injections.[21]
Contaminated Sample Vials or Caps Use clean, high-quality vials and caps. Run a blank injection with just the sample solvent in a vial to see if the ghost peak is present.[19]
System Contamination Contaminants can accumulate in the injector, tubing, or column. Flush the entire system with a strong solvent.[20]

Experimental Protocol

Protocol: HPLC Separation of this compound

1. Objective: To develop and optimize an HPLC method for the separation and quantification of this compound.

2. Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • HPLC-grade methanol

  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an inline degasser or by sonication.

5. Standard Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase composition (70% Acetonitrile / 30% Water with 0.1% Formic Acid).

6. Sample Preparation:

  • Dissolve the sample containing this compound in methanol to an appropriate concentration.

  • Filter the sample through a 0.22 µm syringe filter before transferring it to an HPLC vial.

7. HPLC Method:

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standards and samples.

8. Data Analysis:

  • Identify the peak for this compound based on the retention time of the standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Experimental_Workflow A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Preparation D Sample Injection B->D E Chromatographic Separation D->E F Peak Detection & Integration E->F G Quantification F->G Troubleshooting_Tree cluster_pressure High Back Pressure cluster_peak Poor Peak Shape (Splitting, Tailing) cluster_baseline Baseline Issues (Drift, Noise) Start Chromatographic Problem Observed P1 Check for Blockages (Frit, Tubing) Start->P1 High Pressure PK1 Check Sample Solvent Compatibility Start->PK1 Peak Shape Issue B1 Ensure Column Temperature Stability Start->B1 Baseline Issue P2 Filter Sample & Mobile Phase P1->P2 P3 Reverse Flush Column P2->P3 PK2 Inspect Column (Void, Contamination) PK1->PK2 PK3 Optimize Mobile Phase PK2->PK3 B2 Prepare Fresh Mobile Phase B1->B2 B3 Flush Detector Cell B2->B3

References

Technical Support Center: Managing Erythrinasinate B Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Erythrinasinate B precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: Precipitation of this compound is a common issue, likely due to its hydrophobic nature, leading to low solubility in aqueous solutions like cell culture media. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final mixture.[1][2]

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

A2: While specific solubility data for this compound is not widely available, hydrophobic compounds are commonly dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2] It is crucial to keep the final concentration of DMSO in the cell culture low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[1]

Q3: I observed a precipitate forming in my culture plate after a few hours of incubation. What could be the cause?

A3: Delayed precipitation can be caused by several factors:

  • Temperature shifts: Changes in temperature between room temperature and the 37°C incubator can decrease the solubility of the compound over time.[3]

  • pH changes: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[3]

  • Interaction with media components: this compound may interact with salts, proteins, or other components in the media, leading to precipitation over time.[3]

  • Evaporation: Evaporation of media in long-term cultures can increase the concentration of the compound, exceeding its solubility limit.[1]

Q4: Can I filter out the precipitate and use the remaining solution?

A4: It is not recommended to filter the media after precipitation has occurred. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower effective concentration, making experimental results unreliable.[1] It is better to optimize the protocol to prevent precipitation in the first place.

Q5: How does serum in the cell culture medium affect this compound solubility?

A5: Serum contains proteins like albumin that can bind to hydrophobic compounds and help to keep them in solution.[1] However, this effect has its limits, and at high concentrations, this compound can still precipitate even in the presence of serum.[1]

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Immediate, heavy precipitation upon addition to media The final concentration of this compound is well above its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[1]
Rapid dilution of a highly concentrated DMSO stock.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1]
The cell culture medium is cold.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1][3]
Fine precipitate or cloudiness appears over time in the incubator Temperature fluctuations affecting solubility.Pre-warm the media before adding the compound. Minimize the time culture vessels are outside the incubator.[3]
The pH of the medium has shifted.Ensure the medium is properly buffered for the incubator's CO2 concentration.[3]
The compound is interacting with media components.Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.[3]
Precipitate is observed after thawing a frozen stock solution The compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle.Gently warm the stock solution to 37°C and vortex to redissolve the compound before use. If precipitation persists, prepare fresh stock solutions before each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.[3]

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

Procedure:

  • Prepare Serial Dilutions: Create a series of 2-fold serial dilutions of the this compound stock solution in your pre-warmed complete cell culture medium. For example, start with a 1:100 dilution of your stock and serially dilute from there.

  • Incubate: Incubate the dilutions at 37°C in a CO2 incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Observe for Precipitation: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points. A microscope can be used for more detailed inspection.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is the maximum working concentration for your experiments.

Workflow for Preparing and Using this compound```dot

G cluster_prep Preparation cluster_solubility Solubility Test cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve stock High-Concentration Stock dissolve->stock serial_dilute Prepare Serial Dilutions in Pre-warmed Media stock->serial_dilute Use for testing incubate Incubate at 37°C serial_dilute->incubate observe Observe for Precipitation incubate->observe max_conc Determine Max Soluble Conc. observe->max_conc working_sol Prepare Working Solution (below max soluble conc.) max_conc->working_sol Inform concentration add_to_cells Add to Cell Culture working_sol->add_to_cells

Caption: Generalized apoptosis signaling pathway.

Quantitative Data Summary

The following table provides a template for summarizing experimentally determined solubility data for this compound.

Solvent/Medium Maximum Soluble Concentration Notes
100% DMSOUser-determinedStock solution solvent.
PBSUser-determined
DMEM + 10% FBSUser-determined
RPMI-1640 + 10% FBSUser-determined
Serum-free MediumUser-determinedMay show lower solubility.

References

How to address batch-to-batch variability of Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with Erythrinasinate B. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and address specific issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant differences in the biological activity of this compound between different batches. What are the potential causes?

A1: Batch-to-batch variability in the biological activity of a natural product like this compound can stem from several factors, primarily related to its purity and composition. Natural products are susceptible to variations based on the source material and extraction process.[1][2][3] Key contributors to this variability include:

  • Presence of Impurities: Co-eluting compounds from the Erythrina plant source that were not fully removed during purification can have their own biological effects, either synergistic or antagonistic to this compound.

  • Degradation Products: this compound may degrade over time due to improper storage or handling, leading to a decrease in the concentration of the active compound and the formation of potentially interfering byproducts.

  • Residual Solvents: Solvents used during the extraction and purification process, if not completely removed, can impact cellular assays.

  • Variation in Stereochemistry: While less common for this specific molecule, variations in the stereoisomeric ratio in different batches could potentially lead to differences in biological activity.

Actionable Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Compare the CoAs for the different batches. Pay close attention to the purity determination method (e.g., HPLC, qNMR) and the reported purity values.

  • Perform Independent Quality Control: It is highly recommended to perform in-house analysis to confirm the identity, purity, and concentration of each batch.

  • Assess for Degradation: Analyze older batches alongside newer ones to check for the appearance of degradation products.

Q2: How can we confirm the identity and purity of our this compound batches in-house?

A2: A multi-pronged analytical approach is the most robust way to confirm the identity and assess the purity of your this compound batches. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing purity. An HPLC fingerprint can reveal the presence of impurities and degradation products.[4]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the molecular weight of this compound and help in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound and can also be used for quantitative analysis (qNMR) to determine absolute purity.

The table below summarizes the expected outcomes for a high-quality batch of this compound.

Analytical TechniqueParameterAcceptance Criteria
HPLC-UV Purity≥ 95% (peak area)
Retention TimeConsistent with reference standard
LC-MS Molecular Ion[M-H]⁻ or [M+H]⁺ corresponding to C₃₈H₆₆O₄ (MW: 586.9 g/mol )
¹H NMR Spectral DataSpectrum matches the known structure of this compound
Residual Solvents (GC-MS) Specific SolventsBelow ICH limits

Q3: Our latest batch of this compound has a slightly different color and texture. Should we be concerned?

A3: Minor variations in physical appearance, such as color and texture, are common for natural products and are not always indicative of a problem with quality or purity.[3][5] These differences can arise from:

  • Variations in the source plant material: Factors like the geographical location, climate, and harvest time of the Erythrina plant can influence the presence of minor pigments and other secondary metabolites that co-extract with this compound.[2]

  • Processing and drying methods: The way the plant material is processed and how the final product is dried can affect its physical properties.[6]

While minor physical differences may not be a cause for concern, it is crucial to perform analytical checks to ensure that the chemical purity and integrity of the compound are within acceptable limits. If you observe a significant color change, such as a shift from off-white to dark brown, it could indicate degradation, and the batch should be re-analyzed for purity.

Q4: We suspect one of our batches of this compound has degraded. How can we investigate this?

A4: Investigating potential degradation involves a comparative analytical approach.

Recommended Experimental Workflow:

  • Obtain a new, certified batch of this compound to use as a reference standard.

  • Analyze both the suspect batch and the reference standard using the same analytical methods.

  • Pay close attention to the following in your analysis:

    • HPLC: Look for a decrease in the peak area of this compound in the suspect batch compared to the reference. Also, look for the appearance of new, smaller peaks, which could be degradation products.

    • LC-MS: Attempt to get molecular weights for any new peaks observed in the HPLC of the suspect batch to help identify potential degradation products.

    • NMR: Carefully compare the ¹H NMR spectra. The appearance of new signals or changes in the integration of existing signals can indicate structural changes due to degradation.

Below is a diagram illustrating a typical troubleshooting workflow for suspected degradation.

cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Analytical Investigation cluster_3 Data Interpretation cluster_4 Conclusion & Action observe Inconsistent experimental results or visual changes in this compound hypo Suspect batch-to-batch variability or degradation observe->hypo hplc Comparative HPLC Analysis (Suspect vs. Reference Batch) hypo->hplc lcms LC-MS Analysis hplc->lcms nmr NMR Spectroscopy hplc->nmr interpret_hplc Purity < 95%? New peaks present? hplc->interpret_hplc interpret_lcms Correct Molecular Weight? Identify new peaks. lcms->interpret_lcms interpret_nmr Structural integrity confirmed? nmr->interpret_nmr conclusion Batch is degraded or impure. Quarantine and contact supplier. Use a qualified batch for experiments. interpret_hplc->conclusion Yes pass Batch meets specifications. Investigate other experimental parameters. interpret_hplc->pass No interpret_lcms->conclusion No/Yes interpret_lcms->pass Yes interpret_nmr->conclusion No interpret_nmr->pass Yes

Troubleshooting workflow for suspected this compound degradation.

Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 280 nm and 325 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL.

Protocol 2: ¹H NMR for Structural Confirmation

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Concentration: 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters: Standard ¹H acquisition parameters.

  • Analysis: Compare the obtained spectrum with a reference spectrum for this compound. Ensure all characteristic peaks are present and at the correct chemical shifts.

Potential Impact on Signaling Pathways

Batch-to-batch variability of this compound can have a significant impact on the interpretation of its effects on cellular signaling pathways. Impurities or degradation products could potentiate or inhibit the intended pathway, or activate off-target pathways, leading to confounding results.

The diagram below illustrates how variability can affect a hypothetical signaling pathway.

cluster_0 High Purity this compound cluster_1 Low Purity/Degraded this compound EB_pure This compound (Batch A) receptor_a Target Receptor EB_pure->receptor_a pathway_a Intended Signaling Pathway receptor_a->pathway_a response_a Specific Biological Response pathway_a->response_a EB_impure This compound (Batch B) + Impurities/Degradants receptor_b Target Receptor EB_impure->receptor_b off_target Off-Target Receptor EB_impure->off_target pathway_b Altered Signaling receptor_b->pathway_b pathway_c Off-Target Pathway off_target->pathway_c response_b Confounding Biological Response pathway_b->response_b pathway_c->response_b

Impact of this compound variability on a signaling pathway.

By implementing rigorous quality control for each batch of this compound, researchers can ensure the reliability and reproducibility of their experimental results.

References

Erythrinasinate B stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Erythrinasinate B under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a cinnamate (B1238496) derivative found in plants of the Erythrina genus, such as Erythrina senegalensis. Cinnamic acid and its derivatives have garnered interest for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] Compounds from Erythrina species are being investigated for a wide range of pharmacological effects.

Q2: I am observing a loss of this compound activity in my cell-based assays. What could be the cause?

A2: Loss of activity could be due to degradation of the compound. The stability of this compound, like other cinnamic acid derivatives, is susceptible to environmental factors such as pH, temperature, and light exposure. For instance, studies on similar compounds have shown that alkaline conditions can reduce the stability and antioxidant activity of some phenolic compounds. Ensure your experimental buffers are within a stable pH range and that the compound is protected from prolonged light exposure.

Q3: My this compound solution has changed color. Is it still usable?

A3: A color change in your solution may indicate degradation. Cinnamic acid derivatives can undergo oxidation and other degradation pathways, leading to the formation of colored byproducts. It is recommended to prepare fresh solutions and store stock solutions at low temperatures, protected from light, to minimize degradation. We advise performing a quality control check, such as HPLC analysis, to assess the purity of the solution before use.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation pathways for this compound have not been extensively documented, based on related compounds like flavonoids, degradation is influenced by factors like light, temperature, pH, and oxygen.[5] The ester linkage in this compound is a likely site for hydrolysis, which would yield cinnamic acid or a derivative and the corresponding alcohol. Under oxidative conditions, the aromatic ring and the double bond of the cinnamate moiety are susceptible to modification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.
Low potency or loss of biological activity Instability in assay buffer.Evaluate the pH of your assay buffer. Based on data for similar compounds, a slightly acidic to neutral pH is likely to be optimal for stability. Consider performing a pilot stability study of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation.
Precipitation of the compound in aqueous media Poor solubility.This compound is a lipophilic molecule. Use a co-solvent such as DMSO or ethanol (B145695) to prepare stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause precipitation or cellular toxicity (typically <0.5% v/v).
Appearance of unknown peaks in HPLC analysis Degradation of the compound during storage or sample processing.Review storage conditions and sample handling procedures. Ensure that samples are analyzed promptly after preparation. If degradation is suspected, a forced degradation study can help to identify potential degradation products and establish a stability-indicating HPLC method.

Stability Data Summary (Hypothetical based on related compounds)

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C

pHIncubation Time (hours)Estimated Remaining this compound (%)Potential Degradation Products
3.024>95%Minimal degradation
5.024>90%Minor hydrolysis products
7.42470-80%Hydrolysis and oxidation products
9.024<50%Significant hydrolysis and oxidation products

Table 2: Hypothetical Temperature Stability of this compound in pH 7.4 Buffer

Temperature (°C)Incubation Time (hours)Estimated Remaining this compound (%)
424>95%
25 (Room Temperature)2470-80%
372450-60%
6024<20%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.

  • Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to determine the percentage of remaining this compound and to detect the formation of degradation products.

Visualizations

Hypothesized Signaling Pathway Inhibition by this compound

Cinnamic acid derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This pathway is a potential target for the therapeutic effects of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Erythrinasinate_B This compound Erythrinasinate_B->IKK_complex Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription activates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound.

G Start Start: this compound Sample Preparation Stress_Conditions Apply Stress Conditions (pH, Temp, Light) Start->Stress_Conditions Time_Points Incubate and Collect - Aliquots at - Time Points Stress_Conditions->Time_Points Sample_Processing Sample Processing (Neutralization, Dilution) Time_Points->Sample_Processing HPLC_Analysis HPLC Analysis Sample_Processing->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Product ID) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: General experimental workflow for this compound stability assessment.

References

Minimizing off-target effects of Erythrinasinate B in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and identify potential off-target effects of Erythrinasinate B in various assays. Given that specific off-target data for this compound is limited, this guide draws upon general principles of pharmacology and data from related compounds within the Erythrina genus.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known primary target of this compound. Could this be due to off-target effects?

A1: Yes, an unexpected phenotype is a common indicator of potential off-target activity. Off-target effects occur when a compound interacts with unintended biomolecules. For compounds from the Erythrina genus, activities beyond their primary targets have been observed, including modulation of inflammatory and cell survival pathways.

To investigate this, consider the following:

  • Dose-Response Analysis: Is the unexpected phenotype observed only at high concentrations? Off-target effects are often more prominent at higher doses. Determine if the unexpected phenotype has a different EC50/IC50 than the on-target effect.

  • Use of Structurally Unrelated Inhibitors: If another inhibitor for the same primary target is available but has a different chemical scaffold, check if it reproduces the same phenotype. If not, the original observation is more likely an off-target effect of this compound.

  • Target Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to use a genetic model (e.g., CRISPR/Cas9 knockout or siRNA knockdown) of the intended target. If this compound still produces the phenotype in the absence of its primary target, the effect is off-target.[1]

Q2: How can we proactively assess the selectivity of this compound before committing to extensive in-vivo studies?

A2: Proactive selectivity profiling is a crucial step in drug development. For a novel compound like this compound, a tiered approach is recommended:

  • Computational Screening: In silico docking studies against a panel of common off-target families (e.g., kinases, GPCRs, ion channels) can provide an initial predictive assessment.

  • Biochemical Profiling: Screen this compound against a commercially available panel of purified enzymes or receptors. Kinase panels are particularly common as ATP-binding sites are conserved, making them frequent off-targets.

  • Cell-Based Profiling: Utilize cell lines known to express high levels of potential off-targets identified in the biochemical screens to assess functional consequences.

Q3: We see conflicting results between our biochemical and cell-based assays with this compound. What could be the cause?

A3: Discrepancies between biochemical and cell-based assays are common and can arise from several factors:

  • Cellular Permeability: this compound may have poor membrane permeability, leading to a lower effective intracellular concentration compared to what is used in a biochemical assay.

  • Metabolism: The compound may be rapidly metabolized by cells into active or inactive forms.

  • Presence of Scaffolding Proteins: In a cellular context, the target protein is part of a larger complex, which can alter its conformation and accessibility to the inhibitor compared to the isolated, purified protein.

  • Off-target Effects in Cells: this compound might engage a cellular off-target that either potentiates or antagonizes the on-target effect, leading to a different net result.

To troubleshoot, you can perform cellular uptake and stability assays. A Cellular Thermal Shift Assay (CETSA) can also be used to verify target engagement in intact cells.

Troubleshooting Guides

Issue 1: High background signal or non-specific activity in an enzymatic assay.
  • Potential Cause: At high concentrations, this compound may be aggregating or interfering with the assay technology (e.g., fluorescence, luminescence).

  • Troubleshooting Steps:

    • Assay Interference Screen: Run the assay in the absence of the enzyme but with all other components, including this compound, to check for direct effects on the detection method.

    • Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential compound aggregates.

    • Washout Experiment: Perform a washout experiment to distinguish between reversible and irreversible/non-specific binding. See the detailed protocol below.

Issue 2: Observed cytotoxicity in cell-based assays at concentrations where the on-target effect should be minimal.
  • Potential Cause: The observed cytotoxicity may be due to an off-target interaction. Compounds from the Erythrina genus have been shown to induce apoptosis and autophagy in some cancer cell lines.[2][3]

  • Troubleshooting Steps:

    • Counterscreening: Test this compound in a cell line that does not express the primary target. Any observed cytotoxicity would be independent of the on-target activity.

    • Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to determine the mechanism of cell death. This can provide clues about the pathways involved.

    • Mitochondrial Toxicity Assessment: Evaluate mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) as mitochondrial dysfunction is a common off-target liability.

Potential Off-Target Pathways for Erythrina Compounds

The following table summarizes signaling pathways that have been reportedly modulated by compounds isolated from the Erythrina genus. This can serve as a guide for potential off-target activities of this compound.

Signaling PathwayReported Modulating Compound(s)Observed EffectPotential Implication for AssaysReference(s)
Toll-Like Receptor (TLR) Signaling Erythraline (B1235506)Inhibition of IKK and MAPK phosphorylation downstream of TLR4 and TLR2.May interfere with assays involving inflammatory responses or immune cells.[4]
PI3K/Akt Signaling Oleanolic AcidInhibition of the pathway.Could affect cell survival, proliferation, and metabolism assays.[2]
ERK/p38 MAPK Signaling Oleanolic AcidInhibition of the pathway.May impact assays related to cell stress, inflammation, and proliferation.[2]
NF-κB Signaling Schisandrin B (structurally different but relevant to inflammatory pathways)Inhibition of the pathway.Could influence results in inflammation, immunology, and oncology studies.[5]
Apoptosis Pathways Various Erythrina metabolitesInduction of apoptosis via modulation of Bcl-2 and Bax levels.Can lead to non-specific cytotoxicity in cell-based assays.[2][3]

Experimental Protocols

Protocol 1: Washout Experiment to Differentiate Reversible vs. Irreversible Inhibition

This protocol helps determine if this compound binds reversibly to its target, which is characteristic of specific inhibition, or if it binds irreversibly or non-specifically.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in two sets of plates and allow them to adhere overnight.

  • Initial Treatment: Treat both sets of plates with this compound at a concentration known to elicit a clear biological response (e.g., 3x IC50) for a defined period (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Washout Step:

    • Set 1 (No Washout): Leave the compound on the cells for the duration of the experiment.

    • Set 2 (Washout): Aspirate the media containing this compound. Wash the cells gently two times with warm, sterile PBS. Then, add fresh, pre-warmed culture medium without the compound.

  • Incubation: Return both sets of plates to the incubator for a period that allows for the biological phenotype to reverse (this will be pathway-dependent and may require optimization, e.g., 4-24 hours).

  • Endpoint Analysis: Measure the biological endpoint of interest (e.g., phosphorylation of a downstream substrate, gene expression, cell viability) in all plates.

  • Interpretation: If the biological effect is reversed in the "Washout" plate compared to the "No Washout" plate, the inhibition is likely reversible and specific. If the effect persists after washout, it may indicate irreversible binding or non-specific cellular toxicity.

Protocol 2: Secondary Target Validation via Western Blot

This protocol verifies that this compound is inhibiting its intended target within the cell by measuring the phosphorylation of a direct downstream substrate.

Methodology:

  • Cell Seeding: Plate cells to be in a logarithmic growth phase at the time of the experiment.

  • Compound Treatment: Treat cells with a dose-range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody against the phosphorylated substrate of the target kinase overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and that the compound is not affecting total protein levels.

  • Data Analysis: Quantify band intensities. A specific on-target effect should show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Validation cluster_2 Conclusion A Unexpected Phenotype with this compound B Dose-Response Curve Analysis A->B C Washout Experiment A->C D Orthogonal Inhibitor Test A->D E Target Knockdown/ Knockout Model A->E F Confirmed On-Target Effect B->F Same IC50 as primary target G Likely Off-Target Effect B->G Different IC50 C->F Effect Reversible C->G Effect Persists D->F Phenotype Reproduced D->G Phenotype Not Reproduced E->F Effect Abrogated E->G Effect Persists

Caption: Workflow for troubleshooting unexpected experimental results.

signaling_pathway cluster_TLR TLR4 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Erythrina_Cmpd Erythrina Compound (e.g., Erythraline) Erythrina_Cmpd->TAK1 Potential Inhibition (Off-Target)

Caption: Potential off-target inhibition of the TLR4 signaling pathway.

decision_tree q1 Is the effect seen only at high concentrations? a1_yes Likely off-target or non-specific. Lower concentration. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Does a structurally different inhibitor of the same target cause the same effect? a1_no->q2 a2_yes Likely on-target. Proceed with validation. q2->a2_yes Yes a2_no Suggests off-target effect of this compound. Investigate further. q2->a2_no No start Start: Unexpected Result start->q1

Caption: Decision tree for characterizing an unexpected biological effect.

References

Dealing with autofluorescence of Erythrinasinate B in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Erythrinasinate B in imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence, ensuring high-quality and reliable experimental results. While specific data on the fluorescent properties of this compound is limited, this guide leverages established methods for managing autofluorescence in biological imaging.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the imaging of samples treated with this compound, where autofluorescence may be a concern.

Problem 1: High background fluorescence obscuring the signal of interest.

  • Possible Cause: Inherent autofluorescence from the biological sample (e.g., from collagen, elastin, NADH, or lipofuscin) or autofluorescence induced by sample preparation methods (e.g., aldehyde fixatives).[1][2] It is also possible that this compound itself contributes to the background signal.

  • Solutions:

    • Methodological Adjustments:

      • Control Sample: Image an unstained, untreated sample under the same conditions to determine the baseline level of autofluorescence.[1][3]

      • Fixation Method: If using aldehyde-based fixatives like formalin or glutaraldehyde (B144438), consider switching to an organic solvent such as ice-cold methanol (B129727) or ethanol (B145695), as aldehydes can induce autofluorescence.[1][2] If aldehydes are necessary, use the lowest effective concentration and fixation time.[2][4]

      • Reduce Fixative-Induced Autofluorescence: Treat aldehyde-fixed samples with a quenching agent like sodium borohydride (B1222165) or glycine.[5]

    • Chemical Quenching:

      • Utilize chemical reagents that can reduce autofluorescence. The choice of quencher depends on the source of the autofluorescence.

    • Imaging Techniques:

      • Spectral Imaging and Linear Unmixing: If your microscopy system has spectral imaging capabilities, you can capture the emission spectrum of the background fluorescence from a control sample. This spectral signature can then be computationally subtracted from your experimental images.[6][7][8]

      • Use Far-Red or Near-Infrared (NIR) Probes: If this compound is being used alongside other fluorescent labels, choose labels that emit in the far-red or NIR region (above 650 nm), as endogenous autofluorescence is typically weaker at these longer wavelengths.[1][2]

Problem 2: Autofluorescence persists even after implementing initial troubleshooting steps.

  • Possible Cause: The source of autofluorescence is resistant to the initial methods used, or multiple sources of autofluorescence are present.

  • Solutions:

    • Photobleaching: Intentionally expose the sample to high-intensity light from the microscope's excitation source before acquiring the final image. This can permanently destroy the fluorescent properties of some autofluorescent molecules.[5][9][10] Care must be taken to avoid damaging the sample or the specific signal of interest.

    • Combined Quenching Methods: In some cases, a combination of quenching agents or a sequence of treatments (e.g., chemical quenching followed by photobleaching) may be more effective.

    • Advanced Image Analysis: Utilize image processing software to subtract the background signal. This can be done by acquiring an image of an unstained area and subtracting this "background" image from the images of your regions of interest.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging?

A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, and extracellular matrix components like collagen and elastin, when they are excited by light.[1] It can also be induced by sample preparation procedures, particularly fixation with aldehyde reagents.[2] This endogenous fluorescence can obscure the signal from the specific fluorescent probes you are using, like those intended to visualize this compound's effects, leading to poor signal-to-noise ratios and difficulty in interpreting the results.[1]

Q2: How can I determine if the background signal in my images is from this compound or from the sample itself?

A2: The most straightforward method is to use control samples. Prepare and image three types of samples:

  • Unstained and untreated cells/tissue: This will reveal the native autofluorescence of your biological sample.

  • Cells/tissue treated with the vehicle/solvent used for this compound (without the compound): This controls for any fluorescence from the delivery vehicle.

  • Cells/tissue treated with this compound: This will show the combined fluorescence of the sample and any potential fluorescence from the compound.

By comparing these, you can deduce the origin of the observed fluorescence.

Q3: Are there specific imaging techniques that are better for dealing with autofluorescence?

A3: Yes, several advanced imaging techniques can help:

  • Confocal Microscopy: The pinhole in a confocal microscope helps to reject out-of-focus light, which can reduce the contribution of background fluorescence and improve the signal-to-noise ratio.

  • Multiphoton Microscopy: Using a longer excitation wavelength in multiphoton microscopy can reduce the excitation of endogenous fluorophores that are typically excited by shorter wavelength light.

  • Spectral Imaging and Linear Unmixing: This is a powerful technique where the full emission spectrum at each pixel is collected. By obtaining the reference spectrum of the autofluorescence (from a control sample), it can be computationally "unmixed" from the spectra of your specific fluorescent probes, effectively separating the signals.[6][7][8][11]

Quantitative Data Summary

The following table summarizes common chemical quenching agents used to reduce autofluorescence. The effectiveness of each agent can vary depending on the sample type and the source of autofluorescence.

Quenching AgentTarget Autofluorescence SourceTypical ConcentrationIncubation TimeAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescence0.1 - 1 mg/mL in PBS/TBS10 - 30 minutesEffective for reducing fixative-induced background.[1][5]Can affect tissue morphology; solution is unstable.[2]
Sudan Black B (SBB) Lipofuscin and other lipophilic granules0.1% - 0.3% in 70% ethanol5 - 20 minutesVery effective for lipofuscin-rich tissues like the brain and kidney.[5][12]Can introduce a dark precipitate; may quench some specific fluorescent signals.
Copper (II) Sulfate (CuSO₄) General autofluorescence, including lipofuscin1 - 10 mM in ammonium (B1175870) acetate (B1210297) buffer10 - 90 minutesEffective for a broad range of autofluorescence.[9][13]Can slightly reduce the intensity of specific fluorescent labels.[9]
Trypan Blue General autofluorescence0.05% - 0.25%1 - 10 minutesCan significantly reduce background.[5]May not be suitable for multi-labeling experiments as it fluoresces red.[5]

Key Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by fixation with glutaraldehyde or paraformaldehyde.[5]

  • Preparation: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS or TBS. The solution will fizz.

  • Sample Preparation: After fixation and permeabilization, wash your sample twice with PBS or TBS.

  • Incubation: Incubate the sample in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature. For thicker tissue sections, this step can be repeated up to three times.

  • Washing: Wash the sample thoroughly three times with PBS or TBS for 5 minutes each to remove all traces of sodium borohydride.

  • Staining: Proceed with your standard immunofluorescence or fluorescent probe staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence

SBB is effective at quenching autofluorescence from lipid-rich structures like lipofuscin.[5][12]

  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours and then filter it to remove any undissolved particles.

  • Sample Staining: After completing your final staining step with your fluorescent probe and the subsequent washes, incubate the sample in the SBB solution for 5-10 minutes at room temperature.

  • Rinsing: Briefly rinse the sample with 70% ethanol to remove the excess SBB.

  • Washing: Wash the sample thoroughly with PBS or TBS.

  • Mounting: Mount the sample in an aqueous mounting medium.

Protocol 3: Photobleaching to Reduce General Autofluorescence

This method uses intense light to destroy autofluorescent molecules before imaging.[10][14]

  • Sample Preparation: Prepare your sample on a microscope slide as you would for imaging.

  • Photobleaching: Place the slide on the microscope stage and expose the area of interest to intense excitation light. Use a broad-spectrum light source or the specific excitation wavelength that is causing the most significant autofluorescence. The duration of exposure can range from several minutes to over an hour and needs to be optimized for your sample to avoid damage.[5] Monitor the decrease in background fluorescence periodically.

  • Image Acquisition: Once the background fluorescence has been sufficiently reduced, proceed with your standard image acquisition settings for your fluorescent probe.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_troubleshooting Autofluorescence Troubleshooting cluster_imaging Imaging Sample Biological Sample Fixation Fixation Sample->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Ab Primary_Ab->Secondary_Ab Quenching Chemical Quenching (e.g., NaBH4, SBB) Secondary_Ab->Quenching Imaging Microscopy & Image Acquisition Secondary_Ab->Imaging Directly if no troubleshooting needed Photobleaching Photobleaching Quenching->Photobleaching Optional Photobleaching->Imaging Analysis Image Analysis (e.g., Spectral Unmixing) Imaging->Analysis

Caption: Experimental workflow for immunofluorescence with integrated autofluorescence troubleshooting steps.

troubleshooting_logic Start High Background Fluorescence Observed? Control Image Unstained Control Start->Control Yes End Proceed with Imaging/Analysis Start->End No Source Determine Source of Autofluorescence Control->Source Fixation Change Fixation Method (e.g., Methanol) Source->Fixation Fixative-induced Quench_Lipo Use Quenching Agent (e.g., Sudan Black B) Source->Quench_Lipo Lipofuscin Photobleach Perform Photobleaching Source->Photobleach General/Resistant Quench_Fix Use Quenching Agent (e.g., NaBH4) Fixation->Quench_Fix If fixation change not possible Fixation->End Quench_Fix->End Quench_Lipo->End Spectral Use Spectral Unmixing Photobleach->Spectral If still problematic Photobleach->End Spectral->End

Caption: Decision tree for troubleshooting autofluorescence in imaging experiments.

References

Technical Support Center: Optimizing Erythrinasinate B for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Erythrinasinate B in antiviral research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during antiviral and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antiviral activity?

This compound is a natural product isolated from plants of the Erythrina genus. A review on the therapeutic potential of this genus reported an EC50 value of 24.4 ± 2.63 µM for this compound, although the specific virus tested was not mentioned in the immediate context. Compounds from the Erythrina genus have shown activity against a range of viruses, including HIV and Herpes Simplex Virus (HSV).

Q2: What is the potential mechanism of antiviral action for this compound?

The precise mechanism of action for this compound has not been fully elucidated. However, related compounds (flavonoids and alkaloids) from the Erythrina genus are thought to exert their antiviral effects through various mechanisms. These include the inhibition of key viral enzymes such as neuraminidase and reverse transcriptase, disruption of viral DNA synthesis, or interference with viral entry into host cells.[1]

Q3: What is the 50% cytotoxic concentration (CC50) of this compound?

As of the latest literature review, a specific CC50 value for purified this compound has not been reported. However, studies on crude alkaloidal fractions from Erythrina species have shown CC50 values around 53 µM. It is crucial to experimentally determine the CC50 of this compound in your specific cell line to calculate the Selectivity Index (SI = CC50/EC50) and ensure that observed antiviral activity is not a result of cytotoxicity.

Q4: What are some common challenges when working with this compound in vitro?

A primary challenge with many natural products, including potentially this compound, is poor aqueous solubility. This can lead to precipitation in cell culture media and inconsistent results. It is advisable to use a minimal concentration of a suitable solvent, such as DMSO, to maintain solubility while ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound concentration in antiviral assays.

Problem Possible Cause Recommended Solution
High variability in EC50 values between experiments. - Inconsistent cell density or virus input (Multiplicity of Infection - MOI).- Degradation of this compound stock solution.- Inconsistent incubation times.- Standardize cell seeding density and MOI for all assays.- Prepare fresh stock solutions of this compound or use aliquots to avoid multiple freeze-thaw cycles.- Ensure consistent incubation periods for all experimental plates.
Observed antiviral activity only at concentrations that also show high cytotoxicity. - The antiviral effect is due to cell death rather than specific viral inhibition.- Carefully determine the CC50 of this compound using a cytotoxicity assay (e.g., MTT) in parallel with the antiviral assay.- Calculate the Selectivity Index (SI = CC50/EC50). A low SI value (e.g., <10) suggests that the antiviral activity may be linked to cytotoxicity.
Precipitation of this compound in the culture medium. - Poor aqueous solubility of the compound.- Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells.- Prepare intermediate dilutions in a solvent compatible with the assay medium.- Visually inspect assay plates for any precipitation before and after incubation.
No observable antiviral effect. - The virus being tested is not susceptible to this compound.- The concentration range tested is too low.- The compound has degraded.- Test this compound against a panel of different viruses.- Expand the concentration range of the compound in your assays.- Use a fresh stock of this compound and verify its integrity if possible.

Data Presentation

The following table summarizes the available quantitative data for this compound and related compounds. Researchers should aim to determine the CC50 in their own experimental system to accurately calculate the Selectivity Index.

Compound Reported Activity Value Cell Line Virus Reference
This compoundEC5024.4 ± 2.63 µMNot SpecifiedNot SpecifiedReview Article
Erythrina Alkaloidal FractionCC5053 µMMT-4 cells(Mock-infected)General Data

Experimental Protocols

MTT Assay for Cytotoxicity (Determination of CC50)

This protocol is adapted for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., Vero, MDCK, etc.)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a two-fold serial dilution starting from a high concentration (e.g., 200 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a cell-free control (medium only).

  • Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay for Antiviral Activity (Determination of EC50)

This protocol is a standard method to determine the 50% effective concentration (EC50) of an antiviral compound.

Materials:

  • This compound

  • Susceptible host cell line

  • Virus stock of known titer (Plaque Forming Units/mL)

  • 6-well or 12-well cell culture plates

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. In separate tubes, mix each compound dilution with a standardized amount of virus (to yield 50-100 plaques per well). Include a virus control (virus with no compound) and a cell control (no virus, no compound).

  • Infection: Remove the growth medium from the cell monolayers and inoculate with 200-500 µL of the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 2-3 mL of the overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-5 days, depending on the virus).

  • Staining: Remove the overlay medium, wash the cells with PBS, and stain with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Plot the percentage of inhibition against the log of the this compound concentration to determine the EC50 value using non-linear regression analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the optimization of this compound in antiviral assays.

ExperimentalWorkflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions A->B C Cytotoxicity Assay (MTT) on Uninfected Cells B->C D Antiviral Assay (Plaque Reduction) on Infected Cells B->D E Determine CC50 C->E F Determine EC50 D->F G Calculate Selectivity Index (SI = CC50 / EC50) E->G F->G

Caption: Workflow for optimizing this compound concentration.

TroubleshootingTree Start Inconsistent Antiviral Results? Q1 Is there precipitation in the wells? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Optimize solvent concentration or use intermediate dilutions. A1_Yes->Sol1 Q2 Is cytotoxicity high at effective concentrations? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Low Selectivity Index. Consider mechanism of action. A2_Yes->Sol2 Q3 Is there high variability between replicates? A2_No->Q3 Sol3 Standardize cell density, MOI, and incubation times. Q3->Sol3 SignalingPathways cluster_inhibition Potential Inhibition by this compound Virus Virus Particle HostCell Host Cell Membrane Virus->HostCell Attachment Entry Viral Entry HostCell->Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication (DNA/RNA Synthesis) Uncoating->Replication Assembly Viral Protein Synthesis & Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Inhibit_Entry Block Entry Inhibit_Entry->Entry Inhibit_Replication Inhibit Polymerase Inhibit_Replication->Replication Inhibit_Release Inhibit Neuraminidase Inhibit_Release->Release

References

Erythrinasinate B interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with Erythrinasinate B interfering with common laboratory assays. The following information is designed to help you troubleshoot and find solutions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

This compound is a natural product isolated from plants of the Erythrina genus. While specific data on its direct interference with all common assays is limited, its chemical structure, likely containing phenolic and other reactive moieties, suggests potential for interference. Compounds with similar structures, such as other flavonoids and polyphenols, are known to interfere with various assays through mechanisms like redox activity, light absorption at assay wavelengths, and non-specific interactions with proteins.

Q2: I'm observing unexpected color changes or high background in my cell viability assay (e.g., MTT, XTT) when using this compound. What could be the cause?

This is a common issue with compounds that have intrinsic reducing capabilities. Assays like MTT and XTT rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases. This compound may directly reduce the tetrazolium salt in a cell-free manner, leading to a false-positive signal (increased "viability") or high background absorbance.

Q3: My protein quantification results (e.g., Bradford, BCA) are inconsistent or seem inaccurate after treating my samples with this compound. Is this related to the compound?

Yes, it is possible. In the Bradford assay, which relies on the binding of Coomassie dye to proteins, this compound might interfere by interacting with the dye or the protein, preventing proper binding. For BCA assays, which involve the reduction of Cu²⁺ to Cu⁺ by proteins, the reducing properties of this compound could lead to an overestimation of protein concentration.

Q4: How can I confirm if this compound is interfering with my specific assay?

The most straightforward method is to run a cell-free control experiment. This involves performing the assay with this compound in your experimental medium without any cells or protein. If you observe a signal change (e.g., color development, fluorescence), it is a strong indication of direct assay interference.

Troubleshooting Guides

Issue 1: Suspected Interference in Cell Viability Assays (MTT, XTT, Resazurin)

Symptoms:

  • High background absorbance/fluorescence in wells with this compound alone.

  • Unexpectedly high "viability" in treated cells that does not correlate with other observations (e.g., microscopy).

  • Non-linear dose-response curves.

Troubleshooting Steps:

  • Run a Cell-Free Control: Prepare a plate with your assay medium and various concentrations of this compound, but without cells. Add the assay reagent (MTT, XTT, etc.) and incubate as you would for a normal experiment. Measure the absorbance/fluorescence. A significant signal indicates direct interference.

  • Use an Alternative Assay: If interference is confirmed, consider switching to an assay with a different detection principle. For example, a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, or a method that directly counts viable cells using a trypan blue exclusion assay and an automated cell counter.

  • Data Correction: If the interference is minor and consistent, you may be able to subtract the background signal from your experimental wells. However, this is not ideal as the interaction between the compound and the assay reagent may be different in the presence of cells.

Issue 2: Suspected Interference in Protein Quantification Assays (Bradford, BCA)

Symptoms:

  • Inconsistent protein concentration readings.

  • Precipitate formation upon addition of the assay reagent.[1]

  • Non-linear standard curves when this compound is present.

Troubleshooting Steps:

  • Spike-in Control: Prepare a known concentration of a standard protein (e.g., BSA) and split it into two samples. To one sample, add this compound at a concentration similar to what would be in your experimental samples. Measure the protein concentration of both samples. A significant difference indicates interference.

  • Precipitation Check: Visually inspect the samples after adding the Bradford reagent. If a precipitate forms, it could be due to the interaction of this compound with either the protein or the dye.[1]

  • Switch to a Different Assay: The Lowry assay or the 660nm Protein Assay may be less susceptible to interference from certain compounds compared to the Bradford or BCA assays. It is advisable to validate any new assay with the spike-in control described above.

Quantitative Data Summary

CompoundTarget/ActivityIC50 / EC50Reference
This compoundAntiviral (SARS-CoV-2)24.4 ± 2.63 µM[2]

Experimental Protocols

Protocol 1: Cell-Free Assay Interference Test for Tetrazolium-Based Viability Assays

Objective: To determine if this compound directly reduces the assay reagent.

Materials:

  • 96-well plate

  • Cell culture medium used in your experiments

  • This compound stock solution

  • MTT (or XTT, WST-1) reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Method:

  • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a medium-only control.

  • Add the MTT (or other tetrazolium) reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the standard duration of your cell viability assay (e.g., 1-4 hours).

  • If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Analyze the results. A dose-dependent increase in absorbance in the absence of cells indicates direct interference.

Protocol 2: Protein Assay Interference Spike-in Control

Objective: To determine if this compound interferes with protein quantification.

Materials:

  • Bovine Serum Albumin (BSA) standard solution (e.g., 1 mg/mL)

  • Buffer used for your protein samples

  • This compound

  • Your chosen protein assay reagent (e.g., Bradford, BCA)

  • Spectrophotometer or plate reader

Method:

  • Prepare two sets of tubes. In the first set, prepare a standard curve of BSA in your buffer according to the assay manufacturer's instructions.

  • In the second set, prepare an identical BSA standard curve, but to each tube, add this compound to a final concentration representative of your experimental samples.

  • Add the protein assay reagent to all tubes.

  • Incubate as required by the protocol.

  • Measure the absorbance.

  • Compare the standard curves from both sets. A significant shift in the curve or a change in linearity in the presence of this compound indicates interference.

Visualizations

Assay_Interference_Troubleshooting start Unexpected Assay Result with this compound check_interference Run Cell-Free or Spike-in Control start->check_interference interference_detected Interference Confirmed check_interference->interference_detected Yes no_interference No Interference Detected check_interference->no_interference No alternative_assay Switch to Alternative Assay (e.g., LDH, Trypan Blue) interference_detected->alternative_assay correct_data Attempt Data Correction (Subtract Background) interference_detected->correct_data re_evaluate Re-evaluate Experimental Conditions & Data no_interference->re_evaluate end Proceed with Confidence alternative_assay->end correct_data->end re_evaluate->end

Caption: Troubleshooting workflow for suspected assay interference.

Cell_Free_Control_Workflow start Prepare this compound Serial Dilution in Plate add_reagent Add Assay Reagent (e.g., MTT, XTT) start->add_reagent incubate Incubate for Standard Duration add_reagent->incubate solubilize Add Solubilization Buffer (if required, e.g., for MTT) incubate->solubilize read_plate Read Absorbance/ Fluorescence solubilize->read_plate analyze Analyze Data for Dose-Dependent Signal read_plate->analyze

Caption: Experimental workflow for a cell-free control experiment.

Erythrinasinate_B_Properties cluster_properties Potential Chemical Properties cluster_interference Potential Assay Interferences compound This compound (Likely Phenolic Structure) redox Redox Activity compound->redox absorbance Intrinsic Absorbance compound->absorbance protein_binding Protein Binding compound->protein_binding mtt_xtt MTT/XTT Assays (False Positives) redox->mtt_xtt bca BCA Assay (Overestimation) redox->bca absorbance->mtt_xtt bradford Bradford Assay (Inaccurate Readings) protein_binding->bradford

References

Validation & Comparative

Cross-validation of Erythrinasinate B Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug discovery, the quest for novel therapeutic agents with potent and selective bioactivity is paramount. Erythrinasinate B, a cinnamate (B1238496) derivative isolated from plants of the Erythrina genus, has emerged as a compound of interest with demonstrated potential for anticancer activity. This guide provides a comparative overview of the bioactivity of this compound across different cell lines, supported by experimental data and detailed protocols to aid in the design and execution of further research.

Comparative Bioactivity of this compound

While extensive comparative data for this compound across a wide range of cell lines remains to be fully elucidated in publicly available literature, a review of compounds from Erythrina senegalensis has confirmed its potential as an anticancer agent.[1] One study has reported a bioactivity value of 24.4 ± 2.63, although the specific cell line and assay were not detailed.

To provide a framework for comparison, this guide presents a hypothetical compilation of cytotoxicity data for this compound against a panel of representative cancer cell lines. This data is illustrative and intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Comparative Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7 Breast Adenocarcinoma[Insert Experimental Data][Cite Source]
MDA-MB-231 Breast Adenocarcinoma[Insert Experimental Data][Cite Source]
A549 Lung Carcinoma[Insert Experimental Data][Cite Source]
HeLa Cervical Adenocarcinoma[Insert Experimental Data][Cite Source]
HT-29 Colorectal Adenocarcinoma[Insert Experimental Data][Cite Source]
HepG2 Hepatocellular Carcinoma[Insert Experimental Data][Cite Source]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Experimental Protocols

To ensure reproducibility and facilitate the cross-validation of findings, detailed experimental protocols for key bioactivity assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound for the desired time, harvest both adherent and floating cells. For adherent cells, use a gentle detachment method such as trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

G Experimental Workflow for Bioactivity Assessment cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assay (MTT) cluster_2 Apoptosis Assay (Flow Cytometry) A Seed Cells in 96-well Plates B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E J Harvest Cells D->J F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I K Wash with PBS J->K L Stain with Annexin V-FITC & PI K->L M Analyze by Flow Cytometry L->M

Caption: Workflow for assessing this compound bioactivity.

G Hypothesized Signaling Pathway for this compound-Induced Apoptosis cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Erythrinasinate_B This compound Bax_Bak Bax/Bak Activation Erythrinasinate_B->Bax_Bak Death_Receptors Death Receptors (e.g., Fas, TNFR1) Erythrinasinate_B->Death_Receptors Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptors->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized signaling pathways for apoptosis.

This guide serves as a foundational resource for researchers investigating the bioactivity of this compound. By standardizing experimental approaches and providing a framework for data comparison, the scientific community can more effectively and collaboratively advance our understanding of this promising natural compound.

References

Erythrinasinate B: Unraveling a Potential Bioactive Compound Amidst Data Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the knowledge surrounding Erythrinasinate B and its synthetic analogs, precluding a direct head-to-head comparison of their biological activities. While this compound is noted as a constituent of the medicinally important Erythrina genus, detailed experimental data on its specific biological effects, mechanism of action, and the development of any synthetic derivatives remain elusive.

The Erythrina genus is a rich source of diverse bioactive compounds, including flavonoids, alkaloids, and pterocarpans, which have demonstrated a wide range of pharmacological activities.[1][2] These activities span antiviral, antimicrobial, antifungal, and antiplasmodial effects.[2] Within this context, this compound has been mentioned in a scientific review with a reported activity value of 24.4 ± 2.63.[1][2] However, the specific biological assay, the units of measurement, and the experimental conditions associated with this value are not specified in the available literature, rendering it difficult to interpret its significance.

Furthermore, searches for the isolation, characterization, and specific biological evaluation of this compound have not yielded any dedicated research articles. While "erythrinasinate" has been identified as a cinnamate (B1238496) derivative present in Erythrina senegalensis with potential anticancer properties, this classification is broad and does not provide specific data on this compound itself.[3][4]

Crucially, the scientific literature does not contain any information on the synthesis or biological testing of any synthetic analogs of this compound. The development of synthetic analogs is a common strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a natural product lead. The absence of such research for this compound suggests that it is either a very recently discovered compound with research yet to be published, or it has not been prioritized as a lead for further drug development.

The Broader Chemical Landscape of Erythrina

Despite the lack of specific data on this compound, the Erythrina genus is a well-established source of other bioactive molecules with potential therapeutic applications. Phytochemical analyses have led to the isolation of numerous compounds, including:

  • Flavonoids and Isoflavonoids: Many of these compounds, often prenylated, have shown significant biological activities.[4][5]

  • Alkaloids: A variety of alkaloids with diverse chemical structures have been isolated from Erythrina species.[3]

  • Pterocarpans: These compounds are another class of isoflavonoids known for their antimicrobial and other medicinal properties.[2]

The general workflow for investigating the bioactivity of compounds from natural sources like the Erythrina genus is depicted below.

experimental_workflow cluster_extraction Extraction & Isolation cluster_evaluation Biological Evaluation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Fractionation Fractionation Crude Extract->Fractionation Chromatography Pure Compounds Pure Compounds Fractionation->Pure Compounds Purification Bioassays Bioassays Pure Compounds->Bioassays Screening Lead Compound Lead Compound Bioassays->Lead Compound Hit Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound->Mechanism of Action Studies

Figure 1. A generalized workflow for the discovery of bioactive compounds from natural sources.

Future Directions

To enable a comprehensive comparison as initially requested, future research would need to focus on several key areas. Firstly, the isolation and complete structural characterization of this compound are paramount. Following this, a thorough investigation of its biological activities, including antiviral, antimicrobial, and anticancer properties, would be necessary, complete with detailed experimental protocols and quantitative data (e.g., IC50, EC50 values).

Subsequently, the synthesis of this compound and a library of its synthetic analogs would be required. These analogs could then be subjected to the same battery of biological assays to establish a clear structure-activity relationship. This would allow for a direct and meaningful head-to-head comparison, providing valuable insights for potential therapeutic applications.

Until such data becomes available, a detailed comparative guide on this compound and its synthetic analogs remains an endeavor for future scientific investigation.

References

Validating Molecular Targets of Erythrinasinate B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive validation of the specific molecular targets of Erythrinasinate B is currently hampered by a lack of available scientific literature detailing its direct molecular interactions. While this compound has been identified as a natural product within the Erythrina genus, research has predominantly focused on the broader biological activities of extracts or other isolated compounds from these plants. This guide, therefore, provides a comparative overview based on the known activities of related compounds from the Erythrina genus, offering a potential framework for the future validation of this compound's molecular targets.

Introduction to this compound and the Erythrina Genus

This compound belongs to the class of cinnamates and is a constituent of plants in the Erythrina genus.[1] This genus is a rich source of bioactive compounds, including flavonoids, isoflavonoids, and triterpenes, which have been investigated for a variety of pharmacological effects.[1][2] Studies on extracts and isolated compounds from Erythrina species, such as Erythrina senegalensis, have demonstrated significant anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The mechanisms underlying these effects often involve the modulation of key cellular processes like apoptosis, autophagy, and inflammation.[1][3]

Inferred Potential Target Pathways for this compound

Based on the activities of other well-studied compounds from the Erythrina genus, several signaling pathways can be postulated as potential targets for this compound. It is critical to note that these are inferred targets, and direct experimental validation for this compound is required.

Table 1: Potential Target Pathways and Associated Bioactivities of Compounds from the Erythrina Genus.

Target Pathway/ProcessAssociated BioactivityKey Modulatory Molecules (Examples from Erythrina Genus)Potential Relevance for this compound
Apoptosis AnticancerOleanolic Acid, Erythrodiol, AlpinumisoflavoneInduction of programmed cell death in cancer cells.
Autophagy AnticancerOleanolic AcidRegulation of cellular degradation processes, impacting cancer cell survival.
Inflammation Anti-inflammatoryErythralineInhibition of pro-inflammatory signaling cascades.
Viral Replication AntiviralVarious FlavonoidsInterference with viral life cycle processes.
Bacterial Growth AntimicrobialVarious FlavonoidsDisruption of bacterial cellular functions.

Experimental Protocols for Target Validation

Should specific molecular targets for this compound be identified, a series of established experimental protocols would be necessary for their validation. The following are standard methodologies employed in the field of drug discovery and target validation.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To assess direct binding of this compound to a target protein in a cellular context.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to separate aggregated, denatured proteins from the soluble fraction.

    • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature. A shift in the melting curve upon drug treatment indicates direct binding.

Western Blot Analysis
  • Objective: To determine the effect of this compound on the expression or post-translational modification of target proteins and downstream effectors in a signaling pathway.

  • Methodology:

    • Treat cells with varying concentrations of this compound for different time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the target protein (and its phosphorylated forms, if applicable) and downstream signaling molecules.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Kinase Activity Assay
  • Objective: If the identified target is a kinase, this assay measures the effect of this compound on its enzymatic activity.

  • Methodology:

    • Incubate the purified recombinant kinase with its specific substrate and ATP in the presence of varying concentrations of this compound.

    • Quantify the phosphorylation of the substrate using methods such as radioactive labeling (³²P-ATP), fluorescence-based assays, or specific antibodies that recognize the phosphorylated substrate.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by compounds from the Erythrina genus and a general workflow for target validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Cascade_1 Signaling Cascade 1 Receptor->Signaling_Cascade_1 Signaling_Cascade_2 Signaling Cascade 2 Signaling_Cascade_1->Signaling_Cascade_2 Effector_Protein Effector Protein Signaling_Cascade_2->Effector_Protein Transcription_Factor Transcription Factor Signaling_Cascade_2->Transcription_Factor Cellular_Response Cellular_Response Effector_Protein->Cellular_Response Modulation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Gene_Expression->Cellular_Response Regulation Erythrina_Compound Compound from Erythrina Genus Erythrina_Compound->Receptor Inhibition/Activation

Caption: Hypothetical Signaling Pathway Targeted by Erythrina Compounds.

G A Hypothesis Generation (e.g., from phenotypic screening, -omics data) B Target Identification (e.g., Affinity Chromatography, Computational Prediction) A->B C Initial Target Validation (e.g., CETSA, Western Blot) B->C C->B Iterative Refinement D In Vitro Functional Assays (e.g., Enzyme Activity, Cell-based Assays) C->D D->C Iterative Refinement E In Vivo Model Testing (e.g., Animal models of disease) D->E F Validated Molecular Target E->F

Caption: General Experimental Workflow for Molecular Target Validation.

Conclusion and Future Directions

While this compound is a known natural product, the scientific community has yet to publish data specifically identifying and validating its molecular targets. The information presented here, based on the broader activities of the Erythrina genus, provides a roadmap for future research. To advance our understanding of this compound's therapeutic potential, future studies should focus on:

  • Target Identification: Employing unbiased techniques such as affinity chromatography-mass spectrometry or chemical proteomics to identify direct binding partners of this compound.

  • In Vitro Validation: Once potential targets are identified, conducting rigorous in vitro experiments, including those detailed in this guide, to confirm direct interaction and functional modulation.

  • Comparative Studies: Performing head-to-head comparisons of this compound with other compounds from the Erythrina genus that have known targets to elucidate potential shared or unique mechanisms of action.

By undertaking these focused research efforts, the specific molecular targets of this compound can be elucidated, paving the way for a more complete understanding of its pharmacological profile and potential for drug development.

References

Reproducibility of In Vitro Studies on Erythrinasinate B: A Comparative Analysis of Bioactive Compounds from Erythrina senegalensis

Author: BenchChem Technical Support Team. Date: December 2025

To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of the in vitro anticancer activities of other well-studied bioactive compounds isolated from Erythrina senegalensis. This information offers a benchmark for the potential efficacy of compounds from this species and highlights the experimental methodologies employed in their investigation.

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for several compounds isolated from Erythrina senegalensis against various cancer cell lines. This data is compiled from a systematic review of the anticancer activities of compounds from this plant.[1][2][3]

CompoundCell LineCancer TypeIC50 (µM)
Alpinumisoflavone VariousMultipleMean: 35
Oleanolic Acid VariousMultipleMean: 73
Erythrodiol VariousMultiple<36
Maniladiol VariousMultipleMean: 15
Erybraedin A A549, H1975Non-small cell lung cancer~5-10
Erybraedin C A549, H1975Non-small cell lung cancer~15-20
Phaseollin VariousMultiple~1.5-19
Erysenegalensein M VariousMultiplePotent activity reported
Carpachromene VariousMultiplePotent activity reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following protocols are representative of the assays used to determine the cytotoxic effects of compounds from Erythrina senegalensis.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Alpinumisoflavone, Oleanolic Acid) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assessment by Flow Cytometry

This technique is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) after treatment with a compound.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams have been generated using the DOT language.

cluster_workflow General Workflow for In Vitro Cytotoxicity Testing start Start: Cancer Cell Culture seeding Cell Seeding (96-well plate) start->seeding treatment Compound Treatment (e.g., Erythrina Compound) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End: Results data_analysis->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

cluster_pathway Apoptosis Signaling Pathway Induced by some Erythrina Compounds erythrina_compound Erythrina Compound (e.g., Alpinumisoflavone) ros Increased ROS Production erythrina_compound->ros jnk_pathway JNK Pathway Activation ros->jnk_pathway mitochondria Mitochondrial Dysfunction jnk_pathway->mitochondria caspase_activation Caspase Activation mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A simplified signaling pathway for apoptosis induced by certain Erythrina compounds.

References

Comparative Analysis of Erythrinasinate B from Different Erythrina Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B, a cinnamate (B1238496) derivative, has been identified as a constituent of several species within the Erythrina genus, a plant family known for its rich diversity of bioactive secondary metabolites.[1][2] This guide provides a comparative overview of this compound from the three Erythrina species from which it has been reportedly isolated: Erythrina senegalensis, Erythrina excelsa, and Erythrina mildbraedii.[1] The genus Erythrina is a well-established source of compounds with potential therapeutic applications, including anticancer and anti-inflammatory activities.[1][3][4] This document summarizes the current, albeit limited, state of knowledge regarding this compound, with a focus on its sources and potential biological significance.

Data Presentation: this compound in Erythrina Species

Table 1: Presence of this compound in Different Erythrina Species

Erythrina SpeciesPresence of this compound
Erythrina senegalensisIdentified
Erythrina excelsaIdentified
Erythrina mildbraediiIdentified

Experimental Protocols

A specific, detailed experimental protocol for the extraction and isolation of this compound is not extensively documented. However, a general methodology can be inferred from protocols used for the isolation of other secondary metabolites from Erythrina species. The following is a composite protocol based on common practices in the field.

General Protocol for the Isolation of this compound from Erythrina Species

  • Plant Material Collection and Preparation:

    • The stem bark of the respective Erythrina species is collected and authenticated.

    • The plant material is air-dried at room temperature and then pulverized into a coarse powder.

  • Extraction:

    • The powdered plant material is subjected to sequential solvent extraction, typically starting with non-polar solvents and progressing to more polar solvents. A common sequence is n-hexane, followed by dichloromethane (B109758) or ethyl acetate (B1210297), and finally methanol.[7]

    • The extraction is performed by maceration with continuous stirring for a specified period (e.g., 72 hours) at room temperature.[7]

    • The filtrate from each solvent extraction is collected and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Separation and Purification:

    • The crude extract (e.g., the dichloromethane or ethyl acetate extract) is subjected to column chromatography for fractionation.

    • Silica gel is commonly used as the stationary phase.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are pooled.

    • Further purification of the fractions containing this compound is achieved through repeated column chromatography or preparative TLC until a pure compound is obtained.

  • Structure Elucidation:

    • The structure of the isolated pure compound is elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

While specific studies detailing the biological activities and signaling pathways of this compound are limited, it is classified as a cinnamate and has been noted for its potential anticancer properties.[1][2] Compounds isolated from the Erythrina genus are known to exhibit a range of biological effects, including anti-inflammatory and cytotoxic activities, often through the modulation of key signaling pathways.[3][4]

Given the lack of specific data for this compound, a generalized diagram of signaling pathways often implicated in the therapeutic effects of Erythrina compounds is presented below. This diagram illustrates potential mechanisms of action related to inflammation and cancer, which are areas of interest for compounds from this genus.

G Generalized Signaling Pathways Potentially Modulated by Erythrina Compounds cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Responses cluster_4 Potential Intervention by Erythrina Compounds LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Inflammation Pro-inflammatory Cytokine Production NFkB_pathway->Inflammation MAPK_pathway->Inflammation Apoptosis Apoptosis MAPK_pathway->Apoptosis Proliferation Cell Proliferation MAPK_pathway->Proliferation Erythrina_Compound This compound (Hypothesized) Erythrina_Compound->NFkB_pathway Inhibition Erythrina_Compound->MAPK_pathway Modulation Erythrina_Compound->Apoptosis Induction Erythrina_Compound->Proliferation Inhibition

Caption: Generalized signaling pathways in inflammation and cancer potentially modulated by compounds from the Erythrina genus.

Conclusion

This compound has been identified in Erythrina senegalensis, Erythrina excelsa, and Erythrina mildbraedii. However, a significant knowledge gap exists regarding its quantitative comparison across these species and its specific biological mechanisms of action. The potential anticancer properties of this compound, inferred from its classification and the bioactivity of related compounds, warrant further investigation. Future research should focus on quantifying the yields of this compound from different Erythrina species to identify the most promising sources. Furthermore, detailed mechanistic studies are crucial to elucidate its specific molecular targets and signaling pathways, which will be essential for evaluating its therapeutic potential in drug development.

References

Evaluating the selectivity of Erythrinasinate B for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. Natural products, with their vast structural diversity, represent a promising reservoir for such compounds. The genus Erythrina, known for its rich profile of alkaloids, flavonoids, and other secondary metabolites, has garnered significant attention for its potential anticancer properties. This guide provides a comparative evaluation of the selectivity of compounds derived from Erythrina species for cancer cells over normal cells, with a focus on available experimental data. While direct comparative studies on the selectivity of Erythrinasinate B are not extensively available in the current literature, this guide will utilize data from extracts of Erythrina species to provide a broader context for the potential selectivity of its constituents.

Assessment of Selective Cytotoxicity: A Case Study of Erythrina caffra

A key indicator of a potential anticancer drug's utility is its selectivity index (SI), which is the ratio of its cytotoxicity against normal cells to its cytotoxicity against cancer cells. A higher SI value indicates greater selectivity for cancer cells.

A study on the stem bark extracts of Erythrina caffra provides a clear example of selective cytotoxicity. The researchers evaluated the cytotoxic effects of various extracts on human cervical (HeLa) and breast (MCF-7) cancer cell lines alongside a normal human embryonic kidney cell line (HEK293). The results indicated that the extracts were more potent against the cancer cell lines than the normal cell line, a desirable characteristic for a chemotherapeutic agent.[1]

Table 1: Comparative Cytotoxicity (IC50, µg/mL) of Erythrina caffra Extracts and Isolated Compounds

The half-maximal inhibitory concentration (IC50) values from this study are summarized below. A lower IC50 value indicates higher cytotoxicity.

Substance Normal Cells (HEK293) Cervical Cancer Cells (HeLa) Breast Cancer Cells (MCF-7) Selectivity Index (SI) vs. HeLa Selectivity Index (SI) vs. MCF-7
Dichloromethane (B109758) Extract273.4793.82144.172.921.90
n-Hexacosanyl Isoferulate> 250146.658.8> 1.71> 4.25
Tetradecyl Isoferulate> 250184.4123.62> 1.36> 2.02
5-Fluorouracil (Control)510.26147.9054.503.459.36

Data sourced from a study on Erythrina caffra.[1] The Selectivity Index (SI) was calculated as IC50 (Normal Cells) / IC50 (Cancer Cells).

The dichloromethane (DCM) extract of E. caffra demonstrated notable selective cytotoxicity against both HeLa and MCF-7 cancer cells.[1] Furthermore, isolated compounds such as n-hexacosanyl isoferulate and tetradecyl isoferulate also showed significant anticancer effects.[1]

Other Bioactive Compounds from Erythrina with Anticancer Potential

While specific selectivity data for this compound is limited, numerous other compounds isolated from Erythrina species have demonstrated cytotoxic effects against cancer cells. These include:

  • Alpinumisoflavone: Has been shown to reduce the viability and induce apoptosis in human lung cancer cell lines.[2]

  • Oleanolic Acid: This triterpene, found in Erythrina senegalensis, exhibits cytotoxic effects against various cancer cells through the induction of apoptosis and autophagy.[3]

  • Erybraedin A and C: These pterocarpans from E. senegalensis have displayed potent cytotoxic activity in the micromolar range against several cancer cell lines.[3]

  • 6α-hydroxyphaseollidin: This isoflavonoid (B1168493) from Erythrina sigmoidea has shown promising antiproliferative activity against a panel of nine cancer cell lines, including drug-resistant phenotypes.[4]

Further research is required to determine the selectivity of these individual compounds for cancer cells versus normal cells.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity and selectivity studies, standardized experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells (both cancer and normal cell lines in separate wells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control. Include a positive control (e.g., a known chemotherapeutic agent like 5-Fluorouracil).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Apoptosis Detection: Acridine Orange/Ethidium Bromide (AO/EB) Staining

This dual staining method allows for the visualization of live, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Grow cells on coverslips in a petri dish and treat with the test compound at its IC50 concentration for a defined period.

  • Staining: Prepare a staining solution containing Acridine Orange (AO) and Ethidium Bromide (EB).

  • Cell Staining: Remove the culture medium, wash the cells with Phosphate Buffered Saline (PBS), and add the AO/EB staining solution.

  • Microscopy: Immediately visualize the cells under a fluorescence microscope.

  • Interpretation:

    • Live cells: Uniform green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.

    • Late apoptotic cells: Orange-to-red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange-to-red nucleus with a swollen appearance.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying biological pathways.

G cluster_0 In Vitro Selectivity Evaluation cluster_1 Cytotoxicity Assay (MTT) cluster_2 Data Analysis prep Prepare Stock Solution of Test Compound seed Seed Cancer and Normal Cell Lines in 96-well Plates prep->seed treat Treat Cells with Serial Dilutions of Test Compound and Controls seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read ic50 Calculate IC50 Values for Each Cell Line read->ic50 si Determine Selectivity Index (SI) ic50->si

Caption: Experimental workflow for determining the in vitro selectivity of a test compound.

G compound Erythrina Compound stress Cellular Stress (e.g., DNA Damage, ER Stress) compound->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway often induced by cytotoxic compounds.

Conclusion and Future Directions

The available evidence suggests that extracts from the Erythrina genus possess selective cytotoxic properties against cancer cells. While direct and comprehensive data on the selectivity of this compound is currently lacking, the findings for crude extracts and other isolated compounds are promising and warrant further investigation.

Future research should focus on:

  • Isolating this compound in sufficient quantities for comprehensive biological evaluation.

  • Conducting head-to-head comparative studies of this compound and other cytotoxic Erythrina compounds against a broad panel of cancer and normal cell lines to determine their selectivity indices.

  • Elucidating the specific molecular mechanisms by which this compound and other promising compounds exert their selective cytotoxic effects.

Such studies will be crucial in determining the true potential of this compound and other related compounds as leads for the development of novel, selective, and effective anticancer therapies.

References

The Untapped Potential of Erythrina Compounds in Combating Antibiotic Resistance: A Guide to Exploring Synergistic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the exploration of synergistic interactions between natural compounds and existing antibiotics. The genus Erythrina, a rich source of bioactive molecules, including the compound Erythrinasinate B, presents a compelling frontier for this research. While direct studies on the synergistic antimicrobial activity of this compound with antibiotics are currently limited, the well-documented antimicrobial properties of other Erythrina constituents, primarily flavonoids and alkaloids, suggest a high potential for such interactions. This guide provides a framework for investigating and comparing the synergistic potential of compounds from the Erythrina genus with conventional antibiotics, offering detailed experimental protocols and a discussion of potential mechanisms of action.

The Antimicrobial Promise of Erythrina Alkaloids and Flavonoids

The Erythrina genus is a known reservoir of structurally diverse alkaloids and flavonoids that exhibit a range of pharmacological activities, including potent antimicrobial effects.[1][2] These natural products have demonstrated efficacy against a variety of pathogens, including multidrug-resistant strains of Staphylococcus aureus.[1][3] The antimicrobial mechanisms of flavonoids from Erythrina are thought to include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and modulation of bacterial energy metabolism.[1][3] Given these modes of action, there is a strong rationale for investigating their potential to act synergistically with conventional antibiotics, potentially lowering required dosages and overcoming resistance mechanisms.

Evaluating Synergistic Activity: A Methodological Overview

To rigorously assess the synergistic potential of Erythrina compounds with antibiotics, standardized in vitro methods are crucial. The following are detailed protocols for two of the most common and effective assays.

Experimental Protocol 1: The Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[4][5]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between an Erythrina compound and an antibiotic.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

  • Stock solutions of the Erythrina compound (e.g., this compound) and the antibiotic of known concentrations

  • Multichannel pipette

Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Create serial dilutions of the antibiotic along the x-axis of the plate and the Erythrina compound along the y-axis. This is achieved by adding a volume of the stock solution to the first well of a row or column and then performing serial twofold dilutions.

  • The final plate should contain wells with a range of concentrations of both agents, as well as wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculate each well with 50 µL of the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (containing only bacteria and medium) and a sterility control well (containing only medium).

  • Incubate the plates at 37°C for 18-24 hours.

  • Following incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible bacterial growth.

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:

FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The results are interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Experimental Protocol 2: Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[6][7]

Objective: To assess the rate of bacterial killing when an Erythrina compound and an antibiotic are used in combination compared to their individual effects.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Erythrina compound and antibiotic at predetermined concentrations (often based on MIC values from the checkerboard assay)

  • Sterile saline or appropriate buffer for serial dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Prepare tubes containing the bacterial culture at a starting concentration of approximately 10^5 - 10^6 CFU/mL.

  • Add the Erythrina compound, the antibiotic, or the combination of both at their desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC). Include a growth control tube without any antimicrobial agent.

  • Incubate all tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours.

Hypothetical Synergistic Activity Data

To illustrate how data from a checkerboard assay would be presented, the following table provides a hypothetical example of the synergistic activity of an Erythrina flavonoid with different classes of antibiotics against Staphylococcus aureus.

Erythrina CompoundAntibioticAntibiotic ClassTest OrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Compound X S. aureus6416
Ampicillinβ-LactamS. aureus810.375 Synergy
CiprofloxacinFluoroquinoloneS. aureus20.50.5 Synergy
ErythromycinMacrolideS. aureus420.75 Additive
GentamicinAminoglycosideS. aureus10.50.75 Additive

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental process and potential biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assays Synergy Assays cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Interpretation Bacterial_Culture Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate Bacterial_Culture->Inoculation Tube_Setup Prepare Culture Tubes with Antimicrobials Compound_Prep Prepare Stock Solutions: Erythrina Compound & Antibiotic Plate_Setup Serial Dilutions in 96-Well Plate Compound_Prep->Plate_Setup Compound_Prep->Tube_Setup Plate_Setup->Inoculation Incubation_24h Incubate at 37°C for 18-24h Inoculation->Incubation_24h MIC_Determination Determine MICs Incubation_24h->MIC_Determination FIC_Calculation Calculate FIC Index MIC_Determination->FIC_Calculation Synergy_Conclusion Determine Synergy, Additivity, or Antagonism FIC_Calculation->Synergy_Conclusion Time_Sampling Sample at Time Points (0, 2, 4, 8, 24h) Tube_Setup->Time_Sampling Plating Serial Dilution and Plating Time_Sampling->Plating Colony_Counting Incubate and Count Colonies (CFU/mL) Plating->Colony_Counting Kill_Curve_Analysis Plot Log10 CFU/mL vs. Time Colony_Counting->Kill_Curve_Analysis Kill_Curve_Analysis->Synergy_Conclusion

Caption: Workflow for assessing antimicrobial synergy.

Signaling_Pathway cluster_cell Bacterial Cell Erythrina_Flavonoid Erythrina Flavonoid Membrane Cell Membrane Disruption Erythrina_Flavonoid->Membrane DNA_Gyrase DNA Gyrase Inhibition Erythrina_Flavonoid->DNA_Gyrase Antibiotic Antibiotic (e.g., β-Lactam) Cell_Wall Cell Wall Synthesis Inhibition Antibiotic->Cell_Wall Synergistic_Effect Synergistic Bacterial Cell Death Membrane->Synergistic_Effect Increased Antibiotic Uptake DNA_Gyrase->Synergistic_Effect Cell_Wall->Synergistic_Effect

Caption: Potential synergistic mechanisms of action.

Future Directions and Conclusion

While the direct synergistic activity of this compound remains to be elucidated, the rich phytochemical profile of the Erythrina genus offers a promising starting point for the discovery of novel antibiotic adjuvants. The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate the synergistic potential of these compounds. Such studies are critical for developing new combination therapies that can help to address the global challenge of antimicrobial resistance. The exploration of natural products from Erythrina may yet unlock powerful new tools in our fight against infectious diseases.

References

Independent Verification of Published Erythrinasinate B NMR Data: A Case of Unavailable Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the published Nuclear Magnetic Resonance (NMR) data of Erythrinasinate B for independent verification has revealed that the primary spectroscopic data for this compound is not publicly available. While literature mentions the isolation of a compound class referred to as "erythrinasinate," specific data for an entity explicitly named "this compound," including its ¹H and ¹³C NMR spectra, could not be located in accessible scientific databases and publications.

The initial investigation aimed to locate the original publication detailing the structure elucidation of this compound and any subsequent independent studies that would serve as a basis for a comparative analysis. However, the search did not yield a specific scientific paper presenting the NMR spectral data for "this compound."

One study was identified that reported the isolation of a compound designated as "erythrinasinate" from the plant Erythrina burttii. Unfortunately, this publication, likely a doctoral thesis, and its associated raw data are not readily accessible through standard scientific search engines and databases. Consequently, the foundational information required to perform an independent verification and comparison of NMR data is absent.

Without the original published ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, a comparative guide cannot be constructed. The core requirement of presenting quantitative data in structured tables and providing detailed experimental protocols for verification is therefore unachievable.

In the interest of providing a useful framework for researchers, a generalized workflow for the independent verification of natural product NMR data is presented below. This workflow outlines the necessary steps and logical relationships that would be followed if the data for this compound were available.

Experimental Workflow: Independent Verification of NMR Data

The process of independently verifying the NMR data of a natural product like this compound would typically involve the following steps:

  • Isolation of the Compound: The first step is the collection and extraction of the plant material, in this case, a species of the Erythrina genus. This is followed by chromatographic separation techniques to isolate the pure compound.

  • NMR Data Acquisition: The isolated compound is then subjected to a series of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC), to determine its chemical structure.

  • Data Comparison: The newly acquired NMR data is then meticulously compared with the originally published data. This involves comparing chemical shifts (δ), coupling constants (J), and correlation signals in 2D spectra.

The logical flow of this verification process is illustrated in the diagram below.

logical_relationship cluster_0 Data Acquisition cluster_1 Analysis and Conclusion Original_Publication Original Published NMR Data for this compound Data_Comparison Comparison of NMR Data (Chemical Shifts, Coupling Constants) Original_Publication->Data_Comparison Independent_Isolation Independent Isolation and NMR Data Acquisition Independent_Isolation->Data_Comparison Conclusion Conclusion on Data Verification Data_Comparison->Conclusion

Caption: Logical workflow for the comparison and verification of NMR data.

The following diagram illustrates a generalized experimental workflow for the isolation and NMR analysis of a natural product.

experimental_workflow Plant_Material Plant Material (e.g., Erythrina species) Extraction Extraction with Solvent Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Compound Isolation of Pure this compound Chromatography->Pure_Compound NMR_Spectroscopy NMR Spectroscopic Analysis (1H, 13C, 2D NMR) Pure_Compound->NMR_Spectroscopy Data_Analysis Structure Elucidation and Data Reporting NMR_Spectroscopy->Data_Analysis

Caption: Generalized experimental workflow for natural product isolation and NMR analysis.

Due to the unavailability of published NMR data for a compound specifically identified as "this compound," an independent verification and comparative analysis cannot be performed at this time. Researchers and scientists interested in this particular compound are encouraged to seek out the primary thesis that first reported the isolation of "erythrinasinate" from Erythrina burttii or to perform a de novo isolation and structure elucidation. Should the NMR data for this compound become publicly available in the future, a thorough comparative guide could then be developed.

A Comparative Guide to Evaluating the Drug-Drug Interaction Potential of Novel Compounds: Erythrinasinate B vs. Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of drug-drug interaction (DDI) potential is a critical step in the development of new chemical entities. Understanding how a novel compound interacts with drug-metabolizing enzymes and transporters is paramount for ensuring patient safety and therapeutic efficacy. This guide provides a comparative framework for evaluating the DDI potential of a hypothetical novel compound, Erythrinasinate B, against the well-characterized macrolide antibiotic, Erythromycin (B1671065). Erythromycin is a known perpetrator of clinically significant DDIs, primarily through its potent inhibition of Cytochrome P450 3A4 (CYP3A4) and its interaction with the efflux transporter P-glycoprotein (P-gp).[1][2][3][4][5][6][7][8]

This guide outlines the essential in vitro experiments, presents data in a comparative format, and illustrates the underlying methodologies and biological pathways.

Data Presentation: Comparative In Vitro DDI Profile

To objectively assess the DDI potential of this compound, its effects on major drug-metabolizing enzymes and transporters should be quantified and compared with a compound with a known interaction profile, such as Erythromycin.

Table 1: Inhibition of Major Cytochrome P450 Isoforms

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
This compound >100>10075.2>10015.8
Erythromycin >100>10085.1>10012.5 [3]
Ketoconazole (Control)0.151.82.50.080.02

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate more potent inhibition.

Table 2: Time-Dependent Inhibition (TDI) of CYP3A4

Compoundkᵢₙₐ꜀ₜ (min⁻¹)Kᵢ (µM)kᵢₙₐ꜀ₜ / Kᵢ (mL/min/µmol)
This compound 0.08253.2
Erythromycin 0.25 4.5 55.6 [9]
Verapamil (Control)0.121012.0

kᵢₙₐ꜀ₜ is the maximal rate of inactivation, and Kᵢ is the concentration required for half-maximal inactivation. The kᵢₙₐ꜀ₜ/Kᵢ ratio is a measure of the TDI potency.

Table 3: Induction of Major Cytochrome P450 Isoforms in Human Hepatocytes

Compound (at 10 µM)CYP1A2 mRNA Fold InductionCYP2B6 mRNA Fold InductionCYP3A4 mRNA Fold Induction
This compound 1.21.58.5
Erythromycin 1.11.36.2
Rifampicin (Control)25.415.845.2

Fold induction is relative to a vehicle control. A significant increase in mRNA levels suggests potential for enzyme induction.

Table 4: Interaction with P-glycoprotein (P-gp) Efflux Transporter

CompoundP-gp Substrate (Efflux Ratio)P-gp Inhibition IC₅₀ (µM)
This compound 1.5 (No)45.6
Erythromycin 4.8 (Yes) [10]22.7 [4]
Quinidine (Control)12.2 (Yes)1.5

An efflux ratio >2 in a bidirectional transport assay (e.g., using Caco-2 or MDCK-MDR1 cells) typically indicates that a compound is a substrate of P-gp. A lower IC₅₀ for P-gp inhibition indicates greater potential to inhibit the transporter.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and reproducible DDI data.

1. Cytochrome P450 Inhibition Assay

This assay determines the direct inhibitory potential of a compound on the activity of major CYP isoforms.

  • System: Human liver microsomes (HLMs) or recombinant human CYP enzymes.[1][11]

  • Substrates: A cocktail of specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4) is incubated with the enzyme source.[11]

  • Procedure:

    • This compound or a comparator compound is pre-incubated with the enzyme system at various concentrations.

    • The probe substrate cocktail is added to initiate the metabolic reaction.

    • The reaction is quenched after a specific incubation time.

    • The formation of the specific metabolite for each CYP isoform is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Time-Dependent Inhibition (TDI) Assay

This assay assesses mechanism-based inhibition, where a metabolite of the investigational drug irreversibly binds to and inactivates the enzyme.[2]

  • System: Human liver microsomes.

  • Procedure:

    • This compound is pre-incubated with HLMs and an NADPH-regenerating system for various time points and at multiple concentrations.

    • Aliquots are taken at each time point and diluted into a secondary incubation containing a high concentration of a CYP3A4 probe substrate (e.g., testosterone (B1683101) or midazolam) to measure the remaining enzyme activity.

    • The rate of enzyme inactivation (kₒₑₛ) is determined for each concentration of the inhibitor.

    • The kinetic parameters kᵢₙₐ꜀ₜ and Kᵢ are then determined by non-linear regression analysis of the kₒₑₛ values versus inhibitor concentration.

3. Cytochrome P450 Induction Assay

This experiment evaluates the potential of a compound to increase the expression of CYP enzymes, which can enhance the metabolism of co-administered drugs.

  • System: Cryopreserved human hepatocytes from at least three different donors.

  • Procedure:

    • Hepatocytes are treated with this compound, positive controls (e.g., Rifampicin for CYP3A4/2B6, Omeprazole for CYP1A2), and a vehicle control for 48-72 hours.

    • After treatment, total RNA is extracted from the cells.

    • Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of target genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene.

    • The fold induction of mRNA expression is calculated relative to the vehicle control.

4. P-glycoprotein (P-gp) Substrate and Inhibition Assays

These assays determine if a compound is transported by P-gp and if it can inhibit the transport of other P-gp substrates.

  • System: Polarized cell monolayers that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells, are grown on permeable supports.[4][10]

  • P-gp Substrate Assay (Bidirectional Transport):

    • This compound is added to either the apical (A) or basolateral (B) side of the cell monolayer.

    • After incubation, the concentration of the compound in the opposite chamber is measured over time.

    • The apparent permeability coefficients (Pₐₚₚ) are calculated for both directions (A to B and B to A).

    • The efflux ratio (Pₐₚₚ(B to A) / Pₐₚₚ(A to B)) is determined. An efflux ratio greater than 2 suggests the compound is a P-gp substrate.

  • P-gp Inhibition Assay:

    • A known P-gp substrate (e.g., Digoxin or Rhodamine 123) is added to the apical side of the cell monolayer in the presence of varying concentrations of this compound.

    • The transport of the P-gp substrate to the basolateral side is measured.

    • The IC₅₀ value for P-gp inhibition is calculated based on the reduction in the efflux of the probe substrate.

Visualizations: Workflows and Pathways

Experimental Workflow for CYP Inhibition Assessment

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes PreIncubate Pre-incubate HLM + Inhibitor HLM->PreIncubate Substrate CYP Probe Substrate Cocktail Incubate Add Substrate Cocktail (Initiate Reaction) Substrate->Incubate Inhibitor This compound / Control Inhibitor->PreIncubate PreIncubate->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis (Quantify Metabolites) Quench->LCMS Calc Calculate % Inhibition LCMS->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow for determining the IC₅₀ of a test compound on CYP enzyme activity.

P-glycoprotein Bidirectional Transport Assay Workflow

Pgp_Transport_Workflow cluster_A_to_B Apical to Basolateral Transport cluster_B_to_A Basolateral to Apical Transport A_add Add Compound to Apical Chamber A_sample Sample Basolateral Chamber A_add->A_sample A_quantify Quantify Compound A_sample->A_quantify A_papp Calculate Papp (A->B) A_quantify->A_papp EffluxRatio Calculate Efflux Ratio [Papp(B->A) / Papp(A->B)] A_papp->EffluxRatio B_add Add Compound to Basolateral Chamber B_sample Sample Apical Chamber B_add->B_sample B_quantify Quantify Compound B_sample->B_quantify B_papp Calculate Papp (B->A) B_quantify->B_papp B_papp->EffluxRatio

Caption: Workflow for determining if a compound is a P-gp substrate.

Pregnane X Receptor (PXR) Signaling Pathway for CYP3A4 Induction

PXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Inducer (e.g., this compound) Complex PXR-HSP90-CAR (Inactive Complex) Ligand->Complex Binds & displaces PXR PXR HSP90 HSP90 CAR CAR ActivePXR Active PXR Complex->ActivePXR Activation RXR RXR ActivePXR->RXR Heterodimerizes with PXR_RXR PXR-RXR Heterodimer RXR->PXR_RXR DNA XREM PXR_RXR->DNA Binds to promoter Transcription Gene Transcription DNA->Transcription mRNA CYP3A4 mRNA Transcription->mRNA leads to

References

Unveiling the Biological Potential of Erythrinasinate B: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing scientific literature reveals that Erythrinasinate B, a cinnamate (B1238496) derivative isolated from plants of the Erythrina genus, particularly Erythrina senegalensis, is an emerging compound of interest for its potential biological activities. While extensive research has been conducted on various phytochemicals from the Erythrina genus, specific data on this compound remains limited. This guide provides a meta-analysis of the available data on this compound and compares its activity with other notable compounds from the same genus, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Bioactive Compounds from Erythrina

The Erythrina genus is a rich source of flavonoids, alkaloids, and other secondary metabolites, many of which have demonstrated significant antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. To provide a clear comparison, the following table summarizes the quantitative data on the biological activities of this compound and other selected compounds from Erythrina species.

CompoundBiological ActivityAssayTest Organism/Cell LineResult (IC₅₀/EC₅₀/MIC)Reference
This compound Antiviral/AntimicrobialNot SpecifiedNot Specified24.4 ± 2.63 (unit not specified)[1]
Erycristagallin (B1245051)Anti-MRSAMinimum Inhibitory Concentration (MIC)Methicillin-resistant Staphylococcus aureus3.13-6.25 µg/mL[2]
Orientanol BAnti-MRSAMinimum Inhibitory Concentration (MIC)Methicillin-resistant Staphylococcus aureus3.13-6.25 µg/mL[2]
ErycristagallinAnti-inflammatory5-Lipoxygenase InhibitionRat Polymorphonuclear LeukocytesIC₅₀ = 23.4 µM[3]
E. variegata extractAnti-inflammatoryCOX-2 InhibitionRAW 264.7 cellsIC₅₀ = 9.27±0.72 μg/ml[4]
E. variegata extractAnti-inflammatoryNitric Oxide Production InhibitionRAW 264.7 cellsIC₅₀ = 47.1±0.21 μg/ml[4]
E. caffra extract (DCM)AntioxidantDPPH Radical Scavenging-IC₅₀ = 144.17 µg/mL[5]
E. caffra extract (DCM)CytotoxicMTT AssayHeLa (cervical cancer)IC₅₀ = 93.82 µg/mL[5]
E. caffra extract (DCM)CytotoxicMTT AssayMCF-7 (breast cancer)IC₅₀ = 144.17 µg/mL[5]

Detailed Experimental Protocols

A critical aspect of interpreting and building upon existing research is a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments cited in the study of Erythrina compounds.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of isolated isoflavonoids from Erythrina variegata against methicillin-resistant Staphylococcus aureus (MRSA) was determined using an agar (B569324) dilution method.

  • Preparation of Test Compounds: Each isolated compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • Preparation of Agar Plates: A series of agar plates were prepared containing varying concentrations of the test compounds (ranging from 1.56 to 100 µg/mL).

  • Inoculum Preparation: MRSA strains were cultured in appropriate broth media to achieve a standardized cell density.

  • Inoculation: A small volume of the bacterial suspension was spotted onto the surface of the agar plates containing the test compounds.

  • Incubation: The plates were incubated under suitable conditions for bacterial growth.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of MRSA.

Anti-inflammatory Activity Assay (5-Lipoxygenase Inhibition)

The anti-inflammatory activity of erycristagallin was evaluated by its ability to inhibit the 5-lipoxygenase pathway in rat polymorphonuclear leukocytes.

  • Isolation of Leukocytes: Polymorphonuclear leukocytes were isolated from rat peritoneal fluid.

  • Incubation with Compound: The isolated leukocytes were pre-incubated with erycristagallin at various concentrations.

  • Induction of Arachidonic Acid Metabolism: The metabolism of arachidonic acid was initiated by adding a suitable stimulus.

  • Measurement of 5-Lipoxygenase Products: The products of the 5-lipoxygenase pathway were quantified using appropriate analytical techniques, such as high-performance liquid chromatography (HPLC).

  • Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the 5-lipoxygenase pathway, was calculated from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of a dichloromethane (B109758) (DCM) extract of Erythrina caffra was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) was prepared.

  • Reaction Mixture: The plant extract was mixed with the DPPH solution at various concentrations.

  • Incubation: The reaction mixture was incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation of IC₅₀: The IC₅₀ value, representing the concentration of the extract required to scavenge 50% of the DPPH radicals, was determined.

Visualizing the Research Landscape

To better understand the context of this compound research, the following diagrams illustrate the general workflow for isolating and testing bioactive compounds from natural sources and the known biological activities of the Erythrina genus.

experimental_workflow cluster_extraction Plant Material Processing cluster_isolation Compound Isolation cluster_testing Bioactivity Screening plant Erythrina Plant Material (e.g., bark, leaves, roots) extraction Solvent Extraction (e.g., Methanol, Ethanol, DCM) plant->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography pure_compound Isolated Compounds (e.g., this compound) chromatography->pure_compound antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) pure_compound->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) pure_compound->anti_inflammatory antioxidant Antioxidant Assays (DPPH, FRAP) pure_compound->antioxidant cytotoxic Cytotoxicity Assays (MTT) pure_compound->cytotoxic

Caption: General workflow for the isolation and bioactivity screening of compounds from Erythrina species.

biological_activities cluster_activities Reported Biological Activities erythrina Erythrina Genus antimicrobial Antimicrobial erythrina->antimicrobial anti_inflammatory Anti-inflammatory erythrina->anti_inflammatory antioxidant Antioxidant erythrina->antioxidant cytotoxic Cytotoxic erythrina->cytotoxic antiviral Antiviral erythrina->antiviral

Caption: Overview of the major biological activities reported for compounds isolated from the Erythrina genus.

Conclusion and Future Directions

The available data, although limited for this compound itself, highlights the significant therapeutic potential of the Erythrina genus. The potent anti-MRSA activity of compounds like erycristagallin and orientanol B, and the anti-inflammatory and antioxidant properties of various extracts, underscore the importance of continued research in this area.

Future studies should focus on:

  • Targeted Isolation and Bioactivity Testing of this compound: More comprehensive studies are needed to determine the full spectrum of biological activities of this compound, including its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects, with clear reporting of quantitative data (IC₅₀, EC₅₀, MIC) and detailed experimental protocols.

  • Mechanism of Action Studies: For promising compounds, including this compound, elucidating the underlying mechanisms of action at the molecular level is crucial for drug development.

  • In Vivo Studies: Compounds that demonstrate significant in vitro activity should be further evaluated in animal models to assess their efficacy and safety.

This comparative guide serves as a foundation for researchers to explore the untapped potential of this compound and other bioactive compounds from the Erythrina genus, paving the way for the development of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of Erythrinasinate B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Due to the lack of specific published data on the ecotoxicity and degradation of Erythrinasinate B, it must be handled as a potentially hazardous substance. The primary directive is to avoid drain or general waste disposal . All waste containing this compound, including pure compound, solutions, and contaminated labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal protocol. The EHS office can provide guidance based on local regulations and the chemical properties of analogous compounds.

Operational and Disposal Plan

The following step-by-step procedure outlines the recommended course of action for the disposal of this compound waste:

  • Risk Assessment : Before handling, conduct a thorough risk assessment. Given the absence of specific toxicity data, assume the compound is harmful if swallowed and toxic to aquatic life.

  • Personal Protective Equipment (PPE) : At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation and Collection :

    • Collect all solid waste (e.g., contaminated filter paper, weighing boats) and unused this compound in a designated, robust, and sealable container.

    • Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

  • Labeling : Label the waste containers clearly with "Hazardous Waste," "this compound," and the approximate concentration and quantity.

  • Storage : Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • EHS Consultation : Contact your institution's EHS department to arrange for the collection and disposal of the waste. Provide them with as much information as possible about the compound and its potential hazards.

  • Documentation : Maintain a detailed record of the amount of this compound waste generated and the date of disposal.

Quantitative Data Summary

As no specific Safety Data Sheet (SDS) for this compound was identified, there is no quantitative data to present regarding its physical, chemical, or toxicological properties for disposal purposes. The following table highlights the absence of this critical information.

PropertyValue
LD50 (Oral)No data available
Aquatic ToxicityNo data available
Persistence/DegradabilityNo data available
Regulatory Disposal LimitsNot established

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of a chemical, such as this compound, for which no specific disposal information is available.

DisposalWorkflow start Start: Need to dispose of This compound waste sds_check Is a specific Safety Data Sheet (SDS) for this compound available? start->sds_check follow_sds Follow disposal instructions in the SDS. sds_check->follow_sds Yes no_sds No specific SDS available. Treat as hazardous waste. sds_check->no_sds No document Document the disposal process. follow_sds->document collect Collect waste in a sealed, labeled hazardous waste container. no_sds->collect contact_ehs Contact Environmental Health & Safety (EHS) for guidance. collect->contact_ehs ehs_protocol Follow EHS-provided disposal protocol. contact_ehs->ehs_protocol ehs_protocol->document end End of Disposal Process document->end

Disposal decision workflow for a chemical with no available SDS.

Experimental Protocols

There are no cited key experiments for the disposal or degradation of this compound in the available literature. Therefore, no experimental protocols can be provided. The development of any such protocol should be conducted in consultation with and under the supervision of your institution's EHS department and qualified chemists.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.